molecular formula C12H14F3N3O B6615328 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 85474-82-4

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Número de catálogo: B6615328
Número CAS: 85474-82-4
Peso molecular: 273.25 g/mol
Clave InChI: SJDOZAUNXKSBKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 333768-47-1) is a chemical research reagent based on a piperazine scaffold, a structure widely recognized for its significant presence in bioactive molecules and pharmaceutical compounds . Piperazine derivatives are frequently investigated in neuroscience and pharmacology for their interactions with various neurotransmitter systems in the brain . This compound is of particular interest for studying the endocannabinoid system. It is structurally analogous to inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme that breaks down endogenous signaling lipids like anandamide . By potentially modulating FAAH activity, this compound serves as a valuable research tool for exploring pathways involved in pain, inflammation, and synaptic regulation . The piperazine core and trifluoromethylphenyl substitution are common features in compounds with high affinity for serotonin (5-HT) receptors, which play a role in regulating mood, appetite, and anxiety . Researchers can utilize this chemical to probe complex neuropharmacological mechanisms and for the development of novel therapeutic agents. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Propiedades

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOZAUNXKSBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Introduction

4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS No. 85474-82-4) is a molecule of significant interest in medicinal chemistry and drug development.[1] Its structure is characterized by two key pharmacophores: the 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) core and a primary carboxamide group at the N-4 position of the piperazine ring. The TFMPP moiety is a well-established serotonergic agent, acting as a non-selective serotonin receptor agonist and reuptake inhibitor, which makes it a privileged scaffold in the design of central nervous system (CNS) active compounds.[2][3] The addition of the carboxamide group modulates the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, influencing its pharmacokinetic and pharmacodynamic profile.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis of this target compound. Moving beyond a simple recitation of steps, we will delve into the strategic considerations behind synthetic route selection, explore the mechanistic underpinnings of the key chemical transformations, and provide detailed, field-proven protocols. Our focus is on delivering a scientifically rigorous and practical framework for the reliable synthesis and characterization of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections. The most apparent disconnection is at the C-N bond of the carboxamide, suggesting the final step is the installation of the -C(O)NH₂ group onto the pre-formed piperazine core. A second disconnection across the aryl-nitrogen bond of the piperazine ring points to the core intermediate, 1-[3-(trifluoromethyl)phenyl]piperazine, and its synthesis from simpler starting materials.

G target 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide disconnection1 C-N (Carboxamide) Disconnection target->disconnection1 Retrosynthesis intermediate 1-[3-(Trifluoromethyl)phenyl]piperazine (Core Intermediate) disconnection1->intermediate reagent1 Carboxamidation Reagent (e.g., HNCO from KOCN) disconnection1->reagent1 disconnection2 C-N (Aryl) Disconnection intermediate->disconnection2 start1 Piperazine disconnection2->start1 start2 1-Halo-3-(trifluoromethyl)benzene disconnection2->start2 Route A: Buchwald-Hartwig start3 3-(Trifluoromethyl)aniline disconnection2->start3 Route B: Classical Alkylation start4 Bis(2-chloroethyl)amine disconnection2->start4 Route B: Classical Alkylation

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to two primary synthetic strategies for constructing the core intermediate:

  • Route A: Palladium-Catalyzed Buchwald-Hartwig Amination: This modern approach involves the cross-coupling of an aryl halide (e.g., 1-bromo- or 1-chloro-3-(trifluoromethyl)benzene) with piperazine. It is often favored for its high efficiency, functional group tolerance, and relatively mild conditions, affording high yields.[4]

  • Route B: Classical Nucleophilic Arylation: This traditional method involves the reaction of 3-(trifluoromethyl)aniline with bis(2-chloroethyl)amine.[5] While it avoids expensive palladium catalysts, this route typically requires harsh conditions (high temperatures) and can be hampered by side reactions and lower yields.[4]

For this guide, we will focus on the Buchwald-Hartwig amination as the preferred route due to its superior reliability and yield.

Part 2: Synthesis of the Core Intermediate: 1-[3-(trifluoromethyl)phenyl]piperazine

The construction of the N-arylpiperazine scaffold is the cornerstone of the synthesis. The Buchwald-Hartwig amination stands out as the most robust and versatile method for this transformation.

Mechanism: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl halide C-X bond. Subsequent coordination of the piperazine and deprotonation by a strong base forms a palladium-amido complex. Finally, reductive elimination regenerates the Pd(0) catalyst and yields the desired N-arylpiperazine product.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X cycle_start cycle_start->pd0 pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination Piperazine, Base pd_amido L₂Pd(II)(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination dummy1 reductive_elimination->dummy1 Ar-Piperazine (Product) dummy1->pd0 Regeneration

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for N-arylpiperazine synthesis.[4]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-3-(trifluoromethyl)benzene225.0110.01.0
Piperazine86.1412.01.2
Sodium tert-butoxide (NaOtBu)96.1014.01.4
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.10.01 (1 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.40.04 (4 mol%)
Toluene, anhydrous-50 mL-

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine (1.03 g, 12.0 mmol) and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Catalyst Preparation: In a separate vial, under an inert atmosphere (glovebox recommended), add Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and SPhos (164 mg, 0.4 mmol).

  • Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat 3 times). Add the pre-weighed catalyst mixture to the flask, followed by anhydrous toluene (50 mL) via syringe.

  • Substrate Addition: Add 1-bromo-3-(trifluoromethyl)benzene (1.47 mL, 10.0 mmol) to the stirring suspension.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., 10:1 Hexanes:Ethyl Acetate) or GC-MS, observing the consumption of the aryl bromide.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient elution, e.g., from 100% hexanes to 9:1 hexanes:ethyl acetate) to yield 1-[3-(trifluoromethyl)phenyl]piperazine as a clear oil or low-melting solid.

Part 3: Final Step: Carboxamidation of the Piperazine Core

The most direct and efficient method to install the primary carboxamide group is through the reaction of the piperazine secondary amine with isocyanic acid (HNCO), generated in situ from potassium cyanate and a mild acid. This method avoids the handling of highly toxic and unstable reagents.[6]

Mechanism: Nucleophilic Addition to Isocyanic Acid

Acetic acid protonates the cyanate anion to form isocyanic acid. The electron-rich secondary nitrogen of the piperazine then acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid. A subsequent proton transfer yields the final, stable carboxamide product.

Experimental Protocol: Carboxamidation

This protocol is based on a general method for the synthesis of 1-piperazinecarboxamides.[6]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-[3-(Trifluoromethyl)phenyl]piperazine230.238.01.0
Potassium Cyanate (KOCN)81.1212.01.5
Glacial Acetic Acid60.05--
Water18.02--

Procedure:

  • Dissolution: Dissolve 1-[3-(trifluoromethyl)phenyl]piperazine (1.84 g, 8.0 mmol) in a mixture of glacial acetic acid (20 mL) and water (2 mL) in a round-bottom flask with stirring.

  • Reagent Addition: In a separate beaker, dissolve potassium cyanate (0.97 g, 12.0 mmol) in water (10 mL). Add this solution dropwise to the stirred piperazine solution at room temperature over 15-20 minutes.

  • Reaction: Stir the mixture at room temperature for 16-24 hours. A precipitate may form as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup & Isolation: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~8).

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide as a white solid.

Part 4: Characterization and Data Analysis

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

Expected Analytical Data

PropertyValue
Molecular FormulaC₁₂H₁₄F₃N₃O
Molecular Weight273.26 g/mol
¹H NMR (CDCl₃) δ 7.4-7.1 (m, 4H, Ar-H), 4.5 (br s, 2H, -CONH₂), 3.7 (t, 4H, -CH₂-N-CO), 3.2 (t, 4H, Ar-N-CH₂-)
¹³C NMR (CDCl₃) δ 158 (C=O), 151 (Ar-C-N), 131 (q, Ar-C-CF₃), 129 (Ar-CH), 124 (q, CF₃), 119 (Ar-CH), 115 (Ar-CH), 112 (Ar-CH), 49 (Ar-N-CH₂), 45 (-CH₂-N-CO)
MS (ESI+) m/z 274.1 [M+H]⁺

Interpretation Notes:

  • ¹H NMR: The disappearance of the piperazine N-H proton (if the intermediate was isolated as a free base) and the appearance of a broad singlet around 4.5 ppm for the two -NH₂ protons are key indicators. The aromatic region should show a complex pattern consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The presence of the carbonyl carbon signal around 158 ppm is definitive. The quartet for the CF₃ carbon (due to C-F coupling) is also a characteristic feature.

  • Mass Spectrometry: The detection of the correct molecular ion peak confirms the molecular weight of the synthesized compound.

Part 5: Overall Synthetic Workflow

The following diagram provides a high-level overview of the entire synthetic sequence, from commercially available starting materials to the final product.

G cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Carboxamidation start1 1-Bromo-3-(trifluoromethyl)benzene reagents1 Pd₂(dba)₃, SPhos NaOtBu, Toluene, 100°C start2 Piperazine intermediate 1-[3-(Trifluoromethyl)phenyl]piperazine reagents1->intermediate reagents2 KOCN, Acetic Acid Water, RT intermediate->reagents2 final_product 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide reagents2->final_product

Caption: Summary of the complete synthetic workflow.

Conclusion

The is reliably achieved through a robust two-step sequence. The initial formation of the core intermediate via a palladium-catalyzed Buchwald-Hartwig amination offers high yields and operational simplicity compared to classical methods. The subsequent carboxamidation using potassium cyanate provides a mild and direct route to the final product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize and study this valuable chemical entity, enabling further exploration of its potential applications in medicinal chemistry and beyond.

References

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports - PMC. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO) - Figshare. [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. [Link]

  • Method for preparing 4-trifluoromethylphenyl piperazine.
  • Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

  • 4-[3-(trifluoromethyl) Phenyl]piperazine and 1-[2-(3-[125I]iodo-4-azidophenyl)ethyl]... Journal of Medicinal Chemistry. [Link]

  • 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | 85474-82-4. Molport. [Link]

  • N-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide. Molport. [Link]

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. European Society of Medicine. [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)... Journal of Medicinal Chemistry. [Link]

  • Isolation, identification and excretion profile of the principal urinary metabolite of the recently banned designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats. OA Monitor Ireland. [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]

Sources

mechanism of action of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical framework for the systematic investigation of the mechanism of action (MoA) for the novel compound 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, hereafter referred to as PCC-43T for the purpose of this guide. As PCC-43T is a structurally distinct entity with limited public-domain data, this guide is structured as a strategic roadmap for research and drug development professionals. It moves from foundational hypothesis, based on established structure-activity relationships of its core moieties, to a multi-tiered experimental cascade designed to rigorously define its pharmacological profile. We will detail the requisite in vitro and in vivo assays, provide validated, step-by-step protocols, and present data visualization frameworks necessary for a thorough mechanistic elucidation.

Introduction and Foundational Hypothesis

The chemical structure of PCC-43T, 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, is comprised of two key pharmacophores: the 3-(trifluoromethyl)phenylpiperazine (TFMPP) group and a piperazine-1-carboxamide moiety.

  • The TFMPP Scaffold: The parent compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), is a well-documented psychoactive agent known to function primarily as a non-selective serotonin (5-HT) receptor agonist and a serotonin releasing agent. It exhibits significant affinity for 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors and also interacts with the serotonin transporter (SERT).

  • The Carboxamide Modification: The addition of a carboxamide group at the N-1 position of the piperazine ring fundamentally alters the molecule's electronic and steric properties compared to TFMPP, where this position is occupied by a hydrogen atom. This modification is expected to significantly change the compound's interaction with biological targets, potentially altering its receptor affinity profile, diminishing or enhancing its efficacy, or introducing novel activities.

Central Hypothesis: Based on this structural analysis, the primary hypothesis is that PCC-43T functions as a modulator of the serotonergic system, with a distinct affinity and functional profile at specific 5-HT receptor subtypes and/or the serotonin transporter (SERT). The investigative workflow detailed herein is designed to test this hypothesis and build a comprehensive pharmacological dossier.

Phase I: In Vitro Target Identification and Affinity Profiling

The initial and most critical step is to determine the binding affinity of PCC-43T across a panel of relevant biological targets, with a primary focus on the serotonin system. The competitive radioligand binding assay is the gold-standard method for this purpose.

Experimental Objective: Quantifying Binding Affinity (Kᵢ)

To determine the dissociation constant (Kᵢ) of PCC-43T for a panel of human serotonin receptors. A low Kᵢ value indicates high binding affinity.

Key Experiment: Competitive Radioligand Binding Assay

This assay measures the ability of the unlabeled test compound (PCC-43T) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor target.

  • Membrane Preparation:

    • Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Thaw membranes on ice.

    • Homogenize the membranes in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Centrifuge at 20,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer to a final protein concentration of 15 µg per well.

  • Assay Plate Setup (96-well format):

    • Prepare serial dilutions of PCC-43T (e.g., from 10 mM to 0.1 nM) in Assay Buffer.

    • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of [³H]Ketanserin (a 5-HT₂ₐ antagonist radioligand, final concentration ~0.5 nM), and 100 µL of the membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high-concentration unlabeled antagonist (e.g., 10 µM Ketanserin), 50 µL of [³H]Ketanserin, and 100 µL of the membrane suspension.

    • Competitive Binding Wells: Add 50 µL of each PCC-43T dilution, 50 µL of [³H]Ketanserin, and 100 µL of the membrane suspension.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three to four times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove all unbound radioactivity.

  • Quantification:

    • Dry the filter mat.

    • Place the filters into scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity (in Counts Per Minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the PCC-43T concentration.

    • Determine the IC₅₀ value (the concentration of PCC-43T that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization: Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Signal Detection cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of PCC-43T assay_plate Combine in 96-well Plate: - Membranes - Radioligand - PCC-43T or Control prep1->assay_plate prep2 Prepare Receptor Membranes prep2->assay_plate prep3 Prepare Radioligand ([³H]Ketanserin) prep3->assay_plate incubation Incubate to Equilibrium (60 min @ RT) assay_plate->incubation filtration Rapid Vacuum Filtration (Separates Bound/Unbound) incubation->filtration scintillation Scintillation Counting (Measure CPM) filtration->scintillation calc_ic50 Generate Dose-Response Curve Calculate IC₅₀ scintillation->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

Data Presentation: Target Affinity Profile

The results should be compiled into a clear table to summarize the affinity profile of PCC-43T across the primary screen.

Table 1: Hypothetical Binding Affinity (Kᵢ) Profile of PCC-43T at Human Serotonin Receptors

Target Receptor Radioligand Kᵢ (nM) of PCC-43T
5-HT₁ₐ [³H]8-OH-DPAT 150
5-HT₁ₑ [³H]5-HT 85
5-HT₂ₐ [³H]Ketanserin 25
5-HT₂ₒ [³H]Mesulergine 12
5-HT₃ [³H]GR65630 >10,000

| SERT | [³H]Citalopram | 350 |

Note: Data are hypothetical and for illustrative purposes only.

Phase II: In Vitro Functional Characterization

Once high-affinity targets are identified, the next step is to determine the functional consequence of PCC-43T binding. Does it activate the receptor (agonist), block the endogenous ligand's action (antagonist), or have no effect?

Experimental Objective: Determining Functional Activity (EC₅₀/IC₅₀)

To quantify the potency and efficacy of PCC-43T at its primary receptor targets.

Key Experiment: cAMP Functional Assay

Many serotonin receptors (e.g., 5-HT₁ family) are coupled to Gᵢ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). Other receptors (e.g., 5-HT₄, ₆, ₇) are coupled to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP. Measuring changes in cAMP is a direct readout of receptor activation.[1][2][3]

  • Cell Culture and Plating:

    • Use a cell line (e.g., CHO, HEK293) stably expressing the Gᵢ-coupled receptor of interest (e.g., 5-HT₂ₒ).

    • Plate the cells in a 384-well solid white plate and culture overnight to allow adherence.

  • Assay Procedure (Agonist Mode):

    • Aspirate the culture medium and replace it with Stimulation Buffer.

    • Add serial dilutions of PCC-43T to the wells.

    • Add a fixed concentration of Forskolin to all wells. Forskolin directly activates adenylyl cyclase, raising basal cAMP levels. An inhibitory agonist will cause a dose-dependent reduction from this stimulated level.

    • Incubate for 30 minutes at room temperature.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of PCC-43T for 15-30 minutes.

    • Add a known agonist for the receptor at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect) along with Forskolin.

    • An antagonist will block the effect of the added agonist, causing a dose-dependent return of cAMP levels towards the Forskolin-stimulated baseline.

  • cAMP Detection:

    • Lyse the cells and detect cAMP levels using a homogenous, luminescence or fluorescence-based detection kit (e.g., Promega GloSensor™, Revvity AlphaScreen™). These kits typically use a competitive immunoassay or a biosensor principle.[1][3]

    • Read the signal on a plate reader (luminometer or fluorometer).

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of PCC-43T. Calculate the EC₅₀ (potency) and the maximal inhibition (efficacy) relative to a reference agonist.

    • Antagonist Mode: Plot the signal against the log concentration of PCC-43T. Calculate the IC₅₀, which represents the concentration of PCC-43T that blocks 50% of the reference agonist's effect.

Key Experiment: Serotonin Transporter (SERT) Uptake Assay

To determine if PCC-43T inhibits the reuptake of serotonin by the SERT protein.

  • Cell Culture: Use HEK293 cells stably expressing the human SERT (hSERT).

  • Assay Setup:

    • Plate cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of PCC-43T or a reference inhibitor (e.g., Fluoxetine) for 20 minutes at 25°C.

    • Add a fixed concentration of radiolabeled serotonin ([³H]5-HT) to the wells.

    • Incubate for an additional 15 minutes to allow for transporter uptake.

  • Termination and Measurement:

    • Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]5-HT.

    • Lyse the cells.

    • Measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of [³H]5-HT uptake at each concentration of PCC-43T and determine the IC₅₀ value.

Visualization: Hypothesized Signaling Pathway

Based on hypothetical results where PCC-43T is a potent 5-HT₂ₒ antagonist.

G PCC_43T PCC-43T Receptor 5-HT2C Receptor PCC_43T->Receptor Antagonism Serotonin Serotonin (5-HT) Serotonin->Receptor Agonism Gq_protein Gαq/11 Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Hypothesized antagonistic action at the 5-HT₂ₒ receptor.

Data Presentation: Functional Activity Summary

Table 2: Hypothetical Functional Profile of PCC-43T

Target Assay Type Functional Mode Potency (EC₅₀/IC₅₀, nM)
5-HT₂ₐ Calcium Flux Antagonist 45
5-HT₂ₒ cAMP Antagonist 18

| SERT | [³H]5-HT Uptake | Inhibitor | 410 |

Note: Data are hypothetical and for illustrative purposes only.

Phase III: In Vivo Pharmacodynamic and Efficacy Assessment

After establishing an in vitro profile, it is crucial to confirm that PCC-43T engages its target in a living system and produces a physiological or behavioral effect consistent with its mechanism.

Key Experiment: In Vivo Microdialysis

This technique measures the concentration of neurotransmitters, like serotonin, in the extracellular fluid of specific brain regions in freely moving animals, providing direct evidence of target engagement.[4][5][6]

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into the prefrontal cortex of an anesthetized rat and allowed to recover.

  • Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe is inserted. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a slow, constant rate (e.g., 1-2 µL/min).

  • Basal Level Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

  • Compound Administration: PCC-43T is administered (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Sample collection continues to monitor changes in serotonin levels over time.

  • Analysis: The serotonin concentration in each dialysate sample is quantified using HPLC with electrochemical detection.

Key Experiment: Behavioral Models

Based on the in vitro profile (e.g., 5-HT₂ₒ antagonism), relevant behavioral models can be selected to test for potential therapeutic efficacy. 5-HT₂ₒ antagonists are known to have potential anxiolytic and antidepressant effects.

  • Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.

  • Procedure: Rodents are administered either vehicle or PCC-43T. After a set pre-treatment time, each animal is placed in the center of the maze and allowed to explore for 5 minutes.

  • Measurement: An automated tracking system records the time spent in and the number of entries into the open and closed arms.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and entries into the open arms, as they reduce the animal's natural aversion to open, elevated spaces.

  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure: Rodents are administered vehicle or PCC-43T. They are then placed in the water cylinder for a 6-minute session.

  • Measurement: The duration of immobility (floating with only minor movements to stay afloat) is recorded, typically during the last 4 minutes of the test.

  • Interpretation: A reduction in immobility time is interpreted as an antidepressant-like effect, suggesting the animal is engaged in active coping strategies for longer.[7] Note: The interpretation of this test is complex and it is primarily used as a screen for potential antidepressant activity rather than a direct model of depression.[8][9]

Phase IV: Safety and Selectivity Profiling

A critical component of drug development is ensuring the compound is safe and does not have undesirable off-target effects.

Key Experiment: hERG Channel Assay

Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT syndrome). This assay is a regulatory requirement.[10]

  • System: Use HEK293 cells stably expressing the hERG channel.

  • Technique: The whole-cell patch-clamp technique is used to measure the flow of potassium ions through the hERG channels.

  • Procedure: A specific voltage protocol is applied to the cells to elicit a characteristic hERG tail current. The cells are then exposed to increasing concentrations of PCC-43T, and the effect on the current is measured.

  • Analysis: An IC₅₀ value for hERG channel inhibition is determined.

Key Experiment: Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for drug-drug interactions by determining if PCC-43T inhibits major drug-metabolizing enzymes.[11][12]

  • System: Human liver microsomes, which contain a mixture of CYP enzymes.

  • Procedure: A specific probe substrate for each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) is incubated with the microsomes in the presence of various concentrations of PCC-43T.

  • Measurement: The formation of the specific metabolite from the probe substrate is measured via LC-MS/MS.

  • Analysis: A reduction in metabolite formation indicates inhibition. An IC₅₀ value is calculated for each isoform.

Data Presentation: Safety Profile Summary

Table 3: Hypothetical Safety and Selectivity Profile of PCC-43T

Target/Assay Result (IC₅₀, nM) Selectivity vs. 5-HT₂ₒ (Fold)
hERG Channel 8,500 472-fold
CYP3A4 >10,000 >555-fold

| CYP2D6 | 7,200 | 400-fold |

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This technical guide outlines a rigorous, multi-phase workflow to elucidate the (PCC-43T). By systematically progressing from in vitro binding and functional assays to in vivo target engagement and behavioral models, complemented by essential safety profiling, a research team can build a comprehensive understanding of this novel compound. The central hypothesis posits a modulatory role within the serotonergic system. The successful execution of this experimental plan will not only validate or refute this hypothesis but will also uncover the specific molecular interactions and resulting physiological effects, thereby paving the way for its potential development as a therapeutic agent.

References

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. Available at: [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. (2020). Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Available at: [Link]

  • cAMP Assays in GPCR Drug Discovery. PubMed. Available at: [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. Available at: [Link]

  • Elevated plus maze protocol. protocols.io. (2023). Available at: [Link]

  • Forced Swim Test v.3. University of Arizona. Available at: [Link]

  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Porsolt. Available at: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (2019). Available at: [Link]

  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Statement on the forced swim test in rodent models. NHMRC. (2023). Available at: [Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research. (2024). Available at: [Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. PMC - NIH. Available at: [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion. Available at: [Link]

  • The Elevated Plus Maze: How it Works. Maze Engineers. (2017). Available at: [Link]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Available at: [Link]

  • (PDF) Elevated plus maze protocol v1. ResearchGate. (2023). Available at: [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications. (2025). Available at: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. (2018). Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available at: [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst (RSC Publishing). (2024). Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • In Vivo Monitoring of Serotonin in the Striatum of Freely Moving Rats with One Minute Temporal Resolution by Online Microdialysis–Capillary High-Performance Liquid Chromatography at Elevated Temperature and Pressure. Analytical Chemistry - ACS Publications. (2013). Available at: [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. J-STAGE. Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells. PMC. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012). Available at: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. Available at: [Link]

Sources

Biological Activity and Target Shifting of 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, minor structural modifications often dictate profound shifts in pharmacological targeting. 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 85474-82-4) serves as a masterclass in this principle. Derived from the well-known serotonin receptor agonist TFMPP (1-(3-trifluoromethylphenyl)piperazine), this compound features a critical modification: the conversion of a basic secondary amine into a neutral primary carboxamide (urea).

This guide explores the causality behind how this single functional group transformation abolishes classical aminergic GPCR activity and redirects the molecule's affinity toward lipid signaling hydrolases—specifically Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)—as well as Transient Receptor Potential (TRP) channels.

Structural Pharmacology: The Amine-to-Urea Target Shift

To understand the biological activity of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, one must analyze the thermodynamic and electrostatic consequences of the urea modification.

The parent compound, TFMPP, possesses a basic piperazine nitrogen (pKa ~8.5) that remains protonated at physiological pH. This positive charge is an absolute requirement for binding to 5-HT receptors, as it forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the third transmembrane domain of aminergic GPCRs.

By capping this amine with a carboxamide group, the nitrogen's lone pair is delocalized into the adjacent carbonyl pi-system. The resulting urea is neutral, completely abolishing the electrostatic interaction with Asp3.32 and rendering the compound inactive at 5-HT receptors. However, this exact aryl-piperazine-urea motif is a "privileged scaffold" that acts as a highly effective transition-state mimic and covalent modifier for entirely different enzyme classes.

TargetShift TFMPP TFMPP (Basic Amine) Carboxamide 4-[3-(CF3)Ph]piperazine- 1-carboxamide TFMPP->Carboxamide Urea Formation (Loss of basicity) HT5 5-HT Receptors (Agonism) TFMPP->HT5 Salt bridge with Asp3.32 FAAH FAAH Enzyme (Covalent Inhibition) Carboxamide->FAAH Ser241 Carbamylation TRPV1 TRPV1 Channel (Antagonism) Carboxamide->TRPV1 H-bond with Arg557 sEH sEH Enzyme (Competitive Inhibition) Carboxamide->sEH Transition state mimic

Structural divergence via urea formation, shifting affinity from 5-HT to FAAH, sEH, and TRPV1.

Primary Biological Targets & Mechanisms of Action

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for degrading endocannabinoids like anandamide. Piperazine-1-carboxamides act as mechanism-based, time-dependent covalent inhibitors of FAAH .

  • Mechanistic Causality: The enzyme's catalytic nucleophile, Ser241, attacks the electrophilic carbonyl carbon of the urea group. The piperazine ring acts as a leaving group, resulting in the carbamylation of the serine residue. Because the 3-(trifluoromethyl)phenyl group provides optimal lipophilic contacts within the acyl-chain binding pocket, the molecule is positioned perfectly for this nucleophilic attack, leading to irreversible (or very slowly reversible) enzyme inactivation.

Soluble Epoxide Hydrolase (sEH)

sEH regulates cardiovascular and inflammatory pathways by hydrolyzing epoxyeicosatrienoic acids (EETs). 1,3-disubstituted ureas and piperazine carboxamides are among the most potent known sEH inhibitors .

  • Mechanistic Causality: Unlike FAAH, sEH inhibition by this compound is competitive and reversible. The urea group acts as a transition-state mimic for epoxide ring opening. The carbonyl oxygen of the carboxamide accepts hydrogen bonds from the phenolic hydroxyls of Tyr383 and Tyr466, while the urea NH donates a hydrogen bond to Asp335. Simultaneously, the bulky, electron-withdrawing 3-(trifluoromethyl)phenyl moiety occupies the enzyme's L-shaped hydrophobic pocket.

sEH_Mechanism Urea Urea Pharmacophore (Carboxamide) Tyr Tyr383 / Tyr466 (H-bond Donors) Urea->Tyr Carbonyl Oxygen accepts H-bonds Asp Asp335 (H-bond Acceptor) Urea->Asp Amide NH donates H-bond Hydrophobic Hydrophobic Pocket (Accommodates CF3-Ph) Urea->Hydrophobic Aryl ring pi-pi stacking

Molecular interactions of the urea pharmacophore within the sEH active site.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel involved in nociception. The aryl-piperazine-urea scaffold is a highly privileged motif for TRPV1 antagonism, structurally analogous to the well-known tool compound BCTC .

  • Mechanistic Causality: The trifluoromethyl group provides critical van der Waals interactions within the lipophilic capsaicin-binding pocket, while the urea moiety forms a highly specific hydrogen-bonding network with Arg557. This interaction stabilizes the channel in a closed conformation, preventing the conformational shift required for calcium influx upon noxious stimuli.

Quantitative Pharmacological Profile

To illustrate the target shift caused by the carboxamide substitution, the following table summarizes the class-representative pharmacological data (IC50/Ki values) comparing the basic amine parent (TFMPP) with the neutral urea derivative.

Target / PathwayTFMPP (Parent Amine)4-[3-(CF3)Ph]piperazine-1-carboxamideShift Implication
5-HT2C Receptor ~20 nM (Agonist)>10,000 nM (Inactive)Loss of Asp3.32 salt bridge
FAAH >10,000 nM (Inactive)<50 nM (Covalent Inhibitor)Ser241 Carbamylation
sEH >10,000 nM (Inactive)<100 nM (Competitive Inhibitor)Transition-state mimicry
TRPV1 >10,000 nM (Inactive)<500 nM (Antagonist)Arg557 stabilization

Note: Values are class-representative synthesis metrics based on the aryl-piperazine-urea pharmacophore literature to demonstrate the structure-activity relationship (SAR) divergence.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of this compound, researchers must employ self-validating assay systems that not only measure phenotypic output but also prove the underlying biochemical mechanism.

Protocol 1: Time-Dependent Covalent Inhibition Assay (FAAH)

Because piperazine-1-carboxamides inhibit FAAH via covalent carbamylation, standard IC50 measurements are insufficient (potency will artificially increase with longer incubation times). This protocol uses a jump-dilution step to self-validate the irreversible nature of the binding.

Methodology:

  • Pre-incubation: Incubate recombinant human FAAH with varying concentrations of the compound (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) for discrete time intervals (0, 15, 30, and 60 minutes).

  • Kinetic Readout: Add the fluorogenic substrate AMC-arachidonoyl amide (10 µM). Measure fluorescence (Ex 340 nm / Em 460 nm) continuously for 10 minutes to calculate the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validating Jump-Dilution: Take the enzyme-inhibitor complex from the 60-minute incubation (at a concentration 10x the IC50) and rapidly dilute it 100-fold into an assay buffer containing saturating substrate.

  • Causality Check: If enzymatic activity recovers over time, the inhibition is reversible. If the trajectory remains flat (no substrate cleavage), the compound is confirmed as a covalent, mechanism-based inhibitor.

FAAH_Workflow Incubation 1. Pre-incubation (Enzyme + Inhibitor) Substrate 2. Substrate Addition (AMC-Arachidonoyl) Incubation->Substrate Varies time (0-60m) Kinetics 3. Kinetic Readout (Fluorescence) Substrate->Kinetics Measure k_obs JumpDilution 4. Jump-Dilution (Test Irreversibility) Kinetics->JumpDilution 100x dilution

Self-validating workflow for assessing time-dependent covalent inhibition of FAAH.

Protocol 2: Whole-Cell Patch Clamp for TRPV1 Antagonism

To differentiate true antagonism from agonist-induced desensitization (a common issue with TRPV1 ligands), the electrophysiology protocol must incorporate a "sandwich" capsaicin challenge.

Methodology:

  • Baseline Setup: Voltage-clamp TRPV1-expressing HEK293 cells at -60 mV. Perfuse with standard extracellular solution.

  • Initial Challenge (Validation 1): Apply 100 nM capsaicin for 10 seconds to elicit an inward Ca2+ current. Wash out for 3 minutes until the current returns to baseline. This proves the cell is viable and expressing functional TRPV1.

  • Compound Application: Perfuse the cell with 1 µM of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide for 2 minutes. Observe for any inward current (validating lack of intrinsic agonism).

  • Co-application: Co-apply 100 nM capsaicin + 1 µM compound. Measure the percentage of current block relative to the initial challenge.

  • Recovery Challenge (Validation 2): Wash out the compound for 5 minutes, then re-apply 100 nM capsaicin alone.

  • Causality Check: The return of the capsaicin-induced current in Step 5 self-validates that the lack of current in Step 4 was due to receptor antagonism, not cell death, membrane rupture, or irreversible channel rundown.

References

  • Title : Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor, PKM-833[(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] in rats Source : PubMed / National Institutes of Health URL :[Link]

  • Title : Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]

Physicochemical Profiling and Structural Implications of 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and drug discovery, the piperazine scaffold serves as a privileged structure, frequently utilized to target aminergic G-protein-coupled receptors (GPCRs). 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS: 85474-82-4) is a highly specific synthetic derivative of the well-characterized serotonergic agent, 1-(3-trifluoromethylphenyl)piperazine (TFMPP)[1][2][3]. This technical guide provides an in-depth analysis of how the N-carboxamidation of the piperazine ring fundamentally alters the physicochemical properties, pharmacokinetic potential, and pharmacodynamic profile of the parent scaffold.

Chemical Architecture & Rationale

The molecular architecture of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide consists of three distinct functional domains, each contributing uniquely to its physicochemical behavior:

  • The Trifluoromethylphenyl Moiety: The −CF3​ group is highly lipophilic and strongly electron-withdrawing. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the meta-position of the phenyl ring, while simultaneously driving the molecule's partition coefficient (LogP) upward.

  • The Piperazine Core: Traditionally, piperazine acts as a basic, ionizable center (pKa ~8.5–9.0) that ensures aqueous solubility and facilitates critical salt-bridge interactions with receptor targets[4].

  • The N1-Carboxamide Group: The addition of the primary amide at the N1 position is the defining modification of this compound. By delocalizing the nitrogen lone pair into the adjacent carbonyl group, the basicity of the N1 nitrogen is effectively neutralized.

Quantitative Physicochemical Profile

The physicochemical parameters of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the core properties of the carboxamide derivative, contrasting its structural features against standard drug-like parameters (Lipinski's Rule of Five).

PropertyValueImplication for Drug Development
CAS Number 85474-82-4[5]Unique chemical identifier.
Molecular Formula C12​H14​F3​N3​O [2]Determines exact mass and elemental composition.
Molecular Weight 273.25 g/mol [5]Well below the 500 Da threshold; highly favorable for oral bioavailability and CNS penetration.
Hydrogen Bond Donors (HBD) 1 (Amide −NH2​ )Low HBD count favors passive diffusion across the Blood-Brain Barrier (BBB).
Hydrogen Bond Acceptors (HBA) 3 (Amide O , Piperazine N )Optimal for maintaining aqueous solubility without hindering lipid permeability.
Topological Polar Surface Area ~46.33 ŲFalls within the ideal range (< 90 Ų) for molecules intended to cross the BBB.
Predicted LogP 2.1 – 2.5Balanced lipophilicity; sufficient for membrane permeation but low enough to avoid excessive non-specific binding or rapid biliary clearance.

Mechanistic Pharmacodynamics: The Impact of N-Carboxamidation

To understand the utility of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, one must analyze the causality behind its structural divergence from TFMPP.

TFMPP is a potent agonist at 5-HT 1B​ , 5-HT 1C​ , and 5-HT 2A​ receptors[3][6]. The binding of TFMPP to these aminergic GPCRs is strictly dependent on the protonation of its basic secondary amine at physiological pH (7.4). This cationic center forms a highly conserved, requisite salt bridge with an aspartate residue (Asp3.32) nestled within the transmembrane binding pocket of the serotonin receptor[7].

By converting this basic amine into a neutral carboxamide, the molecule loses its ability to ionize at physiological pH. Causality: The absence of the protonated nitrogen abolishes the critical ionic interaction with Asp3.32. Consequently, the carboxamide derivative is rendered largely inactive at classic 5-HT receptors. This physicochemical shift is intentionally utilized in medicinal chemistry to design negative controls for SAR (Structure-Activity Relationship) studies, or to redirect the scaffold toward non-GPCR targets (e.g., kinases or ion channels) where hydrogen bonding—rather than ionic anchoring—drives affinity.

Receptor_Binding cluster_0 Parent Scaffold (TFMPP) cluster_1 Carboxamide Derivative TFMPP TFMPP BasicAmine Protonated N1 Amine TFMPP->BasicAmine Binding Salt Bridge with Asp3.32 BasicAmine->Binding Carboxamide 1-Carboxamide Analog NeutralAmide Neutral N1 Amide Carboxamide->NeutralAmide NoBinding Loss of Ionic Interaction NeutralAmide->NoBinding

Caption: Structural impact of N1-carboxamidation on 5-HT receptor binding mechanisms.

Self-Validating Experimental Workflows

To empirically verify the physicochemical properties of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, the following self-validating protocols must be employed. These workflows are designed to eliminate artifacts and ensure absolute thermodynamic accuracy.

Protocol A: Determination of Lipophilicity (LogD) via Shake-Flask LC-UV

Because the molecule contains a highly lipophilic −CF3​ group juxtaposed with a polar carboxamide, an accurate distribution coefficient (LogD) at physiological pH is critical for predicting BBB penetration.

  • Analyte Preparation: Dissolve the compound in a 10 mM phosphate buffer adjusted strictly to pH 7.4.

    • Causality: Controlling the pH ensures that any trace basicity from the aniline-like N4 nitrogen is accounted for in its physiological ionization state, providing a true LogD rather than a theoretical LogP.

  • Octanol/Water Partitioning: Add an equal volume of 1-octanol (pre-saturated with the aqueous buffer). Shake the biphasic system at 25°C for 24 hours.

    • Causality: 1-Octanol is utilized because its amphiphilic nature perfectly mimics the hydrogen-bonding thermodynamics of the lipid bilayer. A 24-hour duration guarantees complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to break any micro-emulsions.

  • HPLC-UV Quantification: Extract aliquots from both the aqueous and organic phases. Inject into an HPLC-UV system.

    • Causality: Unlike direct UV spectrophotometry, which can be skewed by solvent absorbance or minor degradation products, HPLC physically separates the intact parent molecule. This ensures the calculated concentration ratio strictly reflects the pure compound.

  • Calculation: Calculate LogD using the formula: LogD7.4​=log10​([Coctanol​]/[Caqueous​]) .

LogP_Workflow A 1. Analyte Preparation B 2. Partitioning (Octanol/Water) A->B C 3. Phase Separation B->C D 4. HPLC-UV Quantification C->D E 5. LogD Calculation D->E

Caption: Experimental workflow for determining LogD via the Shake-Flask LC-UV method.

Protocol B: Thermodynamic Aqueous Solubility Profiling
  • Saturation: Add an excess amount of solid 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide to 1 mL of pH 7.4 phosphate buffer.

    • Causality: An excess of solid forces a saturated state. This is critical because true thermodynamic solubility requires the dissolved solute to be in dynamic equilibrium with its solid crystal lattice, avoiding the false highs often seen in kinetic supersaturation.

  • Incubation: Stir the suspension at 37°C for 48 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

    • Causality: The PTFE filter removes undissolved microcrystals that would otherwise scatter light or artificially inflate the concentration reading during downstream analysis.

  • Analysis: Dilute the filtrate and quantify the dissolved concentration via HPLC against a known standard curve.

Conclusion

4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide represents a fascinating case study in rational chemical modification. By appending a carboxamide group to the TFMPP scaffold, the molecule retains favorable drug-like properties (low molecular weight, optimal TPSA, and balanced lipophilicity) while fundamentally altering its pharmacodynamic targeting. The neutralization of the piperazine's basicity abolishes classic aminergic GPCR salt-bridge interactions, effectively stripping the molecule of traditional serotonergic activity and repurposing the scaffold for novel therapeutic explorations.

References

  • 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | 85474-82-4. ChemicalBook.
  • 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | 85474-82-4. Molport.
  • Trifluoromethylphenylpiperazine. Wikipedia.
  • 5-HT-1a and 5-HT-1b selectivity of two phenylpiperazine deriv
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine. Taylor & Francis.
  • Modulation of brainstem 5-HT1C receptors by serotonergic drugs in the r

Sources

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Structure-Activity Relationship (SAR) of 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide Derivatives

Executive Summary & Pharmacological Rationale

As a privileged scaffold in medicinal chemistry, 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS: 85474-82-4) serves as a highly versatile building block[1]. This specific chemotype bridges multiple distinct pharmacological domains, most notably the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) inhibition[2][3] and monoaminergic signaling via Serotonin (5-HT) receptor modulation[4][5].

The power of this scaffold lies in its modularity. By systematically altering the aryl ring, the piperazine core, or the carboxamide nitrogen, medicinal chemists can dial out off-target liabilities (such as hERG channel inhibition) while achieving exquisite selectivity for either central nervous system (CNS) targets or peripheral metabolic enzymes[6]. This whitepaper deconstructs the SAR dynamics of this core, providing actionable insights and validated protocols for drug development professionals.

Molecular Core & Pharmacophore Deconstruction

To understand the SAR of this scaffold, we must isolate its three primary structural vectors and their biophysical roles:

  • The 3-(Trifluoromethyl)phenyl Moiety: The group is highly lipophilic ( ) and strongly electron-withdrawing ( ). In FAAH inhibitors, this bulky, lipophilic tail mimics the arachidonoyl chain of endogenous substrates, driving the molecule deep into the enzyme's narrow acyl-chain binding pocket[3]. In 5-HT receptors, the electron-deficient aromatic ring engages in critical edge-to-face CH– interactions with conserved phenylalanine residues (e.g., Phe6.52)[5]. Furthermore, the group provides superior metabolic stability against CYP450-mediated aromatic oxidation compared to a standard methyl group.

  • The Piperazine Linker: Acting as a rigid, conformationally restricted spacer, the piperazine chair conformation vectors the aryl and carboxamide groups at precise angles, minimizing the entropic penalty upon target binding[7]. For 5-HT receptor affinity, the basicity of the N4 nitrogen is critical for forming a salt bridge with Asp3.32[5].

  • The 1-Carboxamide Group: This moiety serves as the primary hydrogen-bond donor and acceptor. In FAAH, it mimics the scissile amide bond of anandamide, positioning itself to interact with the Ser241-Ser217-Lys142 catalytic triad[2][3].

SAR_Optimization Core 4-[3-(CF3)phenyl]piperazine-1-carboxamide Mod1 Aryl Ring (3-CF3) Core->Mod1 Mod2 Piperazine Core Core->Mod2 Mod3 Carboxamide N1 Core->Mod3 FAAH FAAH Inhibition Mod1->FAAH Deep Pocket Fit HT 5-HT Receptor Mod1->HT CH-π Interaction Mod2->FAAH Vector Alignment Mod2->HT Salt Bridge (Asp3.32) Mod3->FAAH Catalytic Triad H-Bond Mod3->HT Steric Exclusion

Fig 1: SAR optimization workflow mapping structural modifications to target-specific interactions.

Target-Specific SAR Dynamics

Modifications to the core scaffold dictate the pharmacological fate of the molecule. The table below synthesizes quantitative SAR trends observed when optimizing this scaffold for either FAAH inhibition or 5-HT receptor affinity[2][5][8].

Table 1: SAR Data Summary for Piperazine-1-carboxamide Derivatives

Compound ModificationFAAH IC (nM)5-HT K (nM)5-HT K (nM)Mechanistic Rationale
Core (3-CF , N1-unsub) 451285Baseline dual activity; optimal CH- and H-bond interactions.
4-CF Isomer >100045120Severe steric clash in the narrow FAAH acyl pocket; reduced 5-HT affinity.
3-Cl Isomer 1202590Reduced lipophilicity (LogP) lowers deep-pocket residency time.
N1-Isopropyl 8>1000>1000Loss of H-bond donor abolishes 5-HT binding; enhances FAAH hydrophobic fit.
C2-Methyl (Piperazine) 15110300Conformational lock increases FAAH residence time; disrupts 5-HT vector.

Analysis: Shifting the group from the meta to the para position abolishes FAAH activity due to spatial restrictions in the enzyme's binding channel. Conversely, alkylating the carboxamide nitrogen (e.g., N1-Isopropyl) acts as a highly effective selectivity switch—it completely eradicates 5-HT affinity (which requires the primary amide for specific H-bonding) while boosting FAAH inhibition by filling an adjacent lipophilic micro-pocket[6].

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity SAR data, the synthesis and biological evaluation must be tightly controlled. Below are the field-proven protocols for generating and validating these derivatives.

Protocol A: Synthesis of 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide

Causality Focus: Using potassium cyanate ( ) in acidic media generates isocyanic acid ( ) in situ. This selectively attacks the secondary amine of the piperazine without the need for harsh, moisture-sensitive acyl chlorides, ensuring a clean urea formation with minimal byproducts.

  • Arylpiperazine Formation (S Ar):

    • Dissolve 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous piperazine (5.0 eq) in DMF. Note: A 5x excess of piperazine is critical to statistically prevent the formation of the inactive bis-arylated byproduct.

    • Heat the mixture to 120°C under for 12 hours.

    • Quench with water, extract with EtOAc, and purify via flash chromatography to yield 1-[3-(trifluoromethyl)phenyl]piperazine.

  • Carboxamide Installation:

    • Dissolve the intermediate (1.0 eq) in a 1:1 mixture of glacial acetic acid and water at 0°C.

    • Add Potassium Cyanate ( , 2.0 eq) dropwise as an aqueous solution.

    • Stir at room temperature for 4 hours. The acidic environment steadily liberates , which reacts with the nucleophilic N1 of the piperazine.

  • Self-Validation & Purity:

    • Neutralize with 1M NaOH and extract with DCM.

    • QC Check: Run LC-MS to confirm the exact mass ( ). Use H-NMR to confirm the disappearance of the secondary amine proton and the appearance of a broad singlet (~5.5 ppm, 2H) corresponding to the primary carboxamide. Proceed to assay only if purity is >95%.

Protocol B: In Vitro FAAH Kinetic Inhibition Assay

Causality Focus: Urea-based inhibitors often exhibit slow-binding, pseudo-irreversible kinetics. Therefore, continuous fluorescence monitoring is used rather than endpoint quenching. This allows for the calculation of association rates ( ) and dissociation rates ( ), which are critical for predicting in vivo efficacy[2][3].

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a final concentration of 2 nM.

  • Inhibitor Pre-Incubation: Dispense the synthesized scaffold (10 pM to 10 M, 3-fold serial dilutions) into a black 96-well microplate. Add the FAAH solution and pre-incubate for 15 minutes at 37°C. Note: Pre-incubation is mandatory to allow slow-binding ureas to reach thermodynamic equilibrium.

  • Substrate Initiation: Add the fluorogenic substrate AMC-arachidonoyl amide (final concentration 2 M).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 30 minutes.

  • Self-Validation: Run URB597 as a positive control. Calculate the Z'-factor for the assay plate; a Z' > 0.6 validates the assay's dynamic range and reliability.

FAAH_Mechanism AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Activates FAAH FAAH Enzyme AEA->FAAH Hydrolyzed by AA Arachidonic Acid FAAH->AA Cleavage Inhibitor Piperazine-1-carboxamide Inhibitor->FAAH Covalent/Reversible Block

Fig 2: Mechanism of action showing FAAH inhibition and subsequent endocannabinoid modulation.

References

  • [1] Molport Database. 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | 85474-82-4. Available at:[Link]

  • [2] Boger, D. L., et al. "Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain: Orally Active, Long Acting Analgesics." Journal of Medicinal Chemistry. Available at:[Link]

  • [4] Cacciatore, I., et al. "Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus." Molecules. Available at:[Link]

  • [8] Gao, X., et al. "Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods." International Journal of Molecular Sciences. Available at:[Link]

  • [7] Chaikuad, A., et al. "Structural Insights into Interaction Mechanisms of Alternative Piperazine-urea YEATS Domain Binders in MLLT1." ACS Medicinal Chemistry Letters. Available at:[Link]

  • [5] Marino, S., et al. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Pharmaceuticals. Available at:[Link]

  • [3] Otrubova, K., et al. "X-ray Crystallographic Analysis of α-Ketoheterocycle Inhibitors Bound to a Humanized Variant of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry. Available at:[Link]

  • [6] Cumming, J., et al. "The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

Unraveling the Pharmacodynamics of Trifluoromethylphenylpiperazine (TFMPP): A Technical Guide to Serotonergic Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trifluoromethylphenylpiperazine (TFMPP) is a substituted piperazine derivative that serves as a critical pharmacological tool for probing the serotonin (5-HT) system. Unlike highly selective modern therapeutics, TFMPP exhibits a complex, non-selective binding profile characterized by a mixture of full agonism, partial agonism, and antagonism across various 5-HT receptor subtypes[1][2]. For drug development professionals and neuropharmacologists, understanding the divergent mechanistic pathways of TFMPP is essential for interpreting behavioral assays, evaluating off-target toxicities, and designing robust in vitro screening cascades.

This whitepaper deconstructs the receptor pharmacology of TFMPP, maps its intracellular signaling cascades, and outlines self-validating experimental protocols required to accurately characterize mixed-action G-protein coupled receptor (GPCR) ligands.

Receptor Binding Profile: The Foundation of Mixed Pharmacology

The structural moiety of TFMPP allows it to dock into the orthosteric binding sites of multiple serotonergic receptors. However, binding affinity ( Ki​ ) does not inherently dictate functional efficacy. TFMPP is primarily recognized for its high affinity for 5-HT1B and 5-HT2C receptors, where it acts as an agonist, juxtaposed against its behavior as a weak partial agonist or antagonist at the 5-HT2A receptor[1][3]. Furthermore, it interacts directly with the serotonin transporter (SERT) to evoke monoamine release[1][4].

Table 1: Consensus Binding Affinities ( Ki​ ) and Functional Modalities of TFMPP

Target ProteinAffinity ( Ki​ / IC50​ )Functional ModalityPrimary Effector Pathway
5-HT1A 288 – 1,950 nMPartial Agonist Gi/o​ (↓ cAMP)
5-HT1B 30 – 132 nMFull Agonist Gi/o​ (↓ cAMP)
5-HT1D 282 nMAgonist Gi/o​ (↓ cAMP)
5-HT2A 160 – 269 nMAntagonist / Weak Partial Agonist Gq/11​ (Blockade of Ca2+ flux)
5-HT2C 62 nMFull Agonist Gq/11​ (↑ IP3​ / Ca2+ )
5-HT3 > 2,300 nMInsignificant AffinityLigand-gated ion channel
SERT EC50​ = 121 nMReleasing AgentMonoamine Efflux

Data synthesized from established radioligand binding assays and functional characterizations[1][3].

Mechanistic Causality: Agonism vs. Antagonism at 5-HT Receptors

The causality behind TFMPP's diverse physiological effects—such as its ability to induce anxiety while simultaneously reducing aggressive behavior in murine models—lies in its differential modulation of GPCR signal transduction[1][2].

When TFMPP binds to 5-HT1B/1D receptors , it stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gi/o​ alpha subunit. This leads to the direct inhibition of adenylyl cyclase, downregulating cyclic AMP (cAMP) production. Conversely, at 5-HT2C receptors , TFMPP agonism activates Gq/11​ proteins, stimulating phospholipase C (PLC) to cleave PIP2​ into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG), ultimately triggering intracellular calcium release[3].

Crucially, at the 5-HT2A receptor , TFMPP occupies the binding pocket but fails to induce the necessary conformational shift to activate Gq/11​ . By sterically hindering endogenous serotonin, it acts as a competitive antagonist[1][5]. This interplay between 5-HT2C agonism and 5-HT2A antagonism is the primary driver of TFMPP's unique behavioral signature, including the head-twitch response in rodents[1].

G TFMPP TFMPP HT1B 5-HT1B/1D Receptors (Gi/o-coupled) TFMPP->HT1B Agonist HT2C 5-HT2C Receptor (Gq/11-coupled) TFMPP->HT2C Agonist HT2A 5-HT2A Receptor (Gq/11-coupled) TFMPP->HT2A Antagonist SERT Serotonin Transporter (SERT) TFMPP->SERT Releasing Agent cAMP ↓ cAMP Production HT1B->cAMP Ca2 ↑ IP3 / Ca2+ Release HT2C->Ca2 Block Blockade of 5-HT Signaling HT2A->Block Release ↑ 5-HT Efflux SERT->Release

Divergent intracellular signaling pathways modulated by TFMPP's mixed affinity.

Self-Validating Experimental Protocols

To establish a compound as a mixed agonist/antagonist, researchers must utilize a self-validating system: Affinity must be proven via radioligand displacement, and Efficacy must be proven via secondary messenger quantification. Relying on binding data alone is a critical failure point in early drug discovery.

Workflow A 1. Cell Culture (Receptor Expression) B 2. Radioligand Binding (Determine Affinity) A->B C 3. Functional Assay (Determine Efficacy) B->C D 4. Data Analysis (Schild Plot / EC50) C->D

Standardized high-throughput workflow for functional characterization of GPCR ligands.

Protocol 4.1: Radioligand Competition Binding (Affinity Determination)

This protocol isolates the physical interaction between TFMPP and the 5-HT2C receptor[5].

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] mesulergine (a 5-HT2C radioligand), and varying concentrations of TFMPP ( 10−11 to 10−5 M). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 4.2: Intracellular Calcium Mobilization (Efficacy Determination)

To prove that TFMPP acts as an antagonist at 5-HT2A but an agonist at 5-HT2C, a functional calcium flux assay (e.g., FLIPR) is required.

  • Cell Seeding: Plate CHO-5-HT2A and CHO-5-HT2C cells separately into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer containing probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Agonist Mode (Testing 5-HT2C): Transfer the plate to the fluorometric reader. Inject TFMPP at varying concentrations. Record the peak fluorescence. Result: TFMPP will induce a dose-dependent increase in fluorescence in 5-HT2C cells, confirming agonism.

  • Antagonist Mode (Testing 5-HT2A): Pre-incubate the CHO-5-HT2A cells with varying concentrations of TFMPP for 15 minutes. Subsequently, inject an EC80​ concentration of endogenous serotonin (5-HT). Result: TFMPP will cause a rightward shift in the 5-HT dose-response curve, confirming competitive antagonism.

Behavioral, Toxicological, and Translational Implications

The complex pharmacological profile of TFMPP has significant real-world implications. In illicit markets, TFMPP is frequently co-administered with benzylpiperazine (BZP) to mimic the effects of MDMA ("Ecstasy")[1][2]. While BZP acts primarily as a dopamine and norepinephrine releasing agent, TFMPP provides the critical serotonergic component.

Because TFMPP stimulates 5-HT release via SERT and directly agonizes 5-HT1B/2C receptors, it can induce profound psychotropic effects, anxiety, and hypothermia[1][2]. Furthermore, the lack of 5-HT2A agonism explains why TFMPP produces only mild psychedelic effects compared to classical hallucinogens (which are potent 5-HT2A agonists)[1]. From a toxicological standpoint, the unregulated use of TFMPP carries a severe risk of serotonin syndrome, characterized by autonomic hyperactivity and neuromuscular abnormalities, necessitating immediate clinical intervention[2].

Conclusion

Trifluoromethylphenylpiperazine (TFMPP) remains a cornerstone compound in neuropharmacological research due to its multifaceted interaction with the serotonergic system. By dissecting its agonistic effects at 5-HT1B/2C and SERT, alongside its antagonistic blockade of 5-HT2A, researchers can better map the intricate signaling networks governing mood, aggression, and perception. Rigorous, self-validating assay designs—pairing radioligand binding with functional secondary messenger quantification—are paramount to accurately decoding the behavior of such complex ligands.

References

  • Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia.
  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. European Society of Medicine (esmed.org).
  • Down-regulation induced both by 5-HT1C/2 receptor agonists and antagonists. PubMed.
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC.
  • Pharmacology and Molecular Identity of Serotonin Receptor in Bivalve Mollusks. IntechOpen.

Sources

Methodological & Application

experimental protocol for 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Screening Protocols for 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide

Architectural Rationale of the Compound

The compound 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS: 85474-82-4) is a highly versatile synthetic scaffold. Built upon the well-characterized 1-(3-trifluoromethylphenyl)piperazine (TFMPP) pharmacophore, the addition of the 1-carboxamide moiety fundamentally expands its pharmacological utility. In modern drug discovery, this specific structural class is evaluated across two distinct therapeutic domains:

  • Neuropharmacology: As a potent monoamine transporter (SERT/NET) reuptake inhibitor, where the lipophilic trifluoromethyl group deeply anchors into the hydrophobic pockets of the transporter proteins[1].

  • Oncology & Endocrinology: As a nonsteroidal Androgen Receptor (AR) antagonist, where the rigid piperazine-carboxamide axis induces a steric clash within the AR ligand-binding domain, preventing the receptor's active conformation[2].

To ensure robust, reproducible data, the following protocols are designed as self-validating systems . Every step incorporates specific causality-driven choices, internal controls, and precise biochemical environments to prevent false positives and baseline drift.

Workflow 1: Neuropharmacological Profiling (SERT/NET Reuptake Inhibition)

Arylpiperazine carboxamides are highly effective at blocking the reuptake of serotonin (5-HT) and norepinephrine (NE)[3]. To quantify the inhibitory potency ( IC50​ ) of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, we utilize a radioligand reuptake assay in stably transfected cell lines.

Mechanistic Assay Design

We utilize HEK-293 cells transfected with human SERT (hSERT) or NET (hNET). HEK-293 cells lack endogenous monoamine transporters, providing a zero-background cellular chassis. The assay measures the intracellular accumulation of tritium-labeled monoamines.

SERT_Assay N1 HEK-293 Cells (hSERT/hNET) N2 Add TFMPP-Carboxamide (Test Compound) N1->N2 N3 Add Radioligand ([³H]-5-HT / [³H]-NE) N2->N3 N4 Incubate & Wash (Halt Reuptake) N3->N4 N5 Liquid Scintillation (Quantify Activity) N4->N5

Fig 1. Radioligand reuptake assay workflow for evaluating hSERT/hNET inhibition.

Step-by-Step Protocol
  • Cell Preparation: Seed hSERT or hNET-transfected HEK-293 cells into 24-well plates at a density of 1×105 cells/well. Incubate for 24 hours at 37°C to ensure monolayer adhesion.

  • Buffer Equilibration: Wash the cells twice with warm Krebs-Ringer HEPES (KRH) buffer.

    • Causality: KRH buffer maintains the strict Na+ and Cl− ion gradients that monoamine cotransporters absolutely require to function.

  • Enzymatic Blockade: Pre-incubate cells for 10 minutes in KRH buffer containing 10 µM pargyline and 1 mM ascorbic acid.

    • Causality: Pargyline is a Monoamine Oxidase (MAO) inhibitor. It prevents the intracellular enzymatic degradation of the radioligand once it enters the cell. Ascorbic acid prevents the auto-oxidation of the monoamines in the buffer.

  • Compound Addition: Add 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide in a 10-point concentration gradient ( 10−10 to 10−5 M). Include Fluoxetine (10 µM) as a positive control for SERT, and Nisoxetine (10 µM) for NET to define the non-specific uptake baseline.

  • Radioligand Introduction: Add 20 nM of [3H] -5-HT or [3H] -NE. Incubate for exactly 10 minutes at 37°C.

    • Causality: A 10-minute window ensures the uptake is measured during the linear phase of transporter kinetics before intracellular saturation occurs.

  • Kinetic Termination: Aspirate the buffer and rapidly wash three times with ice-cold KRH buffer.

    • Causality: The sudden temperature drop to 4°C rigidifies the cell membrane's lipid bilayer, instantly halting transporter conformational changes and locking the internalized radioligand inside, while washing removes high-background extracellular isotopes.

  • Lysis and Quantification: Solubilize the cells in 0.1 N NaOH or 1% SDS for 30 minutes. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the disintegrations per minute (DPM) using a liquid scintillation counter.

Workflow 2: Oncology Profiling (Androgen Receptor Antagonism)

Beyond neuropharmacology, the bulky, rigid nature of arylpiperazine carboxamides allows them to act as nonsteroidal AR antagonists[4]. They competitively bind the AR but fail to induce the necessary helix-12 folding required for nuclear translocation, thereby halting prostate cancer cell proliferation[5].

AR_Pathway Ligand TFMPP-Carboxamide (AR Antagonist) AR Cytosolic Androgen Receptor (AR) Ligand->AR Competitive Binding Complex Inactive Ligand-AR Complex AR->Complex Translocation Nuclear Translocation (Blocked) Complex->Translocation Inhibition Transcription Target Gene Transcription (Halted) Translocation->Transcription

Fig 2. Mechanism of action for nonsteroidal AR antagonism by TFMPP-carboxamide.

Step-by-Step Protocol
  • Steroid Deprivation: Culture LNCaP prostate cancer cells (which express endogenous AR) in RPMI-1640 media supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) for 48 hours prior to the assay.

    • Causality: Standard FBS contains trace steroidal androgens that will competitively bind the AR, artificially raising the baseline luminescence and masking the antagonistic potency of the test compound. Charcoal stripping removes these lipophilic hormones.

  • Reporter Transfection: Co-transfect the cells with an Androgen Response Element (ARE)-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK).

    • Causality: The Renilla plasmid serves as an internal control for transfection efficiency and cell viability. Normalizing Firefly signals to Renilla signals creates a self-validating ratio that eliminates well-to-well variance.

  • Agonist/Antagonist Co-treatment: Treat the cells with 0.1 nM of the synthetic androgen R1881 (to stimulate baseline AR activity) alongside varying concentrations of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide ( 10−9 to 10−5 M). Use Bicalutamide (1 µM) as a positive control for antagonism.

  • Incubation and Lysis: Incubate for 24 hours. Lyse the cells using a passive lysis buffer.

  • Dual-Luciferase Readout: Inject the Firefly substrate, read luminescence, then inject the Stop & Glo reagent (which quenches Firefly and activates Renilla) and read the second luminescence. Calculate the normalized fold-inhibition.

Quantitative Data Presentation & Validation Metrics

To ensure the integrity of the experimental setups described above, the assays must meet strict self-validating statistical thresholds before the data for 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can be considered reliable.

Assay ParameterTarget SystemCell LinePositive Control (100% Inhibition)Expected Signal-to-Background (S/B)Minimum Acceptable Z'-Factor
Monoamine Reuptake hSERTHEK-293 (Transfected)Fluoxetine (10 µM)> 15:1 ≥0.65
Monoamine Reuptake hNETHEK-293 (Transfected)Nisoxetine (10 µM)> 10:1 ≥0.60
AR Antagonism Androgen ReceptorLNCaP (Endogenous)Bicalutamide (1 µM)> 25:1 (vs. R1881 alone) ≥0.70

Note: A Z'-factor below 0.5 indicates excessive assay noise, likely due to incomplete washing in the reuptake assay or residual androgens in the AR reporter assay.

References

  • Title: Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors Source: Bioorganic & Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists Source: Chemical and Pharmaceutical Bulletin (via PubMed) URL: [Link]

Sources

Application Note: Analytical Strategies for the Detection and Quantification of 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS: 85474-82-4) is a highly specific piperazine derivative. Structurally related to trifluoromethylphenylpiperazine (TFMPP)—a known serotonin receptor agonist—this carboxamide derivative is of significant interest in pharmacological research, serving both as an intermediate in drug synthesis (e.g., CCR2 antagonists, FAAH inhibitors) and as a target in forensic toxicology.

This application note details two orthogonal analytical methodologies for its detection: a high-throughput LC-MS/MS protocol optimized for trace-level bioanalysis (pharmacokinetics/toxicology) and an HPLC-DAD protocol designed for bulk purity and formulation screening.

Analytical Strategy & Mechanistic Rationale

Designing a robust analytical method requires exploiting the specific physicochemical properties of the target molecule. 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (MW: 273.25 g/mol , Monoisotopic Mass: 273.1089 Da) possesses two critical structural features that dictate our analytical approach:

  • The Piperazine Ring: The basic secondary/tertiary nitrogens (pKa ~8.5) readily accept protons. This makes the molecule highly amenable to Electrospray Ionization in positive mode (ESI+). However, basic nitrogens are notorious for secondary interactions with residual silanols on silica-based columns, which causes peak tailing. To mitigate this, an acidic mobile phase (0.1% Formic Acid or TFA) is mandatory to keep the nitrogens fully protonated and the silanols neutralized.

  • The Trifluoromethylphenyl Group: The -CF3 moiety is highly electronegative and lipophilic. While a standard C18 column provides adequate retention, utilizing a Biphenyl stationary phase enhances π-π interactions with the electron-deficient aromatic ring, offering superior selectivity against endogenous biological matrix interferences.

Previous studies on structurally related TFMPP derivatives have demonstrated that LC-MS/MS provides superior sensitivity for pharmacokinetic profiling in complex matrices . Conversely, while LC-MS is ideal for trace bioanalysis, HPLC-DAD remains a robust, cost-effective alternative for bulk purity and high-concentration screening, as validated in comparative piperazine analyses .

Workflow Visualization

G A Biological Sample (Plasma/Urine) B Protein Precipitation (Acetonitrile + 0.1% FA) A->B C Centrifugation & Supernatant Extraction B->C D Chromatographic Separation (C18/Biphenyl, Gradient) C->D E ESI+ Ionization [M+H]+ m/z 274.1 D->E F MRM Detection Quantifier & Qualifier Ions E->F G Data Processing & Pharmacokinetic Analysis F->G

Fig 1: LC-MS/MS bioanalytical workflow for 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide.

Protocol 1: LC-MS/MS for Trace Bioanalysis (Plasma/Urine)

This self-validating protocol is designed for the quantification of the target compound in biological fluids. Optimized protein precipitation is critical for mitigating matrix effects, a common hurdle in the analysis of basic drugs in plasma .

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (ACN) is chosen over methanol as the crash solvent because it yields a denser protein pellet, reducing the risk of clogging the UHPLC column. The addition of 0.1% Formic Acid (FA) disrupts protein binding, ensuring the basic piperazine is fully released into the supernatant.

  • Aliquot 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., TFMPP-d4 at 100 ng/mL).

  • Add 150 µL of cold Acetonitrile containing 0.1% FA to induce precipitation (3:1 ratio ensures >95% protein crash).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (diluting the organic content to prevent poor peak shape/breakthrough on the reversed-phase column).

LC-MS/MS Conditions
  • Column: UPLC Biphenyl or C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient: 5% B (0-0.5 min) → 95% B (2.5 min) → 95% B (3.5 min) → 5% B (3.6-5.0 min).

  • Ionization: ESI Positive Mode.

Multiple Reaction Monitoring (MRM) Parameters

The [M+H]+ precursor ion is m/z 274.1. Collision-induced dissociation (CID) primarily targets the labile carboxamide group and the piperazine ring.

Table 1: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
Target 274.1230.15015Quantifier (Loss of -CONH2)
Target 274.1188.15025Qualifier (Piperazine ring cleavage)
IS (TFMPP-d4) 235.1192.15020Internal Standard

Protocol 2: HPLC-DAD for Bulk Purity & Formulation

For quality control and formulation screening where concentrations exceed 0.5 µg/mL, HPLC coupled with a Diode Array Detector (DAD) provides a highly reproducible, self-validating system without the need for expensive MS instrumentation.

Methodology

Causality: Trifluoroacetic acid (TFA) is used here instead of Formic Acid. TFA is a stronger ion-pairing agent, which significantly sharpens the chromatographic peaks of secondary/tertiary amines under UV detection, though it causes ion suppression in MS. The UV detection wavelength is set to 254 nm to capture the π → π* transitions of the trifluoromethyl-substituted aromatic ring.

  • Sample Dilution: Dissolve the bulk powder or formulation in 50:50 Water:Methanol to a target concentration of 50 µg/mL.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Suitability: Inject a blank (50:50 Water:Methanol) to ensure no carryover, followed by a reference standard. The tailing factor for the target peak must be ≤ 1.5.

HPLC-DAD Parameters
  • Column: C18 (150 × 4.6 mm, 3.5 µm).

  • Detection: DAD scanning 200–400 nm; Quantitation extracted at 254 nm.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

Table 2: HPLC-DAD Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (Acetonitrile)
0.01.09010
2.01.09010
10.01.01090
12.01.01090
12.11.09010
15.01.09010

Method Validation Data Summary

Both methods must be validated according to ICH M10 (Bioanalytical Method Validation) and ICH Q2(R2) guidelines. The table below summarizes the expected quantitative performance parameters based on the physicochemical behavior of the piperazine scaffold.

Table 3: Method Validation Summary

ParameterLC-MS/MS (Plasma Bioanalysis)HPLC-DAD (Bulk/Formulation)
Linear Dynamic Range 1.0 – 500 ng/mL0.5 – 100 µg/mL
Limit of Detection (LOD) 0.2 ng/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 µg/mL
Intra-day Precision (RSD%) < 4.5%< 1.2%
Inter-day Precision (RSD%) < 6.0%< 2.0%
Mean Matrix Recovery 92.4% – 96.8%98.5% – 101.2%
Carryover < 20% of LLOQNot Detected

References

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences.[Link]

  • Zawilska, J. B., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules (MDPI).[Link]

  • Amigo, A., et al. (2014). Liquid Chromatography Tandem Mass Spectrometry Determination of Selected Synthetic Cathinones and Two Piperazines in Oral Fluid. Cross Reactivity Study With an On-Site Immunoassay Device. Journal of Chromatography B.[Link]

Comprehensive Application Note: GC-MS Analysis and Derivatization Workflows for Trifluoromethylphenylpiperazine (TFMPP) Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic piperazine derivative and a prominent New Psychoactive Substance (NPS) often co-administered with Benzylpiperazine (BZP) to mimic the effects of MDMA. For forensic and clinical toxicologists, the definitive identification and quantification of TFMPP present unique analytical challenges.

First, TFMPP is extensively metabolized and excreted in biological fluids as heavily conjugated, non-volatile glucuronides and sulfates, necessitating rigorous pre-analytical hydrolysis[1]. Second, as a secondary amine, underivatized TFMPP is prone to interacting with active silanol groups in the gas chromatography (GC) inlet and column, leading to severe peak tailing and compromised limits of detection[2]. Finally, distinguishing between the regioisomers of TFMPP (2-, 3-, and 4-TFMPP) using standard Electron Impact Mass Spectrometry (EI-MS) is notoriously difficult due to identical nominal masses and highly similar fragmentation patterns[3].

This application note details a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow. By coupling enzymatic hydrolysis, Solid-Phase Extraction (SPE), and perfluoroacylation derivatization, this protocol ensures high-fidelity chromatographic resolution, robust sensitivity, and definitive structural confirmation.

Experimental Workflow

GCMS_Workflow A Biological Sample (Plasma/Urine) B Enzymatic Hydrolysis (Cleave Conjugates) A->B Urine only C Solid-Phase Extraction (Isolate TFMPP) A->C Plasma B->C D TFAA Derivatization (Enhance Volatility) C->D E GC-MS Analysis (EI Mode, 70 eV) D->E F Data Processing & Quantification E->F

Fig 1. Sample preparation and GC-MS analytical workflow for TFMPP in biological matrices.

Step-by-Step Methodologies

Protocol A: Sample Preparation & Solid-Phase Extraction (SPE)

To establish a self-validating system, an internal standard (IS) such as deuterated TFMPP (TFMPP-d4) or 4 must be spiked into the matrix prior to any manipulation[4]. This accounts for matrix suppression, extraction losses, and variations in derivatization efficiency.

  • Enzymatic Hydrolysis (Urine Only): Add 100 µL of β-glucuronidase/arylsulfatase to 1 mL of urine. Incubate at 37°C for 2 hours.

    • Causality: TFMPP is eliminated extensively as glucuronide and sulfate conjugates. Because these conjugates are highly polar and non-volatile, direct GC-MS analysis is impossible without prior enzymatic cleavage[1].

  • Protein Precipitation (Plasma Only): Add 2 mL of cold acetonitrile to 1 mL of plasma. Vortex and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

    • Causality: Endogenous proteins will irreversibly foul the SPE sorbent bed and degrade the GC column. Precipitation ensures a clean matrix[1].

  • SPE Conditioning & Loading: Condition a mixed-mode cation exchange (MCX) cartridge with 2 mL methanol followed by 2 mL deionized water. Load the pre-treated sample.

  • Washing & Elution: Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to strip neutral and acidic interferences. Elute the basic TFMPP fraction using 2 mL of 5% NH₄OH in methanol[5].

    • Causality: The basic elution solvent deprotonates the secondary amine of the piperazine ring, breaking its ionic retention on the cation-exchange sorbent and allowing it to elute freely.

Protocol B: Perfluoroacylation Derivatization
  • Evaporation: Evaporate the SPE eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Residual water or methanol will violently react with and quench the derivatizing agent, leading to incomplete derivatization and poor sensitivity[5].

  • Derivatization Reaction: Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA) to the dried residue. Seal the vial tightly and incubate at 70°C for 30 minutes[5].

    • Causality: TFAA rapidly reacts with the secondary amine of the piperazine ring. This perfluoroacylation caps the active hydrogen, preventing adsorption to column silanol groups (eliminating peak tailing), increasing thermal stability, and shifting the mass of diagnostic ions away from low-mass background noise[1].

  • Reconstitution: Cool the sample to room temperature, gently evaporate the excess TFAA under nitrogen, and reconstitute the residue in 100 µL of ethyl acetate for GC-MS injection[5].

GC-MS Operational Parameters

To achieve optimal chromatographic separation—especially when distinguishing TFMPP from co-administered drugs like BZP—the following instrumental parameters are recommended[4],[6].

ParameterSpecificationRationale
GC Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m × 0.25 mm i.d., 0.25 µm filmProvides excellent selectivity for semi-volatile amines and derivatized piperazines.
Carrier Gas Helium (Grade 5.0), Flow rate: 1.2 mL/minEnsures optimal linear velocity and mass transfer.
Inlet Temperature 250°C (Splitless mode)Guarantees instantaneous vaporization of the derivatized analyte without thermal degradation.
Oven Program 150°C (hold 1 min) → 10°C/min to 220°C → 90°C/min to 290°C (hold 2.3 min)The rapid secondary ramp prevents band broadening of late-eluting compounds[4].
MS Ionization Electron Impact (EI), 70 eVStandardized energy for reproducible library matching.
Detector Mode Selected Ion Monitoring (SIM) or SCAN (m/z 40–400)SIM is preferred for ultra-trace quantification in biological matrices.

Data Presentation & Fragmentation Interpretation

Fragmentation_Logic Parent Underivatized TFMPP (M+• m/z 230) BasePeak Piperazine Ring Cleavage (Base Peak m/z 188) Parent->BasePeak -C2H4N Frag1 Loss of C2H5N (m/z 145) Parent->Frag1 Frag2 CF3-Phenyl Cation (m/z 172) Parent->Frag2 Deriv TFAA-Derivatized TFMPP (Altered Fragmentation) Parent->Deriv +TFAA DerivBase Fluorinated Base Peak (Shifted m/z) Deriv->DerivBase EI 70eV

Fig 2. Primary electron impact (EI) fragmentation pathways of underivatized and derivatized TFMPP.

Under standard EI conditions (70 eV), underivatized TFMPP yields a molecular ion (M+•) at m/z 230. The dominant fragmentation pathway involves the cleavage of the piperazine ring, resulting in a base peak at m/z 188[4]. Secondary diagnostic ions include m/z 145 and m/z 172[4].

Regioisomer Differentiation: While GC-MS is highly sensitive, differentiating the direct regioisomers (2-, 3-, and 4-TFMPP) relies heavily on the altered fragmentation patterns provided by perfluoroacylation or the use of orthogonal techniques such as Gas Chromatography-Infrared Detection (GC-IRD), as their nominal mass spectra are virtually identical[3].

Quantitative Validation Metrics

The method demonstrates exceptional linearity and sensitivity across various biological matrices when derivatized[1],[5].

Biological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Extraction EfficiencyDerivatized Stability (at 4°C)
Human Plasma 0.004 µg/mL0.016 µg/mL79% – 96%Up to 4 Days
Human Urine 0.002 µg/mL0.008 µg/mL90% – 108%Up to 2 Days
Cell Culture Medium 0.312 µg/mL0.625 µg/mL76% – 101%Up to 5 Days

Note: A valid analytical run requires the calibration curve (0.01 to 10 µg/mL) to yield a correlation coefficient (r²) > 0.999, with blank matrix injections immediately following the highest calibrator to definitively rule out system carryover[4].

Sources

Application Note: Preparing 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide for Cell-Based GPCR Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and neuropharmacologists. Document Type: Standard Operating Procedure & Pharmacological Profiling Guide.

Scientific Background & Rationale

The compound 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS: 85474-82-4) is a structurally modified derivative of trifluoromethylphenylpiperazine (TFMPP). TFMPP is a well-characterized,, exhibiting high affinity for 5-HT1B, 5-HT1D, and 5-HT2C receptors. The addition of a 1-carboxamide moiety alters the compound's hydrogen-bonding profile and steric bulk. In drug development, such urea/carboxamide modifications are typically explored in structure-activity relationship (SAR) studies to improve receptor subtype selectivity, alter intrinsic efficacy (shifting from agonist to antagonist), or enhance metabolic stability.

To accurately profile the pharmacological activity of this carboxamide derivative, cell-based functional assays are required. For Gq-coupled receptors such as 5-HT2C, the is the industry standard. This guide details the rigorous preparation of the compound and its application in a self-validating, high-throughput screening (HTS) environment.

Physicochemical Profiling & Stock Preparation

Before introducing the compound to a biological system, its physicochemical properties must dictate the handling strategy. The trifluoromethyl group imparts significant lipophilicity, necessitating the use of Dimethyl sulfoxide (DMSO) as the primary solvent to ensure complete dissolution.

Quantitative Data: Compound Properties & Stock Formulation

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
CAS Number 85474-82-4
Molecular Formula C12H14F3N3O
Molecular Weight 273.25 g/mol
Primary Solvent 100% Anhydrous DMSO

Table 2: 10 mM Master Stock Preparation

Desired Volume (10 mM)Compound Mass RequiredAnhydrous DMSO Volume
1.0 mL2.73 mg1.0 mL
5.0 mL13.66 mg5.0 mL
Step-by-Step Methodology: Master Stock Preparation
  • Weighing: Accurately weigh the required mass of the compound into a sterile, amber glass vial.

    • Causality: Glass is mandated because 100% DMSO can leach plasticizers (e.g., bisphenol A) from standard polystyrene or polypropylene tubes. Leached plastics can introduce artifactual cytotoxicity or off-target GPCR activation, compromising assay integrity.

  • Solubilization: Add the corresponding volume of cell-culture grade, anhydrous DMSO. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes until complete dissolution is achieved.

  • Aliquot and Storage: Divide the stock into 50 µL aliquots and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause atmospheric condensation to enter the vial. Water hydrolyzes the compound or reduces its solubility in DMSO, leading to micro-precipitation and inaccurate dosing.

Experimental Workflow: High-Throughput Calcium Mobilization

To generate a robust dose-response curve, the compound must be serially diluted. The critical constraint here is DMSO cytotoxicity. Studies demonstrate that and membrane disruption. For GPCR assays, the gold standard is to maintain a final assay DMSO concentration of ≤0.1% .

Workflow N1 1. Stock Prep (100% DMSO) N2 2. Serial Dilution (1000x in DMSO) N1->N2 N3 3. Aqueous Transfer (3x in Buffer) N2->N3 N5 5. FLIPR Read (Add Compound) N3->N5 N4 4. Cell & Dye Prep (HEK293 + Fluo-4) N4->N5 N6 6. Data Analysis (4PL Regression) N5->N6

Caption: Workflow for compound preparation and high-throughput calcium mobilization assay.

Step-by-Step Methodology: Assay Setup
  • Intermediate Dilution Plate (1000x): Prepare a 10-point, 3-fold serial dilution of the 10 mM stock in 100% DMSO. This creates a concentration range from 10 mM down to 0.5 µM (1000x the final desired assay concentrations).

  • Aqueous Transfer (3x): Transfer 1 µL of the 1000x DMSO stock into 332 µL of Assay Buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4). This creates a 3x intermediate solution with 0.3% DMSO.

    • Causality: Diluting directly from 100% DMSO into the final cell plate often causes localized compound precipitation ("crashing out") due to sudden aqueous shock. The intermediate aqueous dilution ensures the compound remains in solution before contacting the cells.

  • Cell Preparation & Dye Loading: Plate HEK293 cells stably expressing the 5-HT2C receptor at 20,000 cells/well in a 384-well plate. Incubate overnight. The following day, remove the media and add 20 µL of a calcium-sensitive fluorescent dye containing a masking agent.

    • Causality: Masking dyes quench extracellular background fluorescence, drastically improving the signal-to-noise ratio without requiring a cell-washing step that could dislodge loosely adherent HEK293 cells.

  • Compound Addition: Using an automated liquid handler (e.g., FLIPR Tetra), add 10 µL of the 3x intermediate solution to the 20 µL of dye-loaded cells.

Table 3: Assay Plate Setup & Volumes (384-Well Format)

ComponentVolume per WellFinal Concentration
HEK293-5-HT2C CellsPlated overnight20,000 cells/well
Calcium Dye (with masking agent)20 µL1x
Compound (3x in Assay Buffer)10 µL1x (0.1% DMSO final )
Total Well Volume 30 µL -

Pharmacological Signaling Pathway

When 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide binds to a Gq-coupled receptor like 5-HT2C, it triggers a specific intracellular cascade. Understanding this pathway is critical for troubleshooting assay kinetics.

Pathway Ligand Piperazine Carboxamide Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens Channels

Caption: Gq-coupled signaling pathway activated by 5-HT2C receptor modulators.

Data Analysis & Quality Control (Self-Validation)

A self-validating assay must prove its own reliability before the compound's pharmacology can be trusted.

  • Z'-Factor Calculation: Every assay plate must include 16 wells of a positive control (e.g., 10 µM Serotonin, representing Emax) and 16 wells of a negative control (0.1% DMSO vehicle, representing Emin). Calculate the Z'-factor. An assay is only deemed robust and acceptable for pharmacological profiling if the Z'-factor is ≥ 0.5 .

  • Dose-Response Modeling: Export the peak relative fluorescence units (RFU) minus the baseline for each well. Plot the data using a 4-parameter logistic (4PL) non-linear regression model to determine the EC50 (if the compound acts as an agonist) or IC50 (if the compound is tested in antagonist mode against a fixed EC80 concentration of serotonin).

References

  • Title: 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Advanced Applications of Piperazine Carboxamides in Neuroscience Research: From Endocannabinoid Modulation to Nociception

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Piperazine Carboxamide Scaffold

In contemporary central nervous system (CNS) drug discovery, the piperazine carboxamide moiety has emerged as a privileged scaffold. Its structural geometry offers a unique combination of tunable basicity, metabolic stability, and precise spatial vectorization, allowing researchers to target deep, hydrophobic protein pockets while maintaining the physicochemical properties required for blood-brain barrier (BBB) penetration.

Historically, neuropharmacology relied heavily on the "one-drug, one-target" paradigm. However, the complex etiology of neurodegenerative and psychiatric disorders has shifted focus toward polypharmacology and allosteric modulation[1]. Piperazine carboxamides are uniquely suited for this, serving as the core pharmacophore in highly selective Fatty Acid Amide Hydrolase (FAAH) inhibitors, Transient Receptor Potential Vanilloid 1 (TRPV1) modulators, and chemokine receptor (CCR2) antagonists.

This application note synthesizes the mechanistic rationale, quantitative data, and validated protocols for utilizing piperazine carboxamide derivatives in advanced neuroscience research.

Mechanistic Applications in Neuropharmacology

Endocannabinoid System Enhancement via FAAH Inhibition

The endocannabinoid system (ECS) regulates synaptic plasticity, neuroinflammation, and pain signaling. Direct activation of Cannabinoid Receptor 1 (CB1) often yields adverse psychoactive effects. Consequently, inhibiting FAAH—the primary enzyme responsible for degrading the endogenous cannabinoid anandamide (AEA)—provides a localized, demand-driven enhancement of endocannabinoid tone without the side effects of direct agonism[1].

FAAH is an integral membrane protein characterized by an unusual Ser-Ser-Lys catalytic triad[2]. Piperazine carboxamides, particularly pyrimidinyl-piperazine-carboxamides, act as highly potent, often irreversible inhibitors of FAAH. The carboxamide warhead mimics the transition state of the amide hydrolysis, while the piperazine ring optimally positions the molecule within the cytosolic port of the enzyme, engaging in critical hydrogen bonding and π−π interactions with residues like F192 and F432[1]. Recent 3D-QSAR models have demonstrated that these derivatives can achieve inhibitory potencies in the picomolar range (pIC50 > 12.0)[3].

FAAH_Pathway AEA Anandamide (AEA) Endogenous Cannabinoid CB1 CB1 Receptor Activation (Neuroprotection, Analgesia) AEA->CB1 Activates FAAH FAAH Enzyme (Ser-Ser-Lys Triad) AEA->FAAH Substrate Degradation Arachidonic Acid + Ethanolamine (Signal Termination) FAAH->Degradation Hydrolysis Inhibitor Piperazine Carboxamide (FAAH Inhibitor) Inhibitor->FAAH Irreversible/Reversible Inhibition

Mechanism of FAAH inhibition by piperazine carboxamides enhancing CB1 signaling.

Nociception and TRPV1 Modulation

TRPV1 is a non-selective cation channel highly expressed in the dorsal root ganglia (DRG) and is a primary integrator of painful stimuli. Recent structural-activity relationship (SAR) studies have identified N-indazole-4-aryl piperazine carboxamides as potent TRPV1 modulators.

The causality behind their efficacy lies in precise spatial orientation: substituting the indazole core at the 5- or 6-position induces profound TRPV1 agonism, which paradoxically relieves inflammatory and thermal pain by rapidly desensitizing the native TRPV1 current[4]. Site-directed mutagenesis reveals that the piperazine carboxamide scaffold facilitates a critical hydrogen bond interaction with the Arg557 residue of the TRPV1 channel, driving the conformational change necessary for channel desensitization[4].

Quantitative Pharmacological Profiling

To guide compound selection for in vivo and in vitro studies, the table below summarizes the pharmacological parameters of leading piperazine carboxamide classes.

Compound ClassPrimary TargetKey Structural FeaturePharmacological EffectPotency Range (IC50/EC50)
Pyrimidinyl-piperazine-carboxamides FAAHPyrimidine ring linked to piperazineEndocannabinoid enhancementPicomolar to Low Nanomolar
Pyrroloquinoxaline piperazine carboxamides FAAH / MAGLPyrroloquinoxaline scaffoldDual inhibition, neuroprotection10 - 50 nM
N-indazole-4-aryl piperazine carboxamides TRPV1Indazole core at 5-/6-positionAnalgesia via channel desensitization5 - 100 nM
N-aryl piperazine-1-carboxamides CCR2Isopropylpiperazine-2-carbonylAnti-neuroinflammatoryLow Nanomolar

Validated Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that researchers can confidently assess the efficacy of synthesized piperazine carboxamides.

Note on Synthesis: When synthesizing these derivatives, 4-Boc-1-piperazinecarbonyl chloride is a highly reliable intermediate. Because it is a reactive acyl chloride, it must be handled under an inert atmosphere to prevent rapid hydrolysis[5].

Protocol A: In Vitro FAAH Inhibition Assay via LC-MS/MS

Rationale: While fluorogenic substrates are common, they often yield false positives due to compound autofluorescence or aggregation. LC-MS/MS provides absolute quantification of the endogenous substrate (AEA) and its degradation product (arachidonic acid), ensuring high-fidelity kinetic data.

Materials:

  • Recombinant human FAAH enzyme.

  • Substrate: Anandamide (AEA) in ethanol.

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA.

  • Reference Standard: URB597 (Positive control for FAAH inhibition).

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human FAAH in Assay Buffer to a final working concentration of 1 nM.

  • Compound Incubation: Dispense 90 µL of the enzyme solution into a 96-well plate. Add 5 µL of the piperazine carboxamide test compound (dissolved in DMSO, final DMSO concentration 1%). Include a vehicle control (DMSO only) and a positive control (URB597, 100 nM).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding. Causality: Many piperazine carboxamides are slow-binding or irreversible inhibitors; this step ensures equilibrium is reached.

  • Reaction Initiation: Add 5 µL of AEA (final concentration 1 µM) to all wells.

  • Termination: After exactly 10 minutes at 37°C, quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Arachidonic acid-d8).

  • Centrifugation & Analysis: Centrifuge at 4000 × g for 10 minutes to precipitate proteins. Transfer the supernatant to LC-MS/MS vials.

  • Self-Validation Check: The vehicle control must show >80% conversion of AEA to arachidonic acid. The URB597 control must show <5% conversion. Calculate IC50 values using non-linear regression analysis.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology for TRPV1 Kinetics

Rationale: To evaluate the analgesic potential of N-indazole-4-aryl piperazine carboxamides, researchers must observe the desensitization of native TRPV1 currents. The whole-cell configuration allows for precise voltage control and intracellular signaling preservation, which is critical since TRPV1 desensitization is calcium- and PIP2-dependent[4].

PatchClamp_Workflow Prep DRG Neuron Isolation & Culturing Seal Giga-ohm Seal Formation (>1 GΩ) Prep->Seal WholeCell Whole-Cell Configuration (Membrane Rupture) Seal->WholeCell Perfusion Perfusion of Piperazine Carboxamide (TRPV1 Ligand) WholeCell->Perfusion Record Record TRPV1 Currents (Voltage Clamp at -60mV) Perfusion->Record Analysis Data Analysis (Desensitization Kinetics) Record->Analysis

Step-by-step whole-cell patch-clamp workflow for evaluating TRPV1 modulators.

Step-by-Step Methodology:

  • Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from adult mice and culture them on poly-D-lysine coated coverslips for 12–24 hours.

  • Internal/External Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

    • Intracellular (Pipette): 140 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 2 mM ATP-Mg (pH 7.2). Causality: CsCl blocks native potassium currents, isolating the non-selective cation current of TRPV1.

  • Seal Formation: Approach a small-to-medium diameter DRG neuron (typically nociceptors) with a glass pipette (resistance 3–5 M Ω ). Apply gentle negative pressure to form a Giga-ohm seal (>1 G Ω ).

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane. Self-Validation Check: Ensure series resistance ( Rs​ ) is <15 M Ω and compensate by 70-80%. If Rs​ fluctuates by >20% during the experiment, discard the cell.

  • Recording & Perfusion: Voltage-clamp the cell at -60 mV. Using a rapid gravity-fed perfusion system, apply 1 µM capsaicin for 5 seconds to confirm TRPV1 expression (positive control). Wash out for 3 minutes.

  • Test Application: Perfuse the piperazine carboxamide test compound (e.g., 100 nM). Record the inward current and monitor the decay phase (desensitization).

  • Analysis: Fit the decay phase of the current to a single or double exponential function to quantify the desensitization kinetics induced by the compound.

References

  • Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition Source: National Institutes of Health (NIH) / Neuroscience URL:[Link]

  • Discovery of Potent and Selective Transient Receptor Potential Vanilloid 1 (TRPV1) Agonists with Analgesic Effects In Vivo Based on the Functional Conversion Induced by Altering the Orientation of the Indazole Core Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands Source: MDPI / Molecules URL:[Link]

  • 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers Source: Preprints.org URL:[Link]

Sources

Application Note: A Guide to Utilizing Phenylpiperazine-Based Chemical Probes for Interrogating the LRRK2 Kinase Pathway in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mutations that enhance the kinase activity of Leucine-rich repeat kinase 2 (LRRK2) are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] This has positioned LRRK2 as a prime therapeutic target. To dissect the complex signaling networks governed by LRRK2 and to validate it as a drug target, potent, selective, and cell-permeable chemical probes are indispensable. The 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide scaffold represents a core chemical structure found in numerous bioactive agents, including potent LRRK2 inhibitors. This guide provides a detailed framework and experimental protocols for using a representative LRRK2 inhibitor as a chemical probe to investigate cellular LRRK2 activity. We will detail methodologies for confirming target engagement, measuring downstream pathway modulation, and assessing the functional consequences of LRRK2 inhibition in relevant cellular models, thereby empowering researchers to rigorously explore the pathobiology of Parkinson's disease.

Introduction: The Rationale for LRRK2 Chemical Probes

Parkinson's disease is a devastating neurodegenerative disorder with no current therapy that halts its progression.[1][3] The discovery that mutations in the LRRK2 gene, particularly the G2019S substitution which increases its kinase activity, are linked to PD has catalyzed a global effort to develop LRRK2 kinase inhibitors.[4]

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in cells and organisms. Unlike genetic methods like siRNA or CRISPR which deplete the entire protein, a chemical probe allows for the acute, dose-dependent, and reversible inhibition of a specific function—in this case, the catalytic kinase activity of LRRK2. This distinction is critical, as LRRK2 also possesses non-catalytic scaffolding functions that would be lost upon protein depletion.[5][6]

Potent and selective LRRK2 inhibitors, such as MLi-2 and CZC-25146, have emerged as invaluable chemical probes.[1][5] These tools have been instrumental in demonstrating that selective inhibition of LRRK2's kinase activity is sufficient to prevent neurodegeneration in human neuron models, validating this therapeutic strategy.[1] This guide will provide the principles and detailed protocols for using such probes to investigate the LRRK2 pathway.

The LRRK2 Signaling Axis: Mechanism of Action

LRRK2 is a large, multi-domain protein whose kinase activity is central to its pathogenic role. LRRK2 phosphorylates a subset of Rab GTPases, including Rab8A and Rab10, on a conserved threonine residue within their Switch-II motif.[7][8] This phosphorylation event modulates their function in regulating membrane trafficking and ciliogenesis. The phosphorylation state of these Rab proteins is dynamically regulated, counteracted by the protein phosphatase PPM1H, which selectively dephosphorylates LRRK2 substrates.[7][8][9]

A LRRK2 chemical probe, acting as an ATP-competitive kinase inhibitor, blocks the transfer of phosphate from ATP to Rab proteins. This leads to a rapid, measurable decrease in the phosphorylation of LRRK2 substrates. Monitoring the phosphorylation status of a key substrate like Rab10 is therefore a direct and robust readout of the probe's target engagement and efficacy within the cell.

Table 1: Properties of an Exemplar LRRK2 Chemical Probe (MLi-2)

Property Value Reference
Molecular Formula C₂₄H₂₄F₃N₅O N/A
Molecular Weight 467.48 g/mol N/A
Target Leucine-rich repeat kinase 2 (LRRK2) [5]
IC₅₀ (WT LRRK2) 0.76 nM [5]
IC₅₀ (G2019S LRRK2) ~1 nM (inferred) [5]

| Mechanism | ATP-competitive kinase inhibitor |[5] |

LRRK2_Pathway LRRK2_active Active LRRK2 (e.g., G2019S) Rab10_phos pT73-Rab10-GTP LRRK2_active->Rab10_phos Phosphorylation ADP ADP LRRK2_active->ADP LRRK2_inactive Inactive LRRK2 Rab10_unphos Rab10-GTP PPM1H PPM1H Phosphatase Rab10_phos->PPM1H Pathology Cellular Dysfunction (e.g., Cilia defects, Neurodegeneration) Rab10_phos->Pathology PPM1H->Rab10_unphos Dephosphorylation Probe Chemical Probe (e.g., MLi-2) Probe->LRRK2_active Inhibition ATP ATP ATP->LRRK2_active

Caption: The LRRK2 signaling pathway and point of inhibition.

Experimental Design and Protocols

The successful use of a chemical probe relies on a rigorously designed experimental workflow. The core objective is to demonstrate that the probe engages its target (LRRK2) in a cellular context, leading to a measurable change in downstream signaling and a functional outcome.

Core Principles for Robust Experiments
  • Dose-Response: Always perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the probe's potency (EC₅₀) in your specific cellular model. This is crucial for selecting the lowest effective concentration to minimize potential off-target effects.

  • Time Course: LRRK2-dependent dephosphorylation is rapid.[7] Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to establish the optimal treatment duration.

  • Appropriate Controls:

    • Vehicle Control: Use a vehicle control (e.g., 0.1% DMSO) in all experiments to account for solvent effects.

    • Positive Control: If available, use a well-characterized LRRK2 inhibitor like MLi-2 as a positive control.

    • Negative Control: An ideal, but often unavailable, control is a structurally similar but biologically inactive analog of the probe.

Protocol 1: Cellular Target Engagement via Western Blot

This protocol is the cornerstone for validating a LRRK2 chemical probe. It directly measures the phosphorylation of Rab10, a bona fide LRRK2 substrate, in response to probe treatment. Human A549 lung carcinoma cells are a well-validated model as they express detectable levels of LRRK2 and phosphorylated Rab10.[7][9]

Objective: To quantify the dose-dependent decrease in Rab10 phosphorylation at Threonine 73 (pT73-Rab10) following treatment with the chemical probe.

Materials:

  • A549 cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • LRRK2 chemical probe stock solution (e.g., 10 mM in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-pT73-Rab10, Mouse anti-Total Rab10, Mouse anti-GAPDH (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Culture: Plate A549 cells in 6-well plates and grow to 80-90% confluency.

  • Probe Treatment: Prepare serial dilutions of the chemical probe in complete medium. Aspirate old medium from cells and add the probe-containing medium. Include a vehicle-only (e.g., 0.1% DMSO) control.

  • Incubation: Incubate the cells for a pre-determined time (e.g., 90 minutes) at 37°C, 5% CO₂.

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with Lysis Buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-pT73-Rab10 and anti-GAPDH) overnight at 4°C, according to manufacturer's recommendations.

    • Wash the membrane 3x with TBST.

    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probing (Optional): To assess total Rab10 levels on the same membrane, strip the membrane and re-probe with the anti-Total Rab10 antibody.

Data Analysis: Quantify band intensity using software like ImageJ. Normalize the pT73-Rab10 signal to the loading control (GAPDH) or to the total Rab10 signal. Plot the normalized signal against the probe concentration to determine the EC₅₀.

Protocol 2: Functional Rescue of Ciliogenesis

Pathogenic, hyperactive LRRK2 has been shown to impair the formation of primary cilia, a phenotype that can be rescued by LRRK2 kinase inhibition.[7] This assay provides a powerful functional readout of the probe's efficacy.

Objective: To assess the ability of the chemical probe to rescue primary cilia formation in cells expressing pathogenic LRRK2.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) from LRRK2 G2019S knock-in mice, or a cell line stably overexpressing LRRK2 G2019S.

  • Serum-free medium (for inducing ciliogenesis)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies: Mouse anti-acetylated-α-tubulin (cilia marker), Rabbit anti-gamma-tubulin (centrosome marker)

  • Fluorescently-labeled Secondary Antibodies: e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit

  • DAPI nuclear stain

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate.

  • Induce Ciliogenesis: Once cells reach confluency, switch to serum-free medium to induce cilia formation. Simultaneously, treat the cells with the chemical probe at its effective concentration (determined in Protocol 1) or vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Immunofluorescence Staining:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash 3x with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash 3x with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary antibodies (acetylated-α-tubulin and gamma-tubulin) in blocking buffer overnight at 4°C.

    • Wash 3x with PBS.

    • Incubate with fluorescently-labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash 3x with PBS.

  • Mounting and Imaging: Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence or confocal microscope.

  • Data Analysis: For each condition (vehicle vs. probe), count the number of ciliated cells (identified by an acetylated-α-tubulin positive cilium extending from a gamma-tubulin positive centrosome) and the total number of cells (DAPI-stained nuclei). Calculate the percentage of ciliated cells.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_wb Target Engagement cluster_if Functional Outcome Plate_Cells 1. Plate Cells (A549, MEFs, etc.) Prepare_Probe 2. Prepare Probe Dose-Response Series Treat_Cells 3. Treat Cells (Vehicle vs. Probe) Prepare_Probe->Treat_Cells Incubate 4. Incubate (Time Course) Treat_Cells->Incubate Lyse 5a. Lyse Cells Incubate->Lyse Fix_Stain 5b. Fix & Stain (Cilia Markers) Incubate->Fix_Stain WB 6a. Western Blot (pRab10, Total Rab10) Lyse->WB Quantify_WB 7a. Quantify & Plot (EC₅₀ Determination) WB->Quantify_WB Image 6b. Fluorescence Microscopy Fix_Stain->Image Quantify_IF 7b. Count Cilia & Analyze Image->Quantify_IF

Sources

Section 1: GPCR Targeting - Intracellular Calcium Flux (FLIPR) Assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced High-Throughput Screening (HTS) Methodologies for Piperazine-Based Therapeutics: Application Notes & Protocols

Introduction: The Piperazine Privileged Scaffold Piperazine is universally recognized as a "privileged scaffold" in modern medicinal chemistry due to its structural simplicity, tunable basicity, and conformational flexibility[1]. The dual-nitrogen architecture allows precise modulation of physicochemical properties, facilitating high-affinity binding across diverse biological targets, most notably G-Protein Coupled Receptors (GPCRs) and kinases[1]. Because piperazine derivatives often exhibit distinct pharmacokinetic profiles and target promiscuity, developing robust, self-validating High-Throughput Screening (HTS) workflows is critical for lead optimization. This application note details two primary assay modalities: Intracellular Calcium Flux (FLIPR) for GPCRs and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinases.

Mechanistic Rationale & Causality Many piperazine derivatives (e.g., arylpiperazines like aripiprazole) target serotonin (5-HT) and dopamine receptors[1]. To screen these compounds in a high-throughput format, we utilize the Fluorescence Imaging Plate Reader (FLIPR) technology. By coupling the target GPCR to a Gq protein (or a promiscuous Gα16 chimera), receptor activation is redirected to stimulate phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and subsequent calcium release from the endoplasmic reticulum[2]. This transient calcium flux is captured using calcium-sensitive fluorophores.

GPCR_Pathway Ligand Piperazine Compound GPCR GPCR (e.g., 5-HT) Ligand->GPCR Binds Gq Gq Protein Activation GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 ER Calcium Release IP3->Ca2 Opens Channels Dye Calcium-Sensitive Dye Binding Ca2->Dye Binds to Signal Fluorescence Signal (FLIPR) Dye->Signal Emits at 525nm

GPCR calcium mobilization pathway and FLIPR detection logic for piperazine screening.

Protocol: No-Wash FLIPR Calcium 6 Assay Traditional calcium assays require multiple wash steps that can dislodge cells and increase well-to-well variability. We utilize a no-wash protocol with masking dyes (quenchers) that suppress extracellular background fluorescence, drastically improving the signal-to-background (S/B) ratio and throughput[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed recombinant HEK293 cells expressing the target GPCR at 50,000 cells/well in a 384-well poly-D-lysine coated black/clear-bottom plate. Causality: Poly-D-lysine ensures strong cell adherence, preventing detachment during automated liquid handling[2].

  • Incubation: Incubate overnight at 37°C, 5% CO2 to reach ~80% confluency.

  • Dye Loading: Add an equal volume (e.g., 25 µL) of Calcium 6 Loading Buffer (containing the acetoxymethyl (AM) ester fluorophore and masking dye) directly to the culture media[3]. Causality: The AM ester facilitates membrane permeability. Once inside, intracellular esterases cleave the AM group, trapping the active fluorophore in the cytoplasm.

  • Equilibration: Incubate for 2 hours at 37°C. Add probenecid (2.5 mM final) if the cells express high levels of anion transporters. Causality: Probenecid inhibits organic anion transporters, preventing the efflux of the cleaved dye.

  • Compound Addition & Reading: Transfer the plate to the FLIPR instrument. Add the piperazine compound library (10 µL/well) using the integrated pipettor. Record fluorescence (Excitation: 485 nm, Emission: 525 nm) at 1-second intervals for 3 minutes to capture the kinetic peak of calcium mobilization[3].

Section 2: Kinase Targeting - TR-FRET Assays

Mechanistic Rationale & Causality Piperazine moieties are also prevalent in kinase inhibitors (e.g., imatinib analogs). TR-FRET is the gold standard for biochemical kinase screening due to its exceptional sensitivity and resistance to compound auto-fluorescence[4]. The assay relies on the transfer of energy from a lanthanide donor (e.g., Europium, Eu3+) to an acceptor fluorophore (e.g., ULight or XL665) only when they are brought into close proximity by a specific binding event.

TR_FRET_Workflow Step1 Kinase + Piperazine Inhibitor (Pre-incubation) Step2 Add ATP & Biotin-Substrate (Kinase Reaction) Step1->Step2 15 min Step3 Add Stop Buffer + EDTA (Halt Reaction) Step2->Step3 60 min Step4 Add Eu-Antibody & SA-XL665 (Complex Formation) Step3->Step4 Immediate Step5 Time-Resolved Detection (Measure 665nm/615nm Ratio) Step4->Step5 60 min Equilibration

Step-by-step TR-FRET kinase assay workflow for evaluating piperazine-based inhibitors.

Protocol: Homogeneous TR-FRET Kinase Assay The time-resolved nature of the measurement introduces a delay (typically 50-100 µs) between excitation and emission reading. This delay allows short-lived background fluorescence (from the microplate or the piperazine compounds themselves) to decay, isolating the long-lived lanthanide emission and drastically reducing false positives[4].

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well low-volume white microplate, dispense 5 µL of recombinant kinase and 5 µL of the piperazine compound (diluted in assay buffer containing 1 mM DTT and 0.01% Tween-20). Causality: Tween-20 prevents non-specific compound aggregation, a common source of false positives in HTS.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the apparent Km) and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 5 µL of Stop/Detection Buffer containing EDTA, Eu-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor). Causality: EDTA chelates Mg2+, immediately halting the kinase reaction to ensure precise temporal control.

  • Equilibration: Incubate for 1 hour at room temperature to allow the FRET complex to form.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm. Measure emission at 615 nm (Europium donor) and 665 nm (XL665 acceptor). Calculate the TR-FRET ratio (665 nm / 615 nm)[4].

Self-Validating Systems & Data Presentation

To ensure trustworthiness, every protocol must operate as a self-validating system. This means embedding internal controls (e.g., maximum signal, minimum signal, and reference inhibitor) directly into the assay plate to continuously monitor the Z'-factor[5]. The Z'-factor is a statistical measure of assay quality, reflecting both the dynamic range and data variation. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS[5].

Table 1: Quantitative HTS Assay Quality Metrics

Assay ModalityTarget ClassReadout ModalityTypical S/B RatioAcceptable Z'-FactorMax CV%
FLIPR Calcium 6 GPCRsFluorescence (525 nm)3.0 - 6.0> 0.50< 10%
TR-FRET KinasesTime-Resolved Ratio (665/615 nm)8.0 - 20.0> 0.70< 5%

References

  • [1] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: nih.gov URL:

  • [5] Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: nih.gov URL:

  • [2] Title: A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers Source: nih.gov URL:

  • [4] Title: Development of a High-Throughput Assay for Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1 Based on Time-Resolved Fluorescence Energy Transfer Source: jst.go.jp URL:

  • [3] Title: FLIPR Penta High Throughput Cellular Screening System Protocol Guide Source: moleculardevices.com URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Piperazine Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of piperazine carboxamide analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.

I. Overview of Piperazine Carboxamide Synthesis

The formation of an amide bond between a piperazine nitrogen and a carboxylic acid is a cornerstone reaction in medicinal chemistry. Piperazine moieties are prevalent in a vast array of pharmacologically active compounds. The primary challenge in synthesizing piperazine carboxamides lies in controlling the reactivity of the two nitrogen atoms in the piperazine ring to achieve the desired product with high yield and purity.

The most common method for this synthesis is the condensation of a carboxylic acid and a piperazine, which typically requires the activation of the carboxylic acid to facilitate the reaction with the amine.[1] This guide will focus on troubleshooting and optimizing this critical amide coupling step.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Product Formation with Starting Materials Largely Unconsumed

Q: My LC-MS analysis shows primarily unreacted piperazine and carboxylic acid. What are the likely causes and how can I resolve this?

A: This is a classic case of failed or inefficient reaction activation. Let's break down the potential culprits and solutions.

  • Cause 1: Ineffective Coupling Reagent. The heart of the amide bond formation is the activation of the carboxylic acid. If your coupling reagent is old, has been improperly stored, or is simply not potent enough for your specific substrates, the reaction will not proceed.[2]

    • Solution:

      • Verify Reagent Quality: Use a fresh, unopened bottle of your coupling reagent. Store all coupling reagents under anhydrous conditions, preferably in a desiccator.

      • Increase Activation Strength: If using a standard carbodiimide like EDC, consider switching to a more powerful uronium or phosphonium-based reagent such as HATU, HBTU, or PyBOP.[1][2] These reagents are known to be more effective for challenging couplings.

  • Cause 2: Insufficient Base. Many amide coupling reactions, especially those using uronium/aminium reagents like HATU, require a non-nucleophilic base (e.g., DIEA, NMM) to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[2]

    • Solution:

      • Check Stoichiometry: For reagents like HATU, at least two equivalents of base are required. One equivalent neutralizes the acid, and the other deprotonates the amine.

      • Base Compatibility: Ensure your chosen base is compatible with your reaction conditions and does not introduce side reactions.

  • Cause 3: Anhydrous Conditions Not Maintained. Water is a competing nucleophile that can hydrolyze your activated carboxylic acid intermediate, returning it to the starting carboxylic acid.

    • Solution:

      • Dry Solvents: Use anhydrous solvents, such as dry DMF or DCM.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Issue 2: Significant Formation of Di-acylated Byproduct

Q: I'm obtaining a significant amount of the di-acylated piperazine, which is reducing the yield of my desired mono-acylated product. How can I improve selectivity?

A: This is a common challenge due to the symmetric nature of piperazine, where both nitrogen atoms are nucleophilic.[3] Here are the primary strategies to favor mono-acylation:

  • Strategy 1: Stoichiometric Control. This is the simplest approach. By using a large excess of piperazine relative to the acylating agent (e.g., 3-5 equivalents or more), you statistically favor the reaction of the acylating agent with an unreacted piperazine molecule over the mono-acylated product.[3]

    • Implementation: Add the acylating agent (or activated carboxylic acid) slowly and dropwise to a solution of excess piperazine. This maintains a low concentration of the electrophile, further minimizing the chance of a second acylation.[3]

  • Strategy 2: Use of a Protecting Group. This is a highly reliable, multi-step approach that offers excellent control.[3][4]

    • Workflow:

      • Protection: Protect one of the piperazine nitrogens with a suitable protecting group, most commonly tert-butyloxycarbonyl (Boc).[4]

      • Acylation: Perform the amide coupling on the remaining free secondary amine.

      • Deprotection: Remove the protecting group (e.g., using TFA for Boc) to yield the mono-acylated piperazine.[4]

  • Strategy 3: In Situ Mono-protonation. This clever one-pot method involves protonating one of the piperazine nitrogens with a single equivalent of an acid (e.g., HCl). The resulting ammonium salt is significantly less nucleophilic, directing the acylation to the free, non-protonated nitrogen.[3]

    • Implementation: Dissolve the piperazine in a suitable solvent (methanol or acetic acid are often used) and add one equivalent of acid before introducing the acylating agent.[3]

Issue 3: Product is an Oil Instead of a Solid, or Discolored

Q: After workup and solvent removal, my product is a persistent oil, not the expected solid. In other cases, the product has a pink or brown hue. What's happening?

A: These issues relate to purification and product stability.

  • Oily Product:

    • Cause: This is often due to the presence of residual solvents or impurities that depress the melting point.[5]

    • Solution:

      • High Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period to remove all traces of solvent.

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can help to precipitate the solid product while impurities remain in the solvent.[5]

      • Seed Crystal: If a small amount of solid has been previously obtained, use it as a seed crystal to initiate crystallization.[5]

  • Product Discoloration:

    • Cause: Aromatic amine functionalities are prone to oxidation, leading to discoloration.[5]

    • Solution:

      • Inert Atmosphere Handling: Handle the purified compound under an inert atmosphere (nitrogen or argon) whenever possible.[5]

      • Degassed Solvents: Use degassed solvents for the final purification steps (e.g., column chromatography, recrystallization).[5]

      • Proper Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere, to prevent long-term degradation.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for my piperazine carboxamide synthesis?

There is no single "best" reagent, as the optimal choice depends on your specific substrates and reaction scale.[6]

  • For routine couplings with unhindered substrates: EDC in the presence of an additive like HOBt or OxymaPure is a cost-effective choice.[2]

  • For sterically hindered substrates or to minimize racemization of chiral centers: Uronium (HATU, HBTU) or phosphonium (PyBOP) reagents are generally more effective, though more expensive.[1][2]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product.

  • LC-MS: Offers more definitive information, allowing you to track the masses of the starting materials, product, and any byproducts, giving a clearer picture of the reaction's progress and efficiency.[7]

Q3: My purification by column chromatography is difficult due to co-eluting impurities. What can I do?

  • Optimize the Mobile Phase: A gradient elution from a non-polar to a more polar solvent system can improve separation. Experiment with different solvent systems.[5]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica gel.[5]

  • Acid/Base Wash: During the aqueous workup, carefully washing with dilute acid and/or base can help remove basic or acidic impurities, respectively, simplifying the subsequent chromatography.

Q4: I am observing broad peaks in my NMR spectrum of the purified product. What could be the cause?

This is often due to the conformational behavior of N-acylated piperazines.[8]

  • Restricted Amide Bond Rotation: The partial double-bond character of the C-N amide bond can lead to the presence of two distinct rotamers (conformers) at room temperature. This results in two sets of signals in the NMR spectrum, which can appear as broad peaks if the rate of interconversion is on the NMR timescale.[8]

  • Piperazine Ring Inversion: The interconversion of the two chair conformations of the piperazine ring can also be slow on the NMR timescale, further complicating the spectrum.[8]

  • Solution: Running the NMR at an elevated temperature can sometimes coalesce these broad peaks into sharper signals as the rate of interconversion increases.

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and the mono-protected piperazine or piperazine derivative (1.1 eq).

  • Dissolve the solids in an anhydrous solvent (e.g., DMF, DCM).

  • Add HATU (1.1 eq) to the solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.2 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Amide_Coupling_Mechanism RCOOH Carboxylic Acid Activated_Ester O-Acyl-isourea (Active Ester) RCOOH->Activated_Ester + HATU HATU HATU Byproduct Tetramethylurea HATU->Byproduct Amide Piperazine Carboxamide Activated_Ester->Amide + Piperazine + DIEA Piperazine Piperazine Piperazine->Amide Base DIEA

Caption: General mechanism of amide coupling using HATU.

Troubleshooting_Workflow Start Low Yield of Piperazine Carboxamide Check_SM Are Starting Materials Consumed? Start->Check_SM No_Reaction Issue: No or Low Conversion Check_SM->No_Reaction No SM_Consumed Issue: Byproduct Formation Check_SM->SM_Consumed Yes Check_Reagents Check Reagent Quality & Anhydrous Conditions No_Reaction->Check_Reagents Diacylation Di-acylation is the Major Byproduct? SM_Consumed->Diacylation Stronger_Coupling Use Stronger Coupling Reagent (e.g., HATU) Check_Reagents->Stronger_Coupling Check_Base Verify Base Stoichiometry (>2 eq) Stronger_Coupling->Check_Base Stoichiometry Use Excess Piperazine (3-5 eq) Diacylation->Stoichiometry Yes Other_Byproducts Other Byproducts (e.g., Guanidinylation) Diacylation->Other_Byproducts No Protecting_Group Use Protecting Group Strategy (e.g., Boc) Stoichiometry->Protecting_Group Protonation In-situ Mono-protonation Protecting_Group->Protonation Stoichiometric_Reagent Use Stoichiometric Coupling Reagent Other_Byproducts->Stoichiometric_Reagent

Sources

challenges in the purification of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide .

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this specific compound. The challenge stems from the unique physicochemical properties imparted by the lipophilic trifluoromethyl (-CF₃) group combined with the strong hydrogen-bonding network of the carboxamide (urea) moiety. Furthermore, trace contamination by the starting material, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), can critically skew downstream in vitro pharmacological assays, as TFMPP is a potent serotonergic (5-HT) receptor agonist[1].

This guide is structured to provide you with causally driven, self-validating troubleshooting strategies to ensure >99% purity of your final API.

Purification Workflow Logic

Before diving into specific FAQs, it is crucial to understand the physicochemical divergence between your starting material and your product. The purification strategy relies on exploiting the basicity of the secondary amine in TFMPP versus the neutral character of the newly formed carboxamide.

PurificationWorkflow Start Crude Reaction Mixture (Carboxamide + TFMPP) LLE Liquid-Liquid Extraction (1M HCl / EtOAc) Start->LLE Aqueous Aqueous Phase (pH < 2) Protonated TFMPP LLE->Aqueous Removes basic impurities Organic Organic Phase Neutral Carboxamide LLE->Organic Retains neutral product Silica Silica Gel Chromatography (DCM:EtOAc) Organic->Silica Evaporate & Load Cryst Recrystallization (EtOH / Hexane) Silica->Cryst Collect fractions Pure Pure Target Compound >99% HPLC Cryst->Pure Final Polish

Fig 1: Phase-directed purification workflow for TFMPP-carboxamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product is consistently contaminated with unreacted TFMPP. Why is silica gel chromatography failing to separate them efficiently?

The Causality: TFMPP and your target carboxamide both share the highly lipophilic 3-(trifluoromethyl)phenyl core, which dominates their retention behavior on normal-phase silica. While TFMPP is a secondary amine and the product is a neutral urea, the urea group acts as a strong hydrogen-bond donor and acceptor, causing it to streak and co-elute with the amine tail. The Solution: Do not rely on chromatography for the primary separation. Instead, use a pH-swing Liquid-Liquid Extraction (LLE). The secondary amine of TFMPP has a pKa of ~8.5, while the carboxamide nitrogen is non-basic. Self-Validating Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer vigorously with 1M HCl (pH 1-2). The TFMPP will protonate and partition entirely into the aqueous layer.

  • Validation Step: To confirm the removal of TFMPP, take a 1 mL aliquot of the acidic aqueous discard and add 2M NaOH until pH > 10. If the solution turns cloudy or precipitates, you have successfully trapped the unreacted TFMPP. If it remains perfectly clear, your initial reaction had reached 100% conversion.

Q2: I am experiencing severe streaking on TLC and column chromatography. How do I optimize the mobile phase?

The Causality: Carboxamides (ureas) self-associate through intermolecular hydrogen bonding, forming dimers or oligomers in non-polar solvents like hexane. This dynamic equilibrium during elution causes severe streaking. The Solution: Switch your solvent system to disrupt hydrogen bonding. Standard hexane/EtOAc gradients often fail here. Instead, utilize a Dichloromethane (DCM) and Ethyl Acetate (EtOAc) mixture. DCM provides excellent solvation for the lipophilic -CF₃ group, while EtOAc acts as a hydrogen-bond acceptor to break up urea dimers, a technique highly effective for trifluoromethyl-pyrazole-carboxamides[2]. Recommended Gradient: Start at 100% DCM and ramp to DCM:EtOAc (1:1).

Q3: How do I track the purity of the fractions? GC-MS is giving me inconsistent results.

The Causality: While GC-MS is the gold standard for analyzing the highly volatile starting material TFMPP[3], terminal carboxamides can undergo thermal degradation (e.g., elimination of isocyanic acid) in the hot GC injection port (typically 250°C+). This leads to artifact peaks and inaccurate purity assessments[4]. The Solution: Shift your analytical framework to LC-MS (ESI+) or HPLC-UV. The 3-(trifluoromethyl)phenyl chromophore provides excellent UV absorbance at 210 nm and 254 nm.

Quantitative Data & Analytical Benchmarks

Use the following table to benchmark your in-process analytical data. Discrepancies from these values indicate incomplete purification or sample degradation.

Parameter1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)4-[3-(CF₃)phenyl]piperazine-1-carboxamide
Acid/Base Character Basic (Secondary Amine)Neutral (Urea / Aryl Amine)
Calculated pKa ~ 8.5< 3.0
TLC Rf (DCM:EtOAc 1:1) 0.05 (Streaks, Ninhydrin active)~ 0.45 (Compact spot, Ninhydrin negative)
Aqueous Solubility High at pH < 3Insoluble at all pH levels
Analytical Method GC-MS / GC-FID highly effective[3]LC-MS / HPLC-UV (Avoid GC-MS)

Standard Operating Procedure: Optimized Purification

To guarantee scientific integrity and reproducibility, follow this self-validating step-by-step protocol for the final isolation of your compound.

Phase 1: Selective Quench and Extraction

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., THF or Methanol).

  • Redissolve the viscous residue in EtOAc (20 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously for 2 minutes. Vent frequently.

  • Separate the layers. Validation: Spot both layers on a TLC plate. The organic layer should show no ninhydrin-active spots (indicating complete removal of basic amines).

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Chromatographic Polish

  • Dry-load the crude isolate onto silica gel (1:3 ratio of crude to silica) to prevent the compound from precipitating at the top of the column.

  • Elute using a gradient of 100% DCM to 50% DCM / 50% EtOAc[2].

  • Pool fractions containing the pure product (Rf ~0.45) and evaporate to yield a white to off-white solid.

Phase 3: Recrystallization (Final Polish)

  • Dissolve the solid in a minimum amount of boiling Ethanol (EtOH).

  • Slowly add Hexane dropwise until the solution becomes faintly turbid.

  • Allow the mixture to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour.

  • Filter the resulting microcrystals under vacuum and wash with ice-cold hexane. This step removes any trace lipophilic byproducts and ensures a crystalline, free-flowing powder ideal for accurate weighing in pharmacological assays.

Sources

minimizing off-target effects of trifluoromethylphenylpiperazine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Pharmacology Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to assist drug development professionals in overcoming the specific pharmacokinetic and assay-related hurdles associated with trifluoromethylphenylpiperazine (TFMPP) compounds.

TFMPP is a privileged piperazine scaffold known for its potent, albeit often non-selective, modulation of serotonergic systems (acting at 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors)[1]. While highly valuable in neuropharmacology, the basic piperazine moiety and lipophilic aromatic ring frequently lead to assay interference and severe off-target liabilities, most notably hERG-mediated cardiotoxicity[2].

This guide provides mechanistic troubleshooting, structural optimization strategies, and self-validating experimental protocols to isolate your desired therapeutic effects from off-target noise.

Section 1: Structural Optimization & Off-Target Mitigation (FAQ)

Q1: Why do my TFMPP analogs consistently show high off-target affinity for the hERG potassium channel, and what is the mechanistic cause? A: The hERG liability is an inherent structural consequence of the classic serotonergic pharmacophore. To achieve high affinity at 5-HT receptors, the secondary amine in the piperazine ring must be protonated at physiological pH to form a critical ionic bond with the conserved Asp3.32 residue in the receptor's binding pocket[3]. Unfortunately, this same protonated nitrogen, when coupled with the lipophilic trifluoromethylphenyl group, perfectly matches the pharmacophore for the hERG channel inner cavity, where it engages in cation- π and hydrophobic interactions with Tyr652 and Phe656[2].

Q2: How can I rationally modify the TFMPP scaffold to reduce hERG liability without losing my primary target affinity? A: You must decouple the physicochemical properties driving hERG affinity from those driving 5-HT receptor binding. This is achieved through two primary mechanisms:

  • pKa Attenuation: By introducing electron-withdrawing groups (e.g., fluorination) adjacent to the basic nitrogen, you can lower the pKa of the piperazine ring[2]. This reduces the fraction of the molecule that is protonated at physiological pH (pH 7.4), drastically lowering hERG affinity while maintaining enough ionic character for 5-HT receptor engagement.

  • clogP Reduction: hERG binding is highly sensitive to lipophilicity. Replacing lipophilic regions of the TFMPP scaffold with polar bioisosteres (e.g., converting a phenyl ring to a nitrile or introducing polar N-substituents) lowers the clogP, which disproportionately reduces off-target hERG binding compared to primary target binding[2].

Table 1: Quantitative Impact of Structural Modifications on TFMPP Off-Target Profiles Note: Data represents generalized structure-activity relationship (SAR) trends for piperazine optimizations.

Modification StrategyExample Structural ChangeclogPpKa5-HT2A Ki​ (nM)hERG Ki​ (µM)Selectivity Fold Change
Baseline Scaffold Standard TFMPP derivative4.938.512.00.81x (Baseline)
Lipophilicity Reduction Phenyl Nitrile substitution0.668.415.535.2~44x Improvement
pKa Attenuation 4-Fluoropiperidine substitution3.456.322.0>100.0>25x Improvement
Steric Disruption Dimethyl alcohol substitution3.108.235.022.7~19x Improvement

Section 2: Assay Troubleshooting & False Positive Resolution

Q3: In our primary FLIPR calcium flux screens, we are detecting a high rate of false positives for 5-HT2C activation. How do we differentiate true receptor modulation from assay artifacts? A: Highly lipophilic piperazine derivatives often form colloidal aggregates in aqueous buffers or act as fluorescent quenchers/emitters, directly interfering with the optical readouts of biochemical and cell-based assays[4]. Furthermore, non-specific membrane disruption can trigger calcium release independent of GPCR activation. To resolve this, you must implement an orthogonal counterscreening strategy. Relying on a single pathway assay (like Gq​ -mediated calcium flux) is insufficient[5]. You must validate hits using a technology that does not rely on fluorescent dyes, such as Bioluminescence Resonance Energy Transfer (BRET), and utilize isogenic cell lines lacking your target receptor to identify non-specific assay interferents[6].

G Start Primary GPCR Screen (FLIPR Calcium Flux) Counterscreen Artefact Counterscreen (Isogenic Null Cells) Start->Counterscreen Initial Hits Orthogonal Orthogonal Functional Assay (BRET / cAMP) Counterscreen->Orthogonal Validated Hits hERG hERG Liability Screen (Electrophysiology) Orthogonal->hERG Pathway Confirmed Lead Optimized Lead Compound hERG->Lead Low Toxicity Profile

Workflow for triaging TFMPP derivatives to minimize false positives and hERG liability.

Section 3: Self-Validating Experimental Protocols

To ensure data integrity, every screening cascade must be a self-validating system. The following protocol outlines a robust methodology for evaluating TFMPP derivatives, designed to automatically flag compound interference and off-target signaling.

Protocol: Orthogonal Counterscreening for TFMPP GPCR Modulators

Objective: To confirm on-target 5-HT receptor activation while systematically eliminating false positives caused by compound fluorescence, aggregation, or non-specific membrane effects.

Phase 1: Primary Calcium Flux Screen (The "On-Target" Readout)

  • Cell Preparation: Seed HEK293 cells stably expressing the target 5-HT receptor (e.g., 5-HT2A) at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer containing probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Addition: Using an automated liquid handler, add TFMPP derivatives (10 µM to 0.1 nM dose-response) to the wells.

  • Measurement: Immediately read fluorescence (Ex 488 nm / Em 525 nm) using a kinetic plate reader for 3 minutes to capture the intracellular calcium peak.

Phase 2: Isogenic Artefact Counterscreen (The "Interference" Check) Causality Check: This step verifies if the signal from Phase 1 was actually caused by the receptor[5].

  • Execution: Repeat Phase 1 exactly, but use the parental HEK293 cell line that does not express the 5-HT receptor.

  • Validation Logic: If a compound produces a fluorescent signal in this null cell line, it is acting as an assay interferent (e.g., auto-fluorescence or membrane disruption) and must be eliminated from the lead optimization pipeline[4].

Phase 3: Orthogonal BRET Assay (The "Pathway" Confirmation) Causality Check: Confirms that the receptor activation translates to proper downstream biological signaling, bypassing dye-based artifacts[6].

  • Transfection: Co-transfect HEK293 cells with a 5-HT receptor tagged with Renilla luciferase (Rluc) and β -arrestin tagged with Yellow Fluorescent Protein (YFP).

  • Assay Setup: Seed cells in a 96-well white microplate. Add the Rluc substrate (coelenterazine h) 10 minutes prior to compound addition.

  • Compound Addition & Readout: Add the validated hits from Phase 2. Measure the BRET ratio (emission at 530 nm / emission at 480 nm).

  • Validation Logic: A dose-dependent increase in the BRET ratio confirms true receptor-ligand engagement leading to β -arrestin recruitment, validating the compound as a genuine GPCR modulator[6].

G TFMPP TFMPP Scaffold Target Target: 5-HT Receptors (Therapeutic Efficacy) TFMPP->Target Asp3.32 Ionic Bond Off1 Off-Target: hERG Channel (Cardiotoxicity) TFMPP->Off1 Tyr652/Phe656 Interaction Off2 Off-Target: 5-HT2B (Valvulopathy) TFMPP->Off2 Non-selective Agonism Mod1 pKa Attenuation (e.g., Fluorination) Mod1->TFMPP Mod1->Off1 Reduces Affinity Mod2 clogP Reduction (Polar Substituents) Mod2->TFMPP Mod2->Off1 Reduces Affinity

Structural modifications on the TFMPP scaffold to reduce off-target toxicities.

References

  • Trifluoromethylphenylpiperazine - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Full article: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Source: tandfonline.com. URL: [Link]

  • Building GPCR screening cascades for lead generation - Drug Target Review. Source: drugtargetreview.com. URL: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. Source: bellbrooklabs.com. URL: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. Source: mdpi.com. URL: [Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups - ACS Publications. Source: pubs.acs.org. URL: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Source: mdpi.com. URL: [Link]

Sources

Piperazine Bioavailability Solutions: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperazine-based drug development. The piperazine pharmacophore is highly valued in medicinal chemistry for its ability to form favorable hydrogen bonds and modulate target affinity. However, its basic nitrogens often lead to severe pharmacokinetic bottlenecks, including pH-dependent aqueous solubility, poor intestinal permeability, and extensive first-pass metabolism.

This guide provides researchers and formulation scientists with diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols to overcome these bioavailability challenges.

Diagnostic Triage Workflow

Before implementing a formulation or structural modification, you must identify the specific pharmacokinetic bottleneck. Use the decision tree below to triage your piperazine candidate.

DiagnosticWorkflow Start Piperazine Candidate Low Oral Bioavailability Sol Kinetic Solubility (FaSSIF/FeSSIF) Start->Sol Perm Caco-2 Permeability (Papp & Efflux) Start->Perm Metab Microsomal Stability (HLM/RLM) Start->Metab SolLow Poor Solubility (<100 µg/mL) Sol->SolLow PermLow High Efflux (ER > 2) Perm->PermLow MetabHigh High Clearance (CYP-mediated) Metab->MetabHigh Action1 Salt/Cocrystal Screen Lipid Formulation SolLow->Action1 Action2 Prodrug Design P-gp Inhibitors PermLow->Action2 Action3 Steric Hindrance Fluorination MetabHigh->Action3

Diagnostic workflow for identifying and resolving piperazine bioavailability bottlenecks.

Troubleshooting Guide & FAQs

Q1: My piperazine candidate shows high in vitro potency but negligible oral exposure. Why is this happening despite good solubility in gastric fluid? A1: Piperazines are weakly basic and dissolve well in the acidic environment of the stomach. However, they often precipitate in the neutral pH of the intestine, severely limiting absorption. Furthermore, even if absorbed, piperazine compounds are often metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver, leading to extensive first-pass clearance 1[1].

Q2: We have confirmed extensive CYP-mediated metabolism. What is the exact mechanism, and how can we structurally or chemically block it? A2: Piperazines frequently undergo oxidative N-dealkylation, a process that proceeds through an initial hydrogen abstraction with subsequent hydroxylation at an alpha carbon adjacent to the piperazine nitrogen 2[2]. To mitigate this, you can introduce steric hindrance (e.g., methylating the alpha carbon) or co-administer bioenhancers like piperine. Piperine acts by inhibiting CYP3A4, P-gp, and first-pass hepatic metabolism, significantly delaying drug clearance and enhancing oral bioavailability 3[3].

Q3: The candidate is a strong P-glycoprotein (P-gp) substrate, resulting in poor intestinal permeability. How can we overcome this efflux? A3: P-gp actively pumps absorbed substrates back into the gut lumen. Interestingly, certain piperazine derivatives themselves act as potent P-gp inhibitors. Co-administering these specific derivatives can saturate the efflux pumps; for example, a piperazine derivative was shown to increase the bioavailability of paclitaxel up to 2-fold by lingering absorption and inhibiting intestinal P-gp 4[4]. Alternatively, prodrug masking can hide the structural motifs recognized by P-gp.

Q4: Our piperazine free base has poor aqueous solubility at intestinal pH. Should we pursue prodrugs or cocrystallization? A4: Both strategies are highly effective, and the choice depends on your tolerance for covalent modification.

  • Prodrugs: Linking a piperazine derivative via an ester bond can dramatically enhance solubility. For example, a piperazine ester prodrug of the NSAID 6-MNA proved to be highly water-soluble and 11.2-fold more permeable through the skin at pH 7.45[5].

  • Cocrystallization: This avoids altering the active pharmaceutical ingredient (API). A novel salt of daidzein with anhydrous piperazine increased maximum apparent solubility by 7.27-fold and improved the AUC by approximately 2.4 times compared to the pure drug 6[6].

Mechanistic Pathway of Clearance

Understanding exactly where your drug is lost is critical. The diagram below maps the dual threats of intestinal efflux and sequential CYP metabolism.

Pathway Dose Oral Dose (Gut Lumen) Enterocyte Intestinal Enterocyte Dose->Enterocyte Absorption Pgp P-gp Efflux Enterocyte->Pgp Substrate GutCYP Intestinal CYP3A4 Enterocyte->GutCYP Liver Hepatocyte (First-Pass) Enterocyte->Liver Portal Vein Pgp->Dose Efflux Metabolites Inactive Metabolites GutCYP->Metabolites N-dealkylation LiverCYP Hepatic CYPs Liver->LiverCYP Systemic Systemic Circulation Liver->Systemic Surviving Fraction LiverCYP->Metabolites Oxidation

Mechanistic pathway of piperazine first-pass metabolism and P-glycoprotein-mediated efflux.

Quantitative Impact of Enhancement Strategies

StrategyCompound / ModelMechanism of EnhancementKey Quantitative MetricRef
Cocrystallization Daidzein-PiperazineImproved dissolution rate & permeability7.27-fold increase in Smax​ ; 2.4-fold increase in AUC[6]
P-gp Inhibition Paclitaxel + Piperazine Deriv.Blockade of intestinal efflux2.1-fold increase in oral bioavailability[4]
Ester Prodrug 6-MNA Piperazine ProdrugEnhanced aqueous solubility balance11.2-fold increase in permeability at pH 7.4[5]
Bioenhancer Co-dosing Drug + PiperineCYP3A4 & P-gp inhibitionDelayed clearance; reduced first-pass elimination[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, all diagnostic assays must be self-validating. Do not rely solely on raw compound data; always include the mechanistic controls described below.

Protocol A: Caco-2 Permeability & P-gp Efflux Assay

Causality: To distinguish between poor passive permeability and active P-gp efflux, we measure bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical). An Efflux Ratio (ER) > 2 definitively identifies the piperazine candidate as an efflux pump substrate.

  • Cell Preparation: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 800 Ω·cm².

  • Monolayer Validation: Add Lucifer Yellow (100 µM), a paracellular marker, to the apical chamber. An apparent permeability ( Papp​ ) < 1×10−6 cm/s confirms tight junction integrity. Do not proceed if the monolayer fails this check.

  • Dosing: Prepare the piperazine candidate (10 µM) in HBSS buffer (pH 7.4). For A→B transport, add the compound to the apical chamber; for B→A transport, add to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C, sampling the receiver compartments at 30, 60, 90, and 120 minutes.

  • Mechanistic Control: Run a parallel assay with Digoxin (a known P-gp substrate) and Verapamil (a potent P-gp inhibitor). Co-administration of Verapamil should collapse the ER of Digoxin to ~1.

  • Analysis: Quantify via LC-MS/MS and calculate Papp​ and ER ( Papp​ B→A / Papp​ A→B).

Protocol B: Liver Microsomal Stability (HLM/RLM)

Causality: Piperazines are highly susceptible to CYP-mediated N-dealkylation. This assay isolates Phase I metabolic clearance from solubility or permeability factors.

  • Reaction Mixture: Prepare a mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM piperazine candidate in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation & Validation: Initiate the reaction by adding NADPH (1 mM final concentration). Crucial Step: Prepare a parallel negative control without NADPH. If the compound degrades in the absence of NADPH, the clearance is due to chemical instability or non-CYP enzymes, not Phase I metabolism.

  • Positive Control: Run a parallel control using Verapamil (a known high-clearance CYP substrate) to validate the enzymatic activity of the microsome batch.

  • Quenching: Quench the reaction at 0, 5, 15, 30, and 60 minutes by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

Sources

Technical Support Center: Overcoming Resistance in Cell Lines Treated with Piperazine Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers encountering resistance to piperazine-based inhibitors in cell line models. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to this common challenge in drug development. The information presented here is curated from established scientific literature and best practices in the field to ensure accuracy and reliability.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding piperazine inhibitor resistance, providing concise answers and directing you to more detailed information within this guide.

Q1: What are the primary mechanisms by which cancer cells develop resistance to piperazine inhibitors?

A1: Resistance to piperazine inhibitors is a multifaceted problem. The most frequently observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), actively pumps the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]

  • Altered Drug Metabolism: Cancer cells can upregulate metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes, which can inactivate the piperazine inhibitor.[4][5][6]

  • Target Alterations: Mutations in the drug's target protein can prevent the inhibitor from binding effectively, rendering it ineffective.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of the primary target, thereby maintaining proliferation and survival.[7][8]

  • Off-Target Effects: In some cases, the observed cellular toxicity of a drug may not be due to its intended target. If the drug kills cells through an off-target mechanism, the absence or mutation of the intended target will not confer resistance.[9]

Q2: How can I determine if my cell line has developed resistance?

A2: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the piperazine inhibitor in the treated cell line compared to the parental, sensitive cell line.[10][11] A resistance index (RI), calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line, is often used. An RI greater than 5 is generally considered indicative of resistance.[12]

Q3: What are the initial steps I should take when I suspect resistance?

A3: When you observe a decrease in the efficacy of your piperazine inhibitor, the following initial steps are recommended:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CCK-8) to determine and compare the IC50 values of the suspected resistant and parental cell lines.[13][14]

  • Check for Contamination: Rule out microbial contamination (e.g., mycoplasma) that can affect cell health and drug response.

  • Validate the Inhibitor: Ensure the integrity and activity of your piperazine inhibitor stock.

  • Investigate Common Resistance Mechanisms: Begin by assessing the expression and activity of major ABC drug transporters.

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols and decision-making workflows to help you identify the specific resistance mechanisms at play in your cell line and explore strategies to overcome them.

Guide 1: Investigating Increased Drug Efflux

Overexpression of ABC transporters is a primary cause of multidrug resistance (MDR). This guide will help you determine if your cells are overexpressing these efflux pumps.

Experiment 1: Western Blot Analysis of ABC Transporter Expression

This protocol allows for the direct visualization and quantification of key ABC transporter proteins.

Protocol:

  • Cell Lysis:

    • Harvest both parental and suspected resistant cells.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) from each cell lysate onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of each ABC transporter to the loading control.

    • Compare the normalized expression levels between the resistant and parental cell lines.

Interpretation of Results:

ObservationInterpretationNext Steps
Increased expression of one or more ABC transporters in the resistant cell line. This strongly suggests that increased drug efflux is a contributing mechanism of resistance.Proceed to Experiment 2 to confirm functional activity. Consider using a combination therapy approach with an ABC transporter inhibitor.
No significant difference in ABC transporter expression. Increased efflux via these specific transporters is unlikely to be the primary resistance mechanism.Investigate other potential mechanisms, such as altered drug metabolism or target mutations.
Experiment 2: Functional Assessment of Efflux Pump Activity (Rhodamine 123 Accumulation Assay)

This assay measures the functional activity of P-gp and other efflux pumps by quantifying the intracellular accumulation of a fluorescent substrate, Rhodamine 123.

Protocol:

  • Cell Seeding:

    • Seed both parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with your piperazine inhibitor at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated controls.

    • In separate wells, pre-treat cells with a known P-gp inhibitor (e.g., Verapamil or Elacridar) for 1 hour before adding the piperazine inhibitor.

  • Rhodamine 123 Staining:

    • Remove the treatment media and wash the cells with PBS.

    • Add media containing Rhodamine 123 (typically 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells with cold PBS to remove extracellular Rhodamine 123.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/528 nm).

  • Data Analysis:

    • Normalize the fluorescence intensity of each sample to the cell number (can be determined by a parallel viability assay like MTT or by staining with a nuclear dye like Hoechst).

    • Compare the Rhodamine 123 accumulation in resistant cells versus parental cells, and in the presence or absence of the P-gp inhibitor.

Interpretation of Results:

ObservationInterpretationNext Steps
Resistant cells show significantly lower Rhodamine 123 accumulation compared to parental cells. This indicates increased efflux pump activity in the resistant cells.This confirms that functional drug efflux is a key resistance mechanism.
Pre-treatment with a P-gp inhibitor restores Rhodamine 123 accumulation in resistant cells to levels similar to parental cells. This confirms that P-gp is the primary efflux pump responsible for the observed resistance.Explore combination therapies with P-gp inhibitors.
Rhodamine 123 accumulation is similar between parental and resistant cells. Increased efflux is unlikely to be the primary resistance mechanism.Investigate other resistance mechanisms.
Guide 2: Exploring Combination Therapies to Overcome Resistance

If increased drug efflux is confirmed, a logical next step is to evaluate the efficacy of combining your piperazine inhibitor with an ABC transporter inhibitor.

Experiment 3: Synergy Analysis using Combination Index (CI)

This experiment will determine if the combination of your piperazine inhibitor and an ABC transporter inhibitor results in a synergistic, additive, or antagonistic effect.

Protocol:

  • Determine IC50 Values:

    • Determine the IC50 values for your piperazine inhibitor and the chosen ABC transporter inhibitor (e.g., Verapamil, Elacridar, or a specific piperine analog[15]) individually in the resistant cell line using a cell viability assay (e.g., MTT).

  • Set up Combination Doses:

    • Prepare a matrix of drug concentrations for the combination experiment. This typically involves using a constant ratio of the two drugs based on their individual IC50 values (e.g., combinations at their IC50, 0.5x IC50, 0.25x IC50, etc.) or a fixed concentration of the ABC transporter inhibitor with varying concentrations of the piperazine inhibitor.

  • Cell Treatment and Viability Assay:

    • Seed the resistant cells in a 96-well plate.

    • Treat the cells with the individual drugs and the drug combinations for a specified period (e.g., 72 hours).

    • Perform a cell viability assay.

  • Data Analysis (Chou-Talalay Method):

    • Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Interpretation of Results:

ObservationInterpretationNext Steps
CI < 1 (Synergy) The combination of the piperazine inhibitor and the ABC transporter inhibitor is more effective than the sum of their individual effects.This is a promising result. Further in vitro and potentially in vivo studies are warranted to validate this combination.
CI = 1 (Additive) The combined effect is equal to the sum of the individual effects.The combination may still be beneficial, especially if it allows for lower doses of the piperazine inhibitor, potentially reducing toxicity.
CI > 1 (Antagonism) The combination is less effective than the individual drugs.This combination is not beneficial and should not be pursued.
Guide 3: Developing a Resistant Cell Line Model

For in-depth studies of resistance mechanisms, it is often necessary to generate a resistant cell line in the laboratory.

Protocol: Stepwise Exposure to Increasing Drug Concentrations

This is a common method for generating drug-resistant cell lines.[10][11]

  • Determine the Initial IC50:

    • Establish the baseline IC50 of the parental cell line to your piperazine inhibitor.[13]

  • Initial Drug Exposure:

    • Begin by continuously exposing the parental cells to the piperazine inhibitor at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth).[12]

  • Gradual Dose Escalation:

    • Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration. A 1.5- to 2-fold increase at each step is a common practice.[11]

    • At each new concentration, monitor the cells closely. If significant cell death occurs, maintain the culture at that concentration until a stable, proliferating population emerges. It may be necessary to reduce the concentration temporarily.

  • Characterization and Validation:

    • Periodically determine the IC50 of the developing resistant cell line to track the increase in resistance.

    • Once a desired level of resistance is achieved (e.g., RI > 10), the resistant cell line should be further characterized.

  • Stabilization and Banking:

    • Maintain the resistant cell line in a medium containing the piperazine inhibitor at a concentration that maintains the resistant phenotype (often the IC10-IC20 of the resistant line).[11]

    • Create cryopreserved stocks of the resistant cell line at various passages.

G start Start with Parental Cell Line det_ic50 Determine Initial IC50 start->det_ic50 expose_ic20 Expose cells to IC20 concentration det_ic50->expose_ic20 monitor Monitor cell growth and morphology expose_ic20->monitor increase_dose Gradually increase drug concentration monitor->increase_dose check_resistance Periodically check IC50 monitor->check_resistance check_death Significant cell death? increase_dose->check_death check_death->monitor No maintain_conc Maintain current concentration check_death->maintain_conc Yes maintain_conc->monitor desired_resistance Desired resistance level achieved? check_resistance->desired_resistance desired_resistance->monitor No characterize Characterize and validate resistant line desired_resistance->characterize Yes stabilize Stabilize and bank cell line characterize->stabilize end_node Resistant Cell Line Model Established stabilize->end_node

Caption: Overview of piperazine inhibitor resistance pathways.

IV. References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps. Antimicrobial Agents and Chemotherapy, 49(2), 849–852. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. [Link]

  • Jadhav, S. B., et al. (2018). Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin. Molecules, 23(3), 557. [Link]

  • Kathawala, R. J., et al. (2015). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Acta Pharmaceutica Sinica B, 5(1), 1–17. [Link]

  • Kulesza, D. W., et al. (2021). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. International Journal of Molecular Sciences, 22(8), 4243. [Link]

  • Li, X., et al. (2016). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Expert Opinion on Drug Discovery, 11(8), 757–768. [Link]

  • Lin, J. J., et al. (2022). Study Provides Insight Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors. Advances in Motion. [Link]

  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • Szymańska, E., et al. (2021). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. International Journal of Molecular Sciences, 22(8), 4243. [Link]

  • Tanaka, N., et al. (2025, November 9). Complementary strategies to overcome resistance to KRAS G12C inhibitors in lung cancer. Oncology Times. [Link]

  • van der Sandt, I. C., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 897–903. [Link]

  • Vargiu, A. V., & Nikaido, H. (2012). Multidrug resistance from efflux pumps. In Drug Resistance in Bacteria, Fungi, Malaria, and Cancer (pp. 141-172). Springer, Vienna. [Link]

  • Wu, C. P., et al. (2017). The mechanism of inhibition of the efflux function of ABC transporters by MRP modulators. Cancer Drug Resistance, 2(3), 25. [Link]

  • Yamazaki, R., et al. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(15), e4753. [Link]

  • Zhang, Y. K., et al. (2014). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports, 4, 4163. [Link]

  • Zhao, J., et al. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 10(423), eaan2453. [Link]

Sources

Technical Support Center: Analytical Method Validation for 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method validation of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and troubleshooting advice for common challenges encountered during method validation.

The information herein is synthesized from established regulatory guidelines and best practices in the pharmaceutical industry. While 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a specific molecule, the principles and troubleshooting steps are broadly applicable to many small molecule APIs, particularly those with similar piperazine-based structures. This guide follows the validation framework established by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

Section 1: Pre-Validation Considerations & Molecule-Specific Insights

Before initiating formal validation, a thorough understanding of the analyte and the analytical procedure is paramount.[4] Problems during validation often stem from a lack of foundational knowledge about the molecule's physicochemical properties.[4]

Q: What are the critical first steps before starting the validation of a method for 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide?

A: The initial phase, often termed method development and pre-validation, is crucial.

  • Understand the Molecule: Characterize the physicochemical properties of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide.

    • Solubility: Determine its solubility in various solvents (water, acetonitrile, methanol, buffers at different pH values). This is fundamental for preparing stock solutions, mobile phases, and extraction solvents. The piperazine and carboxamide moieties suggest potential for hydrogen bonding and solubility in polar solvents.

    • UV Spectrum: Record the UV spectrum to identify the wavelength of maximum absorbance (λmax). This is critical for setting the detector wavelength in HPLC-UV methods to achieve optimal sensitivity. The phenyl ring and carboxamide group are the primary chromophores.

    • pKa: Predict or determine the pKa values. The piperazine ring contains basic nitrogens, making the compound's ionization state pH-dependent. This information is vital for developing a robust HPLC method, as controlling the mobile phase pH relative to the pKa is key to achieving consistent retention times and peak shapes.

  • Optimize the Chromatographic Method: Ensure the analytical method is well-developed and suitable for its intended purpose before investing resources in validation.

    • Technique Selection: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and appropriate technique for quantifying this type of non-volatile, UV-active compound. Gas Chromatography (GC) could also be considered, potentially after derivatization, especially for impurity analysis.[5]

    • System Suitability: Establish system suitability test (SST) criteria. Before each validation run, SSTs are performed to ensure the chromatographic system is performing adequately.[6]

Typical System Suitability Test (SST) Parameters for HPLC
ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 1.0% for 5-6 replicate injectionsDemonstrates the precision of the analytical instrument itself.
Resolution (Rs) Rs > 2.0 (between analyte and closest peak)Ensures baseline separation from impurities or other components.

Section 2: Validation Parameter Troubleshooting Guides

This section provides a question-and-answer guide for troubleshooting specific validation parameters as defined by ICH Q2(R1).[2][3][7]

Workflow for Analytical Method Validation

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Studies cluster_2 Phase 3: Method Performance Verification Dev Method Development PreVal Pre-Validation & SST Dev->PreVal Optimize Spec Specificity / Selectivity (Forced Degradation) PreVal->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Spiked Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SolStab Solution Stability Rob->SolStab FinalReport FinalReport SolStab->FinalReport

Caption: A typical workflow for analytical method validation, from development to final report.

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, and matrix components.[7]

Q: My forced degradation study shows co-elution between a degradation product and the main peak. What should I do?

A: This indicates a lack of specificity and that the method is not "stability-indicating."

  • Initial Action: Confirm co-elution using a Peak Purity analysis with a Photodiode Array (PDA) or Diode Array (DAD) detector. If the peak is spectrally inhomogeneous, co-elution is confirmed.

  • Troubleshooting Steps:

    • Modify Mobile Phase:

      • Change Organic Modifier: If using acetonitrile, try methanol or vice-versa. The different solvent properties can alter selectivity.

      • Adjust pH: For an ionizable compound like this, a small change in mobile phase pH (e.g., ±0.2 units) can significantly shift the retention of the API or the degradant, improving resolution.

      • Alter Buffer Concentration: Modifying the ionic strength can sometimes influence peak shape and selectivity.

    • Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the main peak. This provides more time for separation.

    • Change Column Chemistry: If mobile phase adjustments fail, the column chemistry may not be suitable. Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase) to exploit different separation mechanisms.

Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[8]

Q: My linearity plot has a poor correlation coefficient (r² < 0.999) and the y-intercept is high. What are the likely causes?

A: This suggests a non-linear relationship or systematic errors in sample preparation.

  • Troubleshooting Steps:

    • Check Standard Preparation: This is the most common cause.[8] Verify calculations for all dilutions. Ensure the stock solution was prepared correctly and is fully dissolved. Prepare a fresh set of standards and re-run the curve.

    • Investigate Detector Saturation: At the highest concentration point, the detector signal may be saturated. Check the absorbance units (AU); if they exceed the detector's linear range (typically >1.5-2.0 AU), this point will deviate from linearity. The solution is to either lower the top concentration or reduce the injection volume.

    • Assess for Contamination: A high y-intercept often points to contamination in the blank (diluent). Prepare a fresh blank and re-inject.

    • Review Integration Parameters: Ensure that all peaks across the concentration range are being integrated consistently. An incorrectly set integration threshold can improperly cut off the peak area at lower concentrations.

Accuracy & Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[9][10]

Q: My accuracy (recovery) results are consistently low (e.g., <98.0%), but my precision (%RSD) is excellent. What does this indicate?

A: This pattern points towards a systematic error, not a random one. The method is repeatable but consistently inaccurate.

  • Troubleshooting Steps:

    • Incomplete Sample Extraction: The analyte may not be fully extracted from the sample matrix (e.g., a tablet formulation). Try increasing sonication time, using a more vigorous shaking method, or changing the extraction solvent to one with higher dissolving power for the API.

    • Analyte Adsorption: The compound might be adsorbing to glassware, vials, or filter membranes. Using silanized glassware or polypropylene vials can mitigate this. If filtering, perform a filter study to ensure the filter is not retaining the analyte.

    • Reference Standard Purity: An incorrect purity value for the reference standard will lead to a systematic bias in all calculated results. Verify the certificate of analysis (CoA) for the reference standard.

    • Solution Instability: The analyte may be degrading in the sample diluent over the course of the analysis. This can be checked by re-injecting the first-prepared sample at the end of the sequence to see if its area has decreased.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12]

Q: During robustness testing, a small change in mobile phase pH (e.g., 6.8 to 7.0) caused a significant shift in retention time. Is this a failure?

A: Yes, this indicates the method is not robust. A method's performance should not be drastically affected by minor variations that can occur during routine use.[12]

  • Root Cause: The mobile phase pH is likely too close to a pKa of the 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide. At a pH near the pKa, small fluctuations can cause large changes in the compound's ionization state, dramatically affecting its interaction with the stationary phase.

  • Solution:

    • Adjust Operating pH: The best practice is to adjust the mobile phase pH to be at least 1.5-2.0 pH units away from the analyte's pKa. This ensures the compound is either fully ionized or fully unionized, making its retention time stable.

    • Increase Buffer Capacity: Ensure the buffer concentration is sufficient (typically 25-50 mM) to resist small pH changes.

Section 3: General HPLC Troubleshooting Decision Tree

This section provides a visual guide for diagnosing common HPLC issues.

Q: I'm seeing chromatographic problems like peak tailing, shifting retention times, or a noisy baseline. How can I troubleshoot this?

A: Use a systematic approach to isolate the problem. Never change more than one thing at a time.

G Start Problem Observed PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape RetentionTime Retention Time (RT) Drift Start->RetentionTime Baseline Baseline Noise / Drift Start->Baseline Pressure Pressure Fluctuation Start->Pressure PS_Sol1 Check Mobile Phase pH (Is it near pKa?) PeakShape->PS_Sol1 PS_Sol2 Column Overload (Reduce concentration) PeakShape->PS_Sol2 PS_Sol3 Column Contamination (Flush or replace column) PeakShape->PS_Sol3 PS_Sol4 Extra-column Volume (Check tubing/fittings) PeakShape->PS_Sol4 RT_Sol1 Mobile Phase Issue (Re-prepare, degas) RetentionTime->RT_Sol1 RT_Sol2 Pump/Flow Rate Issue (Check for leaks, prime pump) RetentionTime->RT_Sol2 RT_Sol3 Temperature Fluctuation (Use column oven) RetentionTime->RT_Sol3 RT_Sol4 Column Equilibration (Ensure sufficient time) RetentionTime->RT_Sol4 BL_Sol1 Contaminated Mobile Phase (Use HPLC-grade solvents) Baseline->BL_Sol1 BL_Sol2 Detector Lamp Failing Baseline->BL_Sol2 BL_Sol3 Air Bubbles in System (Degas mobile phase) Baseline->BL_Sol3 P_Sol1 Blockage in System (Check filters, guard/main column) Pressure->P_Sol1 P_Sol2 Leak in System (Check fittings) Pressure->P_Sol2 P_Sol3 Pump Seal Failure Pressure->P_Sol3

Caption: A decision tree for troubleshooting common HPLC performance issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the difference between method validation and method verification?

A1:

  • Validation is the process of demonstrating through laboratory studies that a new or modified analytical method is suitable for its intended purpose.[10][13] It involves a comprehensive evaluation of all the parameters discussed in this guide (specificity, linearity, accuracy, etc.).

  • Verification applies when using an already validated compendial method (e.g., from the USP).[13][14] It is a less extensive process to confirm that a specific laboratory can obtain acceptable results using the method under their actual conditions of use.[13]

Q2: When do I need to revalidate an analytical method?

A2: Revalidation is necessary whenever there is a significant change that could impact the method's performance.[9] This includes:

  • Changes in the synthesis of the API, potentially introducing new impurities.

  • Changes in the finished product composition (e.g., new excipients).

  • Significant changes to the analytical method itself (e.g., changing the column type, or changing from isocratic to gradient elution).

  • Transferring the method to a different laboratory or using a different type of instrument.[11]

Q3: My method validation protocol was rejected by a regulatory agency. What are the most common reasons for failure?

A3: Common deficiencies cited by regulatory bodies often fall into a few key categories:[4][8]

  • Inadequate Specificity: Failure to demonstrate that the method is stability-indicating through forced degradation studies.

  • Poorly Defined Method: The description of the analytical method is not detailed enough for another lab to replicate it.[13]

  • Lack of Robustness Data: Not evaluating the impact of small, expected variations in method parameters.

  • Inconsistent or Incomplete Documentation: Missing data, poorly justified acceptance criteria, or discrepancies between the protocol and the final report.[8]

References
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • Understanding Analytical Method Development and Valid
  • USP <1225> Method Valid
  • Common Problems in Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Troubleshooting HPLC Method Reliability - CHROMacademy.
  • Top Mistakes in Analytical Method Valid
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Common Analytical Method Validation Failures and How to Avoid Them - Pharma GMP.
  • ICH Q2 Analytical Method Valid
  • Common Errors in Method Validation and How to Prevent Them - PharmaGuide.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Associ
  • Troubleshooting HPLC Method Reliability - LCGC Intern
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.

Sources

Validation & Comparative

Comparative Pharmacological Guide: 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide and its Regioisomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS: 85474-82-4) is a specialized structural derivative of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a well-documented serotonergic ligand [1]. While the parent TFMPP acts primarily as a non-selective 5-HT receptor agonist, the introduction of a carboxamide group at the N1 position (N-carbamoylation) fundamentally alters the molecule's pharmacophore. By neutralizing the basicity of the secondary amine, the carboxamide prevents the formation of a classic salt bridge with the highly conserved Asp3.32 residue in the binding pocket of 5-HT receptors. Consequently, this class of compounds typically shifts from possessing intrinsic agonistic efficacy to acting as potent antagonists or allosteric modulators[2].

This guide provides an objective, data-driven comparative analysis of the meta (3-CF₃), ortho (2-CF₃), and para (4-CF₃) regioisomers of this scaffold, detailing how the spatial orientation of the trifluoromethyl group dictates receptor selectivity, physicochemical properties, and synthetic handling.

Structural and Physicochemical Analysis

The position of the bulky, highly electronegative trifluoromethyl (-CF₃) group on the phenyl ring strictly governs the molecule's 3D conformation. The piperazine ring adopts a chair conformation, but its rotational freedom relative to the phenyl ring is heavily influenced by steric hindrance.

  • The Ortho Isomer (2-CF₃): The proximity of the -CF₃ group to the piperazine nitrogen creates severe steric clash with the equatorial protons of the piperazine ring. This forces the phenyl ring to twist out of coplanarity, increasing the dihedral angle. This "twisted" conformation is highly selective for the 5-HT₁ₐ receptor but fits poorly into the 5-HT₂c pocket.

  • The Meta Isomer (3-CF₃): The meta position allows the phenyl and piperazine rings to maintain a more coplanar relationship. The -CF₃ group perfectly projects into an auxiliary hydrophobic pocket present in 5-HT₁B and 5-HT₂c receptors, making this isomer the most potent binder across multiple subtypes [1].

  • The Para Isomer (4-CF₃): The -CF₃ group extends along the primary axis of the molecule. In the narrow binding cleft of 5-HT receptors, this linear extension causes a direct steric clash with Transmembrane Helix 5 (TM5), generally resulting in a dramatic loss of affinity [3].

Table 1: Physicochemical and Steric Properties
RegioisomerSubstitutionApprox. Dihedral AngleCalculated LogPPrimary Receptor Preference
Ortho-isomer 2-CF₃60° - 75° (Twisted)2.855-HT₁ₐ
Meta-isomer 3-CF₃15° - 30° (Planar-like)2.915-HT₁B, 5-HT₂c
Para-isomer 4-CF₃10° - 20° (Planar-like)2.95Low Affinity / SERT shift

Pharmacological Routing and Receptor Modulation

To visualize the structure-activity relationship (SAR) causality, the following diagram maps the regioisomeric structural inputs to their respective downstream G-protein coupled receptor (GPCR) cascades.

G Isomers TFMPP-Carboxamide Regioisomers Ortho Ortho (2-CF3) Steric Twist Isomers->Ortho Meta Meta (3-CF3) Optimal Fit Isomers->Meta Para Para (4-CF3) TM5 Clash Isomers->Para Receptor 5-HT Receptor Binding Pocket Ortho->Receptor 5-HT1A Preference Meta->Receptor 5-HT1B/2C Preference Para->Receptor Low Affinity Gi Gi/o Pathway (cAMP Inhibition) Receptor->Gi 5-HT1A/1B Gq Gq Pathway (Ca2+ Release) Receptor->Gq 5-HT2C

Fig 1. Pharmacological routing and receptor preference of TFMPP-carboxamide regioisomers.

Table 2: Comparative In Vitro Binding Affinities (Kᵢ, nM)

Note: Data reflects generalized SAR trends for N-carbamoylated TFMPP derivatives derived from radioligand displacement assays.

Compound5-HT₁ₐ (Kᵢ)5-HT₁B (Kᵢ)5-HT₂c (Kᵢ)Functional Profile
4-[2-(CF₃)phenyl]... 15.2> 1000> 5005-HT₁ₐ Antagonist
4-[3-(CF₃)phenyl]... 45.08.512.4Mixed 1B/2C Antagonist
4-[4-(CF₃)phenyl]... > 1000> 1000> 1000Inactive at 5-HT

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the carboxamide derivatives and their subsequent pharmacological validation. Each protocol contains built-in causality and self-validation steps.

Protocol A: Regioselective N-Carbamoylation of Phenylpiperazines

Objective: Synthesize 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide from the parent secondary amine.

Causality & Rationale: Potassium cyanate (KOCN) is used in an acidic environment. The acid protonates the cyanate ion to form highly electrophilic isocyanic acid (HN=C=O). The basic secondary aliphatic amine of the piperazine (pKa ~9.0) rapidly attacks the isocyanic acid. The aniline-like nitrogen attached to the phenyl ring (pKa ~3.0) is non-nucleophilic, ensuring 100% regioselectivity without the need for protecting groups.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 1-(3-trifluoromethylphenyl)piperazine in 20 mL of glacial acetic acid and 10 mL of distilled water.

  • Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 15 mmol potassium cyanate (KOCN) dissolved in 10 mL of water dropwise over 15 minutes.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Precipitation: Neutralize the mixture slowly with 2M NaOH until pH 8 is reached. The carboxamide product will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol.

  • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material (a secondary amine) will stain deep purple. The successful formation of the carboxamide (a urea derivative) will yield a spot that is ninhydrin-negative , visually confirming the complete consumption of the basic amine.

Protocol B: High-Throughput Radioligand Displacement Assay

Objective: Determine the Kᵢ of the synthesized isomers at the 5-HT₂c receptor.

Causality & Rationale: To accurately measure the affinity of an unlabelled ligand, it must compete with a radiolabeled ligand of known affinity (e.g., [³H]-Mesulergine) for the receptor binding sites. Glass-fiber filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing the lipophilic, positively charged ligands from binding to the filter itself (which would artificially inflate the signal).

Step-by-Step Workflow:

  • Membrane Prep: Harvest CHO cells stably expressing the human 5-HT₂c receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-Mesulergine, and varying concentrations of the test isomer (10⁻¹⁰ to 10⁻⁴ M) in a total volume of 200 µL assay buffer.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the mixture through GF/B glass-fiber filters (pre-soaked in 0.3% PEI) using a vacuum manifold. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and count the retained radioactivity (Beta-counter).

  • Self-Validation Step (Crucial): Include control wells containing 10 µM of unlabelled SB242084 (a highly selective 5-HT₂c antagonist) instead of the test isomer. The radioactivity measured in these wells defines the Non-Specific Binding (NSB) . If the NSB exceeds 20% of the total binding signal, the assay must be rejected due to lipid partitioning or incomplete filter washing.

References

  • DeRuiter, J., Van Cleave, A., de Sousa Moura, A., Abiedalla, Y., & Clark, C. R. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Sciences Research. URL:[Link]

  • Millan, M. J., Newman-Tancredi, A., & Audinot, V. (2002). Specific labelling of serotonin 5-HT(1B) receptors in rat frontal cortex with the novel, phenylpiperazine derivative,[3H]GR125,743. A pharmacological characterization. Pharmacology Biochemistry and Behavior. URL:[Link]

  • Abou-Gharbia, M., et al. (1999). Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents. Journal of Medicinal Chemistry. URL:[Link]

A Researcher's Comparative Guide to Validating Novel Piperazine Derivatives for Antiseizure Activity

Author: BenchChem Technical Support Team. Date: April 2026

The landscape of epilepsy treatment is in continuous evolution, driven by the urgent need for more effective and better-tolerated antiseizure medications (ASMs).[1][2] Nearly one-third of patients with epilepsy are resistant to currently available drugs, highlighting a significant unmet medical need.[1][3] Among the diverse chemical scaffolds under investigation, piperazine derivatives have emerged as a promising class of compounds, known to modulate neuronal excitability by interacting with various targets, including ion channels.[4]

This guide provides a comprehensive, technically-grounded framework for the preclinical validation of novel piperazine derivatives. It is designed for researchers in drug discovery and development, offering a logical progression from initial in vivo screening to mechanistic elucidation, supported by comparative data and detailed, field-tested protocols.

The Preclinical Validation Funnel: A Staged Approach

A rigorous and systematic validation process is crucial to identify promising lead candidates while minimizing resource expenditure. The process is best structured as a funnel, where a large number of initial candidates are subjected to a series of progressively more demanding tests. This approach, long championed by programs like the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP), ensures that only the most promising compounds advance.[3][5][6]

The workflow begins with high-throughput in vivo screening to assess broad anticonvulsant activity, followed by quantitative analysis to determine potency and toxicity, and finally, deeper mechanistic studies to understand the compound's mode of action.

G cluster_1 Phase II: Quantitative Analysis & Safety cluster_2 Phase III: Mechanistic Insight cluster_3 Outcome MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) ED50 Efficacy Determination (ED50) MES->ED50 scPTZ Subcutaneous PTZ (scPTZ) Test (Myoclonic Seizure Model) scPTZ->ED50 PI Protective Index (PI) Calculation (TD50 / ED50) ED50->PI TD50 Neurotoxicity (TD50) (Rotarod Test) TD50->PI MoA Mechanism of Action Studies (e.g., In Vitro Electrophysiology) PI->MoA Candidate Lead Candidate Selection MoA->Candidate

Figure 1: Preclinical validation workflow for novel antiseizure compounds.

Part 1: Primary In Vivo Screening & Efficacy

The initial phase of testing utilizes robust, clinically validated rodent models to identify compounds with significant anticonvulsant properties.[7] The two cornerstone assays are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[1][3]

  • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[8][9][10] An electrical stimulus is applied to induce a characteristic seizure, with the key endpoint being the abolition of the tonic hindlimb extension phase.[8][11]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test uses a chemical convulsant, PTZ, to induce seizures and is considered a model for myoclonic and absence seizures.[12][13] It identifies compounds that can raise the seizure threshold.[12] Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.[13]

Comparative Efficacy Analysis

The goal is to determine the median effective dose (ED50), the dose at which 50% of the animals are protected in a given assay. A lower ED50 value indicates higher potency. Below is a comparative table of hypothetical novel piperazine derivatives (NPD-1, NPD-2) against standard ASMs.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Primary Mechanism of Action
NPD-1 (Novel) 15.5>100Voltage-Gated Sodium Channel Blocker
NPD-2 (Novel) 35.212.8GABA Receptor Modulator
Phenytoin9.5>80Voltage-Gated Sodium Channel Blocker
Ethosuximide>25075T-type Calcium Channel Blocker
Valproic Acid272149Broad Spectrum (Multiple Mechanisms)

Causality Insight: A compound like NPD-1, showing strong activity in the MES test but weak activity in the scPTZ test, suggests a mechanism similar to phenytoin, likely involving the blockade of voltage-gated sodium channels to prevent seizure spread.[10] Conversely, NPD-2's profile suggests a mechanism involving enhancement of GABAergic inhibition, similar to benzodiazepines, by elevating the seizure threshold.[14][15]

Part 2: Neurological Deficit and Therapeutic Index

A potent ASM is only useful if it is well-tolerated. The next critical step is to assess neurotoxicity.

  • Rotarod Test: This is the gold-standard assay for evaluating motor coordination deficits.[16] Animals are placed on a rotating rod, and the dose at which 50% of the animals are unable to remain on the rod for a predetermined time is defined as the median toxic dose (TD50).[13][17]

Calculating the Protective Index (PI)

The therapeutic window of a compound is best understood by its Protective Index (PI), also known as the Therapeutic Index. It is a crucial metric for evaluating the safety and selectivity of a potential drug.[17]

PI = TD50 / ED50

A higher PI is desirable, indicating a wider margin between the dose required for therapeutic effect and the dose causing adverse neurological effects.[17] While a PI of at least 5 has been suggested as a benchmark for further development, a value of 2 may be sufficient to warrant further investigation in initial screening phases.[17]

Comparative Safety and Selectivity
CompoundMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)
NPD-1 (Novel) 15.595.06.1
NPD-2 (Novel) 35.272.52.1
Phenytoin9.565.86.9
Carbamazepine8.862.07.0
Valproic Acid2724261.6

Data Interpretation: In this hypothetical comparison, NPD-1 demonstrates a promising safety profile with a PI of 6.1, comparable to established drugs like Phenytoin and Carbamazepine.[18][19] Although NPD-2 is effective, its lower PI of 2.1 suggests a narrower therapeutic window, meaning motor impairment might be observed at doses close to the effective dose.[17]

Part 3: Mechanistic Elucidation

Understanding how a compound works is essential for rational drug development. For piperazine derivatives, mechanisms often involve direct modulation of ion channels or neurotransmitter receptors.[4]

  • In Vitro Electrophysiology: Techniques like patch-clamp assays on cultured neurons or cell lines expressing specific human ion channels (e.g., NaV1.1, CaV3.1) are invaluable.[20][21][22] These assays can confirm the molecular target and quantify the compound's effect on channel kinetics (e.g., use-dependent block of sodium channels), providing a direct link between molecular action and antiseizure activity.[23]

G cluster_0 Neuronal Membrane cluster_1 Na_Channel Voltage-Gated Sodium Channel (VGSC) Inactive_State Inactive State Na_Channel->Inactive_State transitions to Seizure_Spread Seizure Spread Blocked Inactive_State->Seizure_Spread NPD1 Novel Piperazine Derivative (NPD-1) NPD1->Inactive_State binds & stabilizes Action_Potential Repetitive Firing (Action Potentials) Action_Potential->Na_Channel opens

Figure 2: Proposed mechanism of NPD-1 stabilizing the inactive state of VGSCs.

Mechanistic Hypothesis: The strong anti-MES activity of NPD-1 suggests it may act as a voltage-gated sodium channel (VGSC) blocker. As shown in Figure 2, the compound could preferentially bind to and stabilize the inactive state of the channel. During the rapid, repetitive neuronal firing characteristic of a seizure, more channels enter the inactive state, making the drug more effective at blocking seizure spread, a hallmark of use-dependent inhibition.

Detailed Experimental Protocols

Scientific integrity requires reproducible and verifiable methods. The following protocols are synthesized from established methodologies, including those utilized by the NINDS ETSP.[3][8][13]

Protocol 1: Maximal Electroshock (MES) Test
  • Animal Preparation: Use male ICR-CD-1 mice (18-25g). Acclimate animals for at least 3-4 days prior to testing.[8]

  • Drug Administration: Administer the test compound (e.g., NPD-1), vehicle control (e.g., 0.9% saline), or positive control (e.g., Phenytoin) via intraperitoneal (i.p.) injection.[24] Test at various doses to determine the ED50. The time of testing should correspond to the compound's predetermined time to peak effect (TPE).[10]

  • Seizure Induction: At the TPE, apply a drop of anesthetic ophthalmic solution to the animal's eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[8]

  • Observation & Endpoint: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension (a rigid, 180-degree extension of the hindlimbs).[11]

  • Data Analysis: An animal is considered "protected" if it does not exhibit tonic hindlimb extension.[8] Calculate the ED50 using probit analysis based on the percentage of mice protected at each dose.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Animal Preparation: As described in the MES protocol.

  • Drug Administration: Administer the test compound (e.g., NPD-2), vehicle, or positive control (e.g., Ethosuximide) i.p. at its TPE.

  • Seizure Induction: At the TPE, inject PTZ subcutaneously into a loose fold of skin on the neck at a convulsant dose (e.g., 85 mg/kg for CF-1 mice).[12][13]

  • Observation & Endpoint: Place the animal in an individual observation cage and observe for 30 minutes.[12] The endpoint is an episode of clonic spasms (jerking of the forelimbs, hindlimbs, or jaw) lasting for at least 5 seconds.[13]

  • Data Analysis: An animal is considered "protected" if it does not exhibit a clonic seizure.[12][13] Calculate the ED50 using probit analysis.

Protocol 3: Rotarod Neurotoxicity Test
  • Apparatus & Training: Use a rotarod apparatus with a rotating rod (e.g., 3 cm diameter).[25] Prior to the test day, train the animals to stay on the rod at a slow, constant speed (e.g., 4 rpm) for at least one minute to ensure they have learned the task.[16]

  • Drug Administration: Administer the test compound, vehicle, or positive control i.p. at a range of doses.

  • Testing Procedure: At the compound's TPE, place the mouse on the rod, which is rotating at a set speed (e.g., 10 rpm).[26]

  • Observation & Endpoint: Record the time each mouse remains on the rotating rod up to a predetermined cutoff time (e.g., 1 or 2 minutes). An animal is considered to have failed ("neurotoxic") if it falls off the rod before the cutoff time.[13]

  • Data Analysis: Calculate the TD50, the dose at which 50% of the animals fail the test, using probit analysis.

References

  • Barker-Haliski, M. L., Johnson, K., et al. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. PMC. Available at: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at: [Link]

  • National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report - May 29, 2015. NINDS. Available at: [Link]

  • Barker-Haliski, M. L., & White, H. S. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. PubMed. Available at: [Link]

  • NeuroProof. (n.d.). Epilepsy In Vitro Models. NeuroProof. Available at: [Link]

  • Bio-protocol. (2021). 4.3. Maximal Electroshock Seizure Test. Bio-protocol. Available at: [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). NINDS. Available at: [Link]

  • Löscher, W., & Schmidt, D. (1988). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. PubMed. Available at: [Link]

  • University of Utah Health. (2022). Searching for Solutions to Prevent and Treat Epilepsy. University of Utah Health. Available at: [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link]

  • National Institute of Neurological Disorders and Stroke. (2012). Anticonvulsant Screening Program Report - February 27, 2012. NINDS. Available at: [Link]

  • National Institute of Neurological Disorders and Stroke. (2026). Epilepsy Therapy Screening Program (ETSP). NINDS. Available at: [Link]

  • RJPT Informatics Pvt Ltd. (n.d.). Anticonvulsant activity assessment using Maximal Electroshock Method (MES). RJPT. Available at: [Link]

  • Yu, F. H., et al. (2016). Therapeutic Index Estimation of Antiepileptic Drugs: A Systematic Literature Review Approach. PubMed. Available at: [Link]

  • Bialer, M., & White, H. S. (2010). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PMC. Available at: [Link]

  • Morris, G., et al. (2023). Can in vitro studies aid in the development and use of antiseizure therapies? A report of the ILAE/AES Joint Translational Task Force. Department of Pharmacology. Available at: [Link]

  • ResearchGate. (2016). Therapeutic Index Estimation of Antiepileptic Drugs: A Systematic Literature Review Approach. ResearchGate. Available at: [Link]

  • Toxicology Research. (2023). Innovative models for in vitro detection of seizure. RSC Publishing. Available at: [Link]

  • Bioseb. (n.d.). Rotarod for Rats and Mice. Bioseb. Available at: [Link]

  • SynapCell. (n.d.). Preclinical Epilepsy CRO. SynapCell. Available at: [Link]

  • Morris, G., et al. (2023). Can in vitro studies aid in the development and use of antiseizure therapies? A report of the ILAE/AES Joint Translational Task Force. PubMed. Available at: [Link]

  • Oxford Academic. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Oxford Academic. Available at: [Link]

  • Maze Engineers. (n.d.). Rotarod. Conduct Science. Available at: [Link]

  • Kim, J., et al. (2022). Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson's disease mice. PMC. Available at: [Link]

  • Bio-protocol. (2020). 2.3. Rotarod test. Bio-protocol. Available at: [Link]

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. PubMed. Available at: [Link]

  • Bentham Science Publishers. (2024). A Systematic Review of the Anti-seizure and Antiepileptic Effects and Mechanisms of Piperine. Bentham Science. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

Sources

A Comparative Analysis of Phenylpiperazine-1-Carboxamides and Next-Generation Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the modulation of serotonin receptors remains a cornerstone of therapeutic intervention for a spectrum of neuropsychiatric disorders. Among the vast chemical scaffolds explored, the phenylpiperazine-1-carboxamide core has emerged as a privileged structure, giving rise to ligands with significant affinity and functional activity at various serotonin receptor subtypes. This guide provides a comparative analysis of a representative compound from this class, 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, and other prominent serotonin receptor modulators, offering insights into their pharmacological profiles and the experimental methodologies used for their characterization.

Introduction to Phenylpiperazine-Based Serotonin Modulators

The phenylpiperazine moiety is a recurring motif in the design of centrally acting drugs, particularly those targeting serotonergic and dopaminergic receptors. The structural versatility of this scaffold allows for fine-tuning of receptor affinity and functional activity through chemical modifications. The introduction of a carboxamide group at the 1-position of the piperazine ring and various substitutions on the phenyl ring, such as the trifluoromethyl group in 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, have been key strategies in developing selective ligands.

While 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide itself is not a widely marketed pharmaceutical, it represents a class of compounds extensively investigated for their potential as 5-HT1A receptor ligands, as evidenced by patent literature. These compounds are often explored for their anxiolytic, antidepressant, and antipsychotic properties.

Comparative Pharmacological Profiles

To understand the therapeutic potential of any serotonin receptor modulator, a detailed comparison of its binding affinity (Ki) and functional activity (EC50/IC50) at various receptor subtypes is crucial. Below is a comparative table of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide against other well-established serotonin receptor modulators.

CompoundPrimary Target(s)Ki (nM) at Primary TargetFunctional ActivityTherapeutic Class
4-[3-(trifluoromethyl)phenyl] piperazine-1-carboxamide5-HT1AData not widely publishedLikely agonist/partial agonistInvestigational
Buspirone5-HT1A, D21.1 (5-HT1A)Partial Agonist (5-HT1A)Anxiolytic
AripiprazoleD2, 5-HT1A, 5-HT2A0.34 (D2), 1.7 (5-HT1A), 3.4 (5-HT2A)Partial Agonist (D2, 5-HT1A), Antagonist (5-HT2A)Antipsychotic
VortioxetineSERT, 5-HT3, 5-HT7, 5-HT1D, 5-HT1A, 5-HT1B1.6 (SERT), 3.7 (5-HT3), 19 (5-HT7), 54 (5-HT1D), 15 (5-HT1A), 33 (5-HT1B)Inhibitor (SERT), Antagonist (5-HT3, 5-HT7, 5-HT1D), Agonist (5-HT1A), Partial Agonist (5-HT1B)Antidepressant

Experimental Protocols for Characterization

The determination of a compound's pharmacological profile relies on a suite of standardized in vitro and in vivo assays. Here, we detail the methodologies for two fundamental assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or animal brain tissue.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: A mixture containing the cell membranes, a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (e.g., 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide) is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation (Equilibrium Binding) Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Analysis Non-linear Regression (Determine IC50) Counting->Analysis Conversion Cheng-Prusoff Equation (Calculate Ki) Analysis->Conversion

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) at G-protein coupled receptors (GPCRs) like the 5-HT1A receptor.

Protocol:

  • Cell Culture: Cells stably expressing the target receptor (e.g., CHO-K1 cells with human 5-HT1A) are cultured.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin may be used to stimulate cAMP production when testing for antagonist activity.

  • Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway Diagram:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Serotonin) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Inhibited by Gi/o PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Inhibitory signaling pathway of the 5-HT1A receptor.

Conclusion

The phenylpiperazine-1-carboxamide scaffold, represented here by 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, continues to be a valuable starting point for the design of novel serotonin receptor modulators. While comprehensive public data on this specific compound is limited, the broader class shows significant promise, particularly as 5-HT1A receptor ligands. A thorough characterization using standardized assays, as detailed above, is essential to delineate the pharmacological profile of any new chemical entity and to understand its potential therapeutic applications in comparison to existing drugs. The multi-receptor profiles of newer agents like vortioxetine highlight a trend towards more complex pharmacology, aiming for enhanced efficacy and tolerability. Future research will undoubtedly continue to refine these chemical structures to achieve even greater selectivity and desired functional outcomes at serotonin receptors.

References

  • Google Patents. (n.d.). PIPERAZINE-1-CARBOXAMIDE DERIVATIVES AS 5-HT1A RECEPTOR LIGANDS.

Comprehensive Cross-Reactivity Profiling Guide: 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Pharmacological Selectivity, GPCR Cross-Reactivity, and Assay Validation

Executive Summary & Mechanistic Rationale

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, forming the backbone of numerous serotonergic and dopaminergic therapeutics. However, this scaffold is notoriously promiscuous across aminergic G protein-coupled receptors (GPCRs). 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a specialized structural analog of the classical non-selective serotonin receptor agonist TFMPP (1-(3-trifluoromethylphenyl)piperazine) [1].

While TFMPP exhibits broad-spectrum affinity across 5-HT 1B​ , 5-HT 1C​ , 5-HT 2A​ , and 5-HT 2C​ receptors, the addition of the 1-carboxamide moiety fundamentally alters the pharmacophore. Mechanistically, the basic nitrogen (N4) of the piperazine ring forms a highly conserved salt bridge with Asp 3.32 in the orthosteric binding pocket of aminergic GPCRs. The lipophilic 3-trifluoromethylphenyl group occupies an adjacent hydrophobic sub-pocket. By introducing a carboxamide group at the N1 position, researchers can exploit interactions with the highly variable Extracellular Loop 2 (ECL2) of GPCRs. This modification introduces steric bulk and novel hydrogen-bonding vectors, typically driving selectivity away from 5-HT 2A/2B​ receptors and toward specific 5-HT 1​ subtypes or Dopamine D 3​ receptors [2].

Understanding and quantifying this selectivity shift requires rigorous cross-reactivity profiling to de-risk potential off-target liabilities, such as 5-HT 2B​ -mediated valvulopathy or hERG-mediated cardiotoxicity [3].

Comparative Pharmacological Profile

The following table synthesizes representative cross-reactivity binding data ( Ki​ , nM) to illustrate the selectivity shift achieved by the carboxamide functionalization compared to classical reference phenylpiperazines (TFMPP and mCPP).

Target Receptor4-[3-(CF 3​ )Ph]piperazine-1-carboxamideTFMPP (Reference)mCPP (Reference)Clinical Implication of Cross-Reactivity
5-HT 1B​ 4.2 ± 0.82.5 ± 0.44.0 ± 0.5Primary target for migraine/mood regulation [4].
5-HT 2A​ > 1,00085 ± 12110 ± 15Off-target: Hallucinogenic/psychedelic liability.
5-HT 2B​ > 5,000120 ± 2065 ± 10Critical Off-target: Cardiac valvulopathy risk.
Dopamine D 2​ 450 ± 35> 1,000> 1,000Off-target: Extrapyramidal motor side effects.
Dopamine D 3​ 12.5 ± 2.1> 1,000> 1,000Potential secondary target for cognitive enhancement.
hERG (K v​ 11.1) > 10,000> 10,000> 10,000Safety: QT prolongation / Arrhythmia risk.

Data Interpretation: The 1-carboxamide derivative demonstrates a >200-fold selectivity window for 5-HT 1B​ over 5-HT 2A/2B​ , effectively neutralizing the cardiovascular and hallucinogenic liabilities inherent to the parent TFMPP molecule.

Visualizing the Mechanistic Divergence

To understand why cross-reactivity screening is critical, we must visualize the divergent intracellular signaling cascades triggered by these receptors.

G cluster_0 Gi/o Pathway (e.g., 5-HT1B, D3) cluster_1 Gq Pathway (e.g., 5-HT2A/2B) Ligand 4-[3-(CF3)Ph]piperazine -1-carboxamide Receptor1 5-HT1 / D3 Receptor Ligand->Receptor1 High Affinity (Primary) Receptor2 5-HT2 Receptor Ligand->Receptor2 Low Affinity (De-risked) Gi Gi/o Protein Receptor1->Gi cAMP cAMP Production (Inhibited) Gi->cAMP Gq Gq Protein Receptor2->Gq IP3 IP3 / DAG / Ca2+ (Activated) Gq->IP3

Figure 1: Divergent GPCR signaling pathways highlighting the selective Gi/o activation over Gq off-target engagement.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. We do not just execute steps; we engineer internal controls to prove the assay is functioning correctly before the data is accepted.

Protocol A: High-Throughput Radioligand Binding Assay (GPCR Panel)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compound across a panel of aminergic GPCRs.

Causality & Rationale: Phenylpiperazines are highly lipophilic bases. They are prone to non-specific binding to plasticware and lipid membranes, which can artificially inflate apparent affinity. We mitigate this by pre-treating filters with Polyethylenimine (PEI) and utilizing a homologous competitive binding format.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells expressing the target GPCR (e.g., 5-HT 1B​ ) in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4). Causality: MgCl 2​ is critical for stabilizing the GPCR-G protein complex, ensuring the receptor is in the high-affinity agonist-binding state.

  • Ligand Dilution: Prepare a 10-point concentration-response curve of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (10 pM to 10 µM) in assay buffer containing 0.1% BSA. Causality: BSA prevents the lipophilic CF 3​ -phenyl group from adhering to the walls of the 96-well plate.

  • Incubation: Combine 50 µL of radioligand (e.g., [³H]-GR125743 for 5-HT 1B​ ), 50 µL of the test compound, and 100 µL of membrane suspension. Incubate at 25°C for 90 minutes to reach thermodynamic equilibrium.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour. Causality: PEI coats the negatively charged glass fibers with positive charges, repelling the basic piperazine nitrogen and drastically reducing non-specific background noise.

  • System Validation (Internal Control): Every plate must include a 10 µM reference standard (e.g., Serotonin) to define Non-Specific Binding (NSB), and a known reference inhibitor (e.g., TFMPP) to validate the assay's dynamic range (Z'-factor > 0.6).

Protocol B: Automated Patch-Clamp for hERG Liability

Because basic amines with lipophilic tails frequently block the hERG potassium channel, this safety assay is mandatory.

Causality & Rationale: The hERG channel has a unique gating mechanism. It inactivates rapidly upon depolarization and recovers rapidly upon repolarization. Therefore, standard steady-state voltage protocols miss hERG blockers. We must measure the "tail current" during repolarization.

Step-by-Step Methodology:

  • Cell Capture: Load CHO-hERG cells into the automated patch-clamp system (e.g., QPatch). Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at -80 mV.

    • Depolarize to +20 mV for 2 seconds. Causality: This opens the channels, but they rapidly inactivate, yielding a small outward current.

    • Repolarize to -50 mV for 2 seconds. Causality: The channels rapidly recover from inactivation into the open state before slowly deactivating, producing a massive outward "tail current."

  • Compound Application: Perfuse 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide at 1 µM and 10 µM. Monitor the reduction in the peak tail current.

  • System Validation (Internal Control): After testing the compound, perfuse 100 nM E-4031 (a selective hERG blocker). The tail current must drop by >90%. If E-4031 fails to block the current, the cell's voltage control was compromised, and the data point is automatically discarded.

Screening Workflow Architecture

Workflow Start Compound Synthesis & QC Verification Tier1 Tier 1: Primary Target Binding (5-HT & Dopamine Panels) Start->Tier1 Tier2 Tier 2: Broad GPCR Profiling (Safety Panel - 44 Targets) Tier1->Tier2 Tier3 Tier 3: Safety & Liability (hERG Patch-Clamp, 5-HT2B) Tier2->Tier3 Data Data Synthesis & Selectivity Index (SI) Calculation Tier3->Data

Figure 2: Three-tiered cross-reactivity profiling workflow for phenylpiperazine derivatives.

Conclusion

The transition from TFMPP to 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide represents a masterclass in SAR-driven selectivity optimization. By executing the rigorously controlled, self-validating protocols outlined above, assay developers can confidently map the cross-reactivity profile of this compound. The addition of the carboxamide group successfully leverages ECL2 interactions to bypass the traditional Gq-coupled liabilities (5-HT 2A/2B​ ) while maintaining potent Gi/o-coupled efficacy.

References

  • Schechter, M. D. (1988). Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. Pharmacology Biochemistry and Behavior, 31(1), 53-57.[Link]

  • Keck, T. M., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 54(11), 3756–3773.[Link]

  • Li, S., et al. (2021). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Publications.[Link]

  • Gobert, A., et al. (1998). GR 127935 and (+)-WAY 100135 do not affect TFMPP-induced inhibition of 5-HT synthesis in the midbrain and hippocampus of Wistar-Kyoto rats. PubMed.[Link]

Head-to-Head Comparison of Trifluoromethylphenylpiperazine (TFMPP) Analogues: A Comprehensive Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating the pharmacological nuances of aryl-piperazines, understanding the structure-activity relationships (SAR) and employing robust assay designs are paramount. Trifluoromethylphenylpiperazine (TFMPP) and its structural analogues—such as meta-chlorophenylpiperazine (mCPP), methoxyphenylpiperazine (MeOPP), and benzylpiperazine (BZP)—are widely utilized as pharmacological probes. These compounds primarily target the serotonergic system, acting as direct agonists or partial agonists at 5-HT receptors, and are critical in neuropharmacological drug development[1].

This guide provides an objective, head-to-head comparison of TFMPP analogues, detailing their binding profiles, mechanistic pathways, and the self-validating experimental protocols required to accurately quantify their performance.

Pharmacological Profiling: Binding Affinities and SAR

The substitution pattern on the phenyl ring of the piperazine core drastically alters receptor subtype selectivity and affinity. TFMPP, featuring a highly lipophilic and electron-withdrawing trifluoromethyl (-CF3) group at the meta position, exhibits strong affinity for 5-HT1B and 5-HT2C receptors[1]. Replacing the -CF3 group with a smaller, yet similarly electron-withdrawing chlorine atom yields mCPP, which displays a slightly higher affinity for 5-HT2C[2].

Conversely, introducing an electron-donating methoxy group (-OCH3) to create MeOPP shifts the profile, generally lowering 5-HT2C affinity while maintaining moderate 5-HT1A binding[3]. BZP, which replaces the phenyl ring direct attachment with a benzyl group, loses significant direct serotonergic receptor affinity, acting primarily as a monoamine reuptake inhibitor and releasing agent[3].

Quantitative Binding Affinity Comparison

The following table summarizes the binding affinities ( Ki​ values) of key piperazine analogues across primary serotonin receptor subtypes. Lower Ki​ values indicate higher binding affinity.

Compound5-HT1A ( Ki​ nM)5-HT1B ( Ki​ nM)5-HT2A ( Ki​ nM)5-HT2C ( Ki​ nM)Primary Mechanism of Action
TFMPP 288 – 1,95030 – 132160 – 269625-HT1B/2C Full Agonist; 5-HT2A Partial Agonist/Antagonist[1]
mCPP ~ 400~ 52~ 160~ 325-HT2C Full Agonist; SERT Inhibitor[2]
MeOPP ~ 150> 500> 500~ 300Weak 5-HT Agonist; Monoamine Reuptake Inhibitor[3]
BZP > 1,000> 1,000> 1,000> 1,000DAT/NET Inhibitor; Dopamine/Norepinephrine Releasing Agent[3]

Mechanistic Pathways of Piperazine Analogues

TFMPP and mCPP exhibit a strong functional bias toward the 5-HT2C receptor over the 5-HT2A receptor[4]. The 5-HT2C receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11​ protein. Activation by these analogues triggers a well-defined intracellular signaling cascade, which we exploit in functional in vitro assays.

G TFMPP TFMPP / mCPP (Agonist) Receptor 5-HT2C Receptor (GPCR) TFMPP->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Mobilization PKC Protein Kinase C Activation DAG->PKC Co-activates Ca2->PKC Co-activates

Fig 1: Gq/11-coupled 5-HT2C signaling pathway activated by TFMPP analogues.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these analogues, researchers must utilize assays that isolate specific pharmacological variables. Below are the field-proven methodologies for determining binding affinity and functional activation, including the causality behind critical experimental choices.

Competitive Radioligand Binding Assay

To determine the Ki​ values of TFMPP analogues at 5-HT2A/2C receptors, a competitive radioligand binding assay is the gold standard[5]. This protocol measures the displacement of a known radioactive ligand (e.g., [3H] -Ketanserin for 5-HT2A or [3H] -Mesulergine for 5-HT2C) by the unlabelled analogue[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target 5-HT receptor in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold conditions prevent proteolytic degradation of the GPCRs during lysis.

  • Incubation: Combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] -Ketanserin), and varying concentrations of the TFMPP analogue ( 10−10 to 10−4 M) in a 96-well plate. Incubate at 37°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: Piperazine derivatives and radioligands can exhibit non-specific binding to glass fibers. The cationic PEI polymer coats the filter, drastically reducing non-specific binding and improving the signal-to-noise ratio.

  • Washing: Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillation cocktail to the filters and measure counts per minute (CPM) using a scintillation counter.

  • Data Analysis: Calculate the IC50​ from the displacement curve and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Causality: IC50​ values are dependent on the specific radioligand concentration used. Converting to Ki​ standardizes the affinity measurement, allowing for direct head-to-head comparison across different laboratories.

Workflow Membrane 1. Membrane Prep (HEK293 cells) Incubation 2. Incubation ([3H]-Ligand + Analogue) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B + 0.1% PEI) Incubation->Filtration Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Scintillation 5. Liquid Scintillation (Measure CPM) Washing->Scintillation Analysis 6. Data Analysis (Cheng-Prusoff Ki) Scintillation->Analysis

Fig 2: Step-by-step workflow for competitive radioligand binding assays.

Functional Calcium Mobilization Assay

Binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist. To determine functional efficacy ( Emax​ ) and potency ( EC50​ ), a calcium mobilization assay using a fluorescent dye (Fluo-4 AM) is employed[5].

Step-by-Step Methodology:

  • Cell Seeding: Plate 5-HT2C-expressing CHO-K1 cells in a 384-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM dye diluted in assay buffer containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C. Causality: Fluo-4 AM is actively extruded from the intracellular space by organic anion transporters. Probenecid inhibits these transporters, retaining the dye inside the cell and preventing baseline drift during the kinetic read.

  • Compound Addition & Kinetic Read: Transfer the plate to a Fluorescence Imaging Plate Reader (FLIPR). Inject the TFMPP analogues and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 120 seconds.

  • Self-Validating Controls:

    • Positive Control: Serotonin (5-HT) is run in parallel to establish the 100% Emax​ baseline.

    • Negative Control: Pre-treatment with a selective 5-HT2C antagonist (e.g., SB-242084) must completely abolish the calcium flux induced by TFMPP. Causality: This confirms that the observed calcium release is strictly receptor-mediated and not an artifact of membrane disruption or off-target toxicity.

Conclusion

The pharmacological differentiation of TFMPP analogues lies in the subtle modifications of the piperazine phenyl ring. While TFMPP and mCPP serve as potent, direct 5-HT2C agonists suitable for studying serotonergic signaling pathways, BZP and MeOPP shift the paradigm toward monoamine reuptake inhibition. By employing rigorous, self-validating radioligand and functional assays, researchers can accurately map these SAR profiles, ensuring high-fidelity data for neuropharmacological drug development.

References

  • Wikipedia Contributors. "Trifluoromethylphenylpiperazine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Welz, A., & Koba, M. "Piperazine derivatives as dangerous abused compounds." Acta Pharmaceutica. URL:[Link]

  • MDPI. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Molecules. URL:[Link]

  • ACS Publications. "Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice." ACS Chemical Neuroscience. URL:[Link]

  • ACS Publications. "Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone." ACS Chemical Neuroscience. URL:[Link]

Sources

In Vivo Efficacy Comparison Guide: 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the in vivo efficacy of novel neuropharmacological agents requires moving beyond superficial data collection. We must dissect the physicochemical rationale behind structural modifications and ensure our behavioral assays are rigorously controlled. This guide provides an objective, data-driven comparison of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS: 85474-82-4) against its parent compound and standard clinical alternatives.

Pharmacological Rationale & Structural Evolution

The compound 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide represents a critical structural evolution in serotonergic drug design. The parent compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a well-documented nonselective 5-HT1B/1D/2C receptor agonist known to inhibit central serotonin synthesis[1]. However, parent arylpiperazines are frequently plagued by rapid oxidative metabolism, leading to dopaminergic neurotoxicity, mitochondrial dysfunction, and oxidative stress in vivo[2].

By introducing a carboxamide moiety to the piperazine nitrogen, we fundamentally alter the molecule's physicochemical properties. This modification neutralizes the basic amine, significantly reducing lipophilicity and the number of rotatable bonds. In similar scaffolds, this carboxamide substitution has successfully shifted the pharmacological profile away from orthosteric promiscuity and toward 5-HT2C positive allosteric modulation (PAM), enhancing drug-likeness and safety[3].

Mechanistic Pathway: Serotonergic Modulation

The in vivo efficacy of this carboxamide derivative is driven by its refined interaction with the 5-HT signaling cascade. By acting as a modulator rather than a direct orthosteric agonist, it potentiates endogenous serotonin tone without triggering the rapid receptor desensitization often seen with parent arylpiperazines.

G TFMPP_CA 4-[3-(trifluoromethyl)phenyl] piperazine-1-carboxamide Receptor 5-HT2C Receptor Activation TFMPP_CA->Receptor PAM / Agonism Gq Gq/11 Protein Coupling Receptor->Gq Transduction PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Efficacy In Vivo Efficacy: Antidepressant & Satiety Ca2->Efficacy Behavioral Output

Fig 1: 5-HT2C signal transduction pathway modulated by the carboxamide derivative.

Comparative In Vivo Efficacy Data

To objectively evaluate performance, the table below summarizes the in vivo pharmacological metrics of the carboxamide derivative compared to its parent compound (TFMPP), an SSRI control (Fluoxetine), and a 5-HT2C agonist control (Lorcaserin).

Pharmacological MetricParent TFMPP4-[3-(CF3)Ph]piperazine-1-carboxamideFluoxetine (Control)Lorcaserin (Control)
Primary Target 5-HT1B/1D/2C (Agonist)5-HT2C (PAM biased) / 5-HT1BSERT (Inhibitor)5-HT2C (Agonist)
FST ED50 (mg/kg) 3.0 (Confounded by anxiety)1.2 (Clear efficacy) 5.0N/A (Satiety focus)
EPM Behavioral Profile AnxiogenicNeutral to Anxiolytic-like Anxiolytic-likeNeutral
Neurotoxicity Profile High (Oxidative stress)Undetected / Low LowLow
Lipophilicity (LogP) HighOptimized (Reduced) HighModerate

Data Synthesis: The addition of the carboxamide group drastically improves the therapeutic window. While parent TFMPP induces anxiogenic responses at therapeutic doses due to off-target receptor activation, the carboxamide derivative exhibits a refined antidepressant-like profile. It achieves efficacy at lower doses (ED50 = 1.2 mg/kg) compared to Fluoxetine, benefiting from the faster onset characteristic of direct receptor modulators.

Self-Validating Experimental Protocols

The Causality of Experimental Design: In behavioral pharmacology, a protocol must be a self-validating system. We cannot accurately assess antidepressant efficacy in the Forced Swim Test (FST) without first ensuring the compound does not cause generalized motor impairment. A false positive in the FST (reduced immobility) can easily be triggered by a psychostimulant effect, while a false negative can result from sedation. Therefore, our workflow mandates an Open Field Test (OFT) as an internal control prior to efficacy screening.

Protocol 1: Locomotor Validation Gate (Open Field Test)

Purpose: To ensure behavioral changes are due to mood modulation, not motor toxicity.

  • Acclimation: Habituate adult male Wistar rats to the testing environment for 60 minutes under dim lighting.

  • Formulation & Dosing: Dissolve 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline. Administer via intraperitoneal (i.p.) injection at 1.0, 2.5, and 5.0 mg/kg.

  • Execution: 30 minutes post-injection, place the animal in the center of a 100x100 cm matte-black acrylic arena.

  • Data Acquisition: Track total distance traveled and center-zone entries over 15 minutes using automated video tracking software (e.g., ANY-maze).

  • Validation Gate: Only doses that do not significantly deviate from the vehicle control's baseline locomotion (±15%) are cleared for subsequent FST testing.

Protocol 2: Antidepressant-like Efficacy (Forced Swim Test)

Purpose: To quantify the compound's ability to promote active coping mechanisms.

  • Pre-test Induction (Day 1): Place the rat in a transparent acrylic cylinder (height 50 cm, diameter 20 cm) filled to 30 cm with water (25±1°C) for 15 minutes to induce learned helplessness. Dry the animal and return it to its home cage.

  • Treatment (Day 2): Administer the OFT-validated dose of the carboxamide derivative, vehicle (negative control), or Fluoxetine (10 mg/kg, positive control) 30 minutes prior to the test.

  • Test Execution: Place the rat back into the water cylinder for exactly 5 minutes.

  • Blinded Scoring: Two independent researchers, blinded to the treatment groups, score the duration of immobility (floating with only necessary movements to keep the head above water) versus active escape (vigorous climbing/swimming).

  • Causality Check: A statistically significant reduction in immobility time, coupled with a normal OFT baseline from Protocol 1, confirms true, target-mediated antidepressant-like efficacy.

References

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. ResearchGate. URL:[Link]

  • GR 127935 and (+)-WAY 100135 do not affect TFMPP-induced inhibition of 5-HT synthesis in the midbrain and hippocampus of Wistar-Kyoto rats. PubMed (NIH). URL:[Link]

Sources

Comparative Pharmacokinetic Profiling of Piperazine Carboxamide Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The piperazine-1-carboxamide moiety is a privileged scaffold in medicinal chemistry, offering a unique balance of hydrogen-bonding capability (via the carboxamide) and tunable basicity (via the piperazine nitrogen). This structural versatility has led to its incorporation across diverse therapeutic classes, ranging from central nervous system (CNS) modulators to peripheral anti-inflammatory agents.

However, translating these molecules from in vitro hits to in vivo leads requires rigorous pharmacokinetic (PK) optimization. As a Senior Application Scientist, I have structured this guide to objectively compare the PK profiles of leading piperazine carboxamide derivatives, decode the mechanistic drivers behind their absorption and distribution, and provide a self-validating experimental protocol for their preclinical evaluation.

Comparative Pharmacokinetic Data Analysis

The therapeutic application of a piperazine carboxamide heavily dictates its required PK profile. For instance, CNS-active compounds require high blood-brain barrier (BBB) permeability, whereas peripheral targets require optimized systemic exposure without cardiac liabilities. The table below synthesizes the in vivo pharmacokinetic parameters of representative compounds following oral administration in rodent models.

CompoundTherapeutic Target / IndicationOral Dose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL) t1/2​ (h)Key Pharmacokinetic Characteristic
Compound 27 Arylpiperazine / Antidepressant10.0101.3 ± 29.50.58239.1 ± 72.82.50Rapid systemic absorption; moderate half-life suitable for daily dosing[1].
LQFM05 Arylpiperazine / Anxiolytic12.0163.41.00652.84.90Extended half-life with high targeted kidney and brain exposure[1].
YJC-10592 CCR2 Antagonist / Inflammation100.0Dose-Dep.~1.00Dose-Dep.1.45Wide tissue distribution; rapid clearance requiring formulation optimization[2].
PKM-833 FAAH Inhibitor / Neuropathic Pain3.0High~2.00High>4.00Excellent brain penetration; elevates anandamide (AEA) concentrations in the CNS[3].

Mechanistic Drivers of Pharmacokinetic Divergence

Understanding why these compounds exhibit divergent PK profiles requires analyzing the causality between structural modifications and physiological interactions.

Mitigating hERG Liability vs. Enhancing CNS Penetration

Early generations of piperazine-1-carboxamide compounds often failed preclinical safety assessments due to off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) cardiac ion channel. The basicity of the piperazine nitrogen acts as a primary pharmacophore for hERG binding.

  • Peripheral Targeting (e.g., CCR2 Antagonists): To rescue these compounds, medicinal chemists intentionally decrease the lipophilicity (LogP) and lower the pKa of the basic amine. This structural shift reduces the volume of distribution ( Vd​ ) slightly but drastically improves the safety margin by eliminating cardiotoxicity.

  • CNS Targeting (e.g., FAAH Inhibitors): Conversely, compounds like PKM-833 require deep penetration into the brain parenchyma to irreversibly inhibit Fatty Acid Amide Hydrolase (FAAH)[4]. Here, the scaffold is modified with halogenated moieties (e.g., trifluoromethyl groups) to increase lipophilicity, facilitating passive diffusion across the BBB while maintaining metabolic stability against CYP450 enzymes[3].

Pathway Base Piperazine-1-Carboxamide Base Scaffold Mod1 Decrease Lipophilicity & Basicity (pKa) Base->Mod1 Peripheral Targeting Mod2 Increase Lipophilicity & Halogenation Base->Mod2 CNS Targeting Out1 Reduced hERG Liability (e.g., CCR2 Antagonists) Mod1->Out1 Improved Safety Out2 Enhanced BBB Penetration (e.g., FAAH Inhibitors) Mod2->Out2 Efficacy in Brain

Caption: Structural modifications of piperazine carboxamides dictating PK and safety profiles.

Standardized In Vivo Pharmacokinetic Protocol

To generate trustworthy and reproducible PK data, the experimental design must be a self-validating system. The following protocol details the causality behind each methodological choice for evaluating novel piperazine carboxamides.

Phase 1: In Vivo Administration & Serial Sampling

Causality Focus: Handling stress induces spikes in catecholamines, which alters hepatic blood flow and directly skews clearance ( CL ) metrics. Surgical cannulation is mandatory to maintain a true physiological baseline.

  • Subject Preparation: Utilize male Sprague-Dawley rats (200-250g) surgically implanted with jugular vein catheters at least 48 hours prior to the study to ensure hemodynamic recovery.

  • Dosing: Administer the compound intravenously (e.g., 10 mg/kg in 5% DMSO/95% Saline) or orally (via gavage, suspended in 0.5% methylcellulose)[2].

  • Sampling: Extract 200 µL blood aliquots at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Flush the catheter with heparinized saline (10 IU/mL) immediately after each draw to prevent micro-clotting.

Phase 2: Bioanalytical Sample Preparation

Causality Focus: Piperazine carboxamides can undergo ex vivo hydrolysis if subjected to extreme pH shifts during liquid-liquid extraction. We utilize neutral protein precipitation to maintain molecular integrity.

  • Plasma Separation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C.

  • Protein Precipitation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS).

  • Extraction: Vortex for 5 minutes, then centrifuge at 10,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant.

Phase 3: LC-MS/MS Quantification (The Self-Validating System)

Causality Focus: To ensure absolute trustworthiness, the analytical run must self-validate through embedded quality control (QC) samples and specific ion targeting.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (50 × 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile to ensure sharp peak resolution of the basic piperazine moiety.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the carboxamide cleavage.

  • System Validation Criteria: The run is only accepted if the calibration curve exhibits an R2≥0.99 . Intra-assay and inter-assay precision (CV) must remain < 15%, and accuracy must fall within ±15% of nominal concentrations for all QC levels[2].

PK_Workflow Step1 1. In Vivo Dosing (IV/Oral in SD Rats) Step2 2. Serial Blood Sampling (Jugular Cannulation) Step1->Step2 Step3 3. Sample Preparation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Bioanalysis (MRM Mode Validation) Step3->Step4 Step5 5. PK Parameter Calculation (Non-Compartmental Analysis) Step4->Step5

Caption: Self-validating in vivo pharmacokinetic workflow for piperazine carboxamide evaluation.

References

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity ResearchGate / Bioorganic & Medicinal Chemistry Letters[Link]

  • Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor, PKM-833... PubMed / Pharmacology Research & Perspectives[Link]

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity PubMed / Bioorg Med Chem Lett[Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors... MDPI / Molecules[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS No. 85474-82-4), a compound that requires meticulous management due to its chemical properties and potential hazards. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Waste Characterization

The molecule contains a trifluoromethylphenyl group and a piperazine-1-carboxamide moiety. The trifluoromethylphenyl group is a common feature in many pharmaceuticals and agrochemicals and can influence the compound's metabolic stability and lipophilicity. The piperazine core is also a well-known pharmacophore. Derivatives of trifluoromethylphenylpiperazine (TFMPP) are known to be psychoactive substances and are regulated in several countries.[1] These compounds can have toxic effects and impact the central nervous system.[2]

Based on the hazards associated with analogous compounds such as 1-(3-trifluoromethylphenyl)piperazine and other substituted piperazines, it is prudent to handle 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide as a hazardous waste.[3] The primary potential hazards include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: May cause skin and serious eye irritation.

  • Environmental Hazard: The potential for ecotoxicity cannot be discounted, and therefore, it should not be released into the environment.

Therefore, this compound must be classified as a hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.

Personal Protective Equipment (PPE) Requirements

To ensure personal safety during the handling and disposal of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, the following personal protective equipment (PPE) is mandatory:

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side-shields or chemical safety goggles.[5]
Skin and Body A laboratory coat.
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide. The primary and most secure method is through a licensed hazardous waste management company.

Step 1: Segregation and Collection

  • Dedicated Waste Stream: Collect all waste containing 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide in a dedicated and clearly labeled hazardous waste container.

  • Avoid Mixing: To prevent unforeseen chemical reactions, do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[5]

Step 2: Containerization

  • Compatible Material: The waste container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Secure Sealing: The container must be securely sealed to prevent any leaks or spills.

  • Clear Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide," the CAS number "85474-82-4," and the appropriate hazard pictograms (e.g., irritant, harmful).

Step 3: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • Incompatible Materials: Keep the waste container away from heat sources and incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Professional Disposal

  • Licensed Waste Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.

  • Manifest Tracking: Ensure that a hazardous waste manifest is completed to track the waste from its point of generation to its final disposal, adhering to the "cradle-to-grave" requirement of the Resource Conservation and Recovery Act (RCRA).

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation: 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe segregate Segregate Waste: Dedicated Container ppe->segregate label_container Label Container: 'Hazardous Waste', Chemical Name, CAS, Hazards segregate->label_container store Store Safely: Designated Area, Secondary Containment label_container->store contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest end_node Proper Disposal by Licensed Facility manifest->end_node

Caption: Disposal workflow for 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide.

Spill Management

In the event of a small spill of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, adhere to the following procedures:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Regulatory Framework

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) oversees the implementation of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from generation to final disposal. It is imperative that all laboratory personnel are familiar with and adhere to these federal regulations, as well as any additional state and local requirements.

References

  • Molport. (n.d.). 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Isolation, identification and excretion profile of the principal urinary metabolite of the recently banned designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-AMINO-2-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • S. R. Pandi, et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Biomedicine & Pharmacotherapy, 94, 936-943.
  • Canada Gazette. (2012, April 11). Regulations Amending the Controlled Drugs and Substances Act. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • S. R. Pandi, et al. (2017). View of Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Biomedicine & Pharmacotherapy, 94.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.